molecular formula C15H17NO B2385685 (R)-(+)-2-Amino-1,1-diphenyl-1-propanol CAS No. 78603-93-7

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol

货号: B2385685
CAS 编号: 78603-93-7
分子量: 227.307
InChI 键: FMBMNSFOFOAIMZ-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-amino-1,1-diphenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,17H,16H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBMNSFOFOAIMZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78603-93-7
Record name (R)-(+)-2-Amino-1,1-diphenyl-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol, a chiral amino alcohol, is a cornerstone in the field of asymmetric synthesis. Its rigid diphenyl carbinol structure and the adjacent chiral center stemming from the (R)-alanine backbone make it an invaluable precursor for chiral auxiliaries, ligands for transition-metal catalysts, and resolving agents for racemic mixtures. An exhaustive understanding of its physical properties is not merely academic; it is a prerequisite for its effective application in pharmaceutical development and fine chemical synthesis, ensuring reproducibility, purity, and optimal performance in stereoselective transformations.

This guide provides a comprehensive examination of the key physical and chemical identifiers of this compound. It synthesizes data from established chemical suppliers and databases and presents field-proven, standardized protocols for their verification. The methodologies are explained with an emphasis on the scientific rationale, empowering researchers to not only reproduce the data but also to understand the critical parameters that ensure accuracy and reliability.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
CAS Number 78603-93-7[1][2]
Molecular Formula C₁₅H₁₇NO[1][2]
Molecular Weight 227.30 g/mol [1]
IUPAC Name (2R)-2-amino-1,1-diphenylpropan-1-ol[3]
Synonyms (R)-Diphenylalaninol, (R)-(+)-Diphenylalaninol[3]
InChI Key FMBMNSFOFOAIMZ-GFCCVEGCSA-N[1]
SMILES CC(O)(c1ccccc1)c2ccccc2[1]

The molecule's chirality, originating from the stereocenter at the second carbon (C2) of the propanol chain, is the source of its critical function in asymmetric synthesis. This chirality dictates its interaction with other chiral molecules and its ability to induce stereoselectivity in chemical reactions.

Core Physical Properties

The physical properties of a compound are direct indicators of its purity, stability, and handling requirements. The data presented below are compiled from reputable chemical suppliers and databases.

Physical PropertyValueSignificance & Methodological InsightSource(s)
Appearance White to yellow crystalline solidColor variations can indicate the presence of impurities or degradation products. Visual inspection is a preliminary but crucial quality control step.[4][5]
Melting Point 102-105 °C (lit.)A sharp melting range is a strong indicator of high purity. Impurities typically depress the melting point and broaden the range. This is a fundamental test for batch-to-batch consistency.[1][4]
Optical Rotation [α]²⁰/D = +90° (c=1 in Chloroform)This is the defining property that confirms the enantiomeric identity and purity of the compound. The positive sign indicates it is dextrorotatory. The magnitude is highly sensitive to concentration, solvent, temperature, and wavelength.[1]
Solubility Slightly soluble in Chloroform and MethanolUnderstanding solubility is critical for reaction setup, purification (crystallization), and formulation. The presence of both polar (amine, hydroxyl) and non-polar (diphenyl) groups results in limited solubility in many common solvents.

Standardized Protocols for Property Determination

To ensure scientific rigor, the determination of physical properties must adhere to standardized, verifiable methodologies. The following sections detail the protocols for measuring the key properties of this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.[6] The capillary method is a robust and widely accepted technique for determining the melting range of a crystalline solid.

Rationale: The temperature at which a substance transitions from solid to liquid is a precise physical constant sensitive to impurities. The "melting range," from the first sign of liquid (onset) to complete liquefaction (clear point), provides more information than a single temperature. A narrow range (e.g., < 2 °C) suggests high purity.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Drying under vacuum over a desiccant removes residual solvents that can artificially depress the melting point.[1]

  • Capillary Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end, aiming for a packed column height of 2.5-3.5 mm.[1] Consistent packing is crucial for reproducible heat transfer.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Optional): For an unknown sample, perform a rapid determination by heating at a high rate (e.g., 10-15 °C/min) to find an approximate melting point. This saves time in subsequent, more accurate measurements.

  • Accurate Determination: With a new sample, heat rapidly to approximately 10-15 °C below the expected melting point (102-105 °C).

  • Slow Heating Ramp: Decrease the heating rate to 1-2 °C per minute. This slow ramp ensures thermal equilibrium between the sample, the heating block, and the thermometer, which is critical for accuracy.

  • Record the Range:

    • T₁ (Onset): Record the temperature at which the first droplet of liquid is observed.

    • T₂ (Clear Point): Record the temperature at which the last solid particle melts and the substance is completely liquid.

  • Reporting: Report the result as the range T₁ - T₂. For this compound, this should fall within the 102-105 °C range.

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement prep1 Dry Sample (Vacuum) prep2 Grind to Fine Powder prep1->prep2 Ensures homogeneity load1 Load Capillary Tube prep2->load1 load2 Pack to 2.5-3.5 mm load1->load2 Ensures consistent heat transfer measure1 Insert into Apparatus load2->measure1 measure2 Heat to 15°C below expected M.P. measure1->measure2 measure3 Heat slowly (1-2°C/min) measure2->measure3 measure4 Record T1 (Onset) & T2 (Clear Point) measure3->measure4 result Result: Melting Range (e.g., 102-105 °C) measure4->result Purity Assessment

Specific Optical Rotation Measurement

This protocol follows the principles described in USP General Chapter <781> for polarimetry.[7][8]

Rationale: Chiral molecules rotate the plane of polarized light. Specific rotation is a standardized measure of this rotation, accounting for path length and concentration. It is an essential tool for confirming the enantiomeric identity and assessing the enantiomeric excess of a chiral substance. For this compound, a positive rotation confirms the (R)-enantiomer is present in excess.

Step-by-Step Protocol:

  • Solution Preparation: Accurately weigh approximately 100 mg of the compound (record the exact mass, m). Quantitatively transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with chloroform. The concentration (c) is the mass in grams divided by the volume in mL (e.g., 0.1 g / 10 mL = 0.01 g/mL). The specified concentration is c=1, meaning 1 g per 100 mL, so using 100 mg in 10 mL achieves this.[1]

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. Use a blank (pure chloroform in the sample cell) to set the zero point.

  • Sample Measurement: Rinse the polarimeter cell (path length l, typically 1 dm) with the prepared solution, then fill it, ensuring no air bubbles are present in the light path.

  • Record Rotation: Place the filled cell in the polarimeter and record the observed rotation (α). The measurement should be performed at a controlled temperature (e.g., 20°C) and at the sodium D-line wavelength (589 nm).

  • Calculation: Calculate the specific rotation [α] using the following formula:

    [α]Tλ = α / (l × c)

    Where:

    • [α]Tλ is the specific rotation at temperature T and wavelength λ.

    • α is the observed rotation in degrees.

    • l is the path length in decimeters (dm).

    • c is the concentration in g/mL.

  • Reporting: The result should be reported with the temperature, wavelength, concentration, and solvent, e.g., [α]²⁰/D = +90° (c=1, Chloroform).

G cluster_interaction Interaction with Light cluster_measurement Measurement & Calculation compound This compound (Chiral Molecule) rotation Rotation of Light Plane compound->rotation Causes light Plane-Polarized Light (λ = 589 nm) light->rotation obs Observed Rotation (α) rotation->obs Measured as calc [α] = α / (l × c) obs->calc result Specific Rotation = +90° calc->result Yields purity Confirms Enantiomeric Identity & High Enantiomeric Purity result->purity Indicates

Spectroscopic Characterization

Spectroscopic data provides a "fingerprint" of the molecule, confirming its structure through the interaction of its atoms and bonds with electromagnetic radiation.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The absorption frequencies are characteristic of the specific chemical bonds and functional groups present. For this compound, key absorptions are expected for the O-H, N-H, C-H, and C=C bonds. An ATR-IR spectrum is available on PubChem, provided by Aldrich.[5]

Expected Characteristic Absorptions:

  • ~3400-3300 cm⁻¹ (broad): O-H stretching vibration from the alcohol group. The broadness is due to hydrogen bonding.

  • ~3300-3100 cm⁻¹ (medium): N-H stretching vibrations from the primary amine group. Often appears as a doublet for -NH₂.

  • ~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching from the two phenyl rings.

  • ~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the methyl and methine groups.

  • ~1600, 1495, 1450 cm⁻¹ (sharp): C=C stretching vibrations within the aromatic rings. These are characteristic "ring breathing" modes.

  • ~1170 cm⁻¹ (strong): C-O stretching vibration of the tertiary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: This technique gives information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • Expected Signals: Protons on the phenyl rings would appear in the aromatic region (~7.2-7.6 ppm). The single proton on the chiral carbon adjacent to the nitrogen would likely be a quartet. The methyl group protons would be a doublet. The protons of the amine (-NH₂) and hydroxyl (-OH) groups are exchangeable and may appear as broad singlets.

  • ¹³C NMR: This technique provides a count of the number of non-equivalent carbon atoms in the molecule.

    • Expected Signals: Distinct signals would be expected for the methyl carbon, the chiral methine carbon (C-N), the quaternary carbon bearing the hydroxyl group (C-O), and the various carbons of the two phenyl rings (ipso, ortho, meta, para). Due to the molecule's asymmetry, all 15 carbons may be chemically non-equivalent and thus produce 15 distinct signals.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Expected Data:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 227.3) should be observed, confirming the molecular formula.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of water (M-18) from the alcohol, or cleavage adjacent to the amine or alcohol groups. A prominent fragment would be the stable diphenylmethyl cation or related structures.

Safety and Handling

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Store in a cool, dry place in a tightly sealed container.

Conclusion

This technical guide has detailed the essential physical properties of this compound and provided robust, standardized protocols for their verification. The melting point and specific optical rotation serve as critical and readily accessible metrics for confirming the identity, purity, and stereochemical integrity of the material. Combined with spectroscopic analysis, these properties provide a comprehensive characterization necessary for the compound's successful application in high-stakes research and development environments, particularly in the synthesis of chiral pharmaceuticals where enantiomeric purity is paramount.

References

  • PubChem. Compound Summary for this compound. [Link]
  • U.S. Pharmacopeia.
  • Lund University Publications.
  • Chemistry LibreTexts.
  • U.S. Pharmacopeia. USP General Chapter <1236> Solubility Measurements. [Link]
  • Westlab Canada. Measuring the Melting Point. [Link]
  • European Union Reference Laboratory. Standard Operating Procedure for solubility testing. [Link]
  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
  • NIST. WebBook for (R)-(-)-2-Amino-1-propanol. [Link]
  • PubMed Central. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol. [Link]
  • ECA Academy.
  • U.S. Pharmacopeia.

Sources

A Technical Guide to (R)-(+)-2-Amino-1,1-diphenyl-1-propanol: A Chiral Auxiliary for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol, a pivotal chiral building block in modern organic synthesis.[1] With a molecular weight of 227.30 g/mol , this amino alcohol has established itself as a cornerstone in the field of asymmetric synthesis, primarily functioning as a robust chiral auxiliary.[2][3][4] Its utility is rooted in its ability to direct the stereochemical outcome of reactions on prochiral substrates, enabling the synthesis of enantiomerically pure compounds crucial for the development of pharmaceuticals and other biologically active molecules.[5] This document, intended for researchers, chemists, and drug development professionals, will detail the compound's physicochemical properties, synthesis, mechanistic principles as a chiral auxiliary, and provide field-proven protocols for its application in diastereoselective transformations and subsequent cleavage.

Introduction: The Imperative of Chirality in Drug Development

In the pharmaceutical industry, the stereochemistry of an Active Pharmaceutical Ingredient (API) is of paramount importance, as different enantiomers of a chiral drug often exhibit vastly different pharmacological activities and metabolic fates.[6][7] The synthesis of single-enantiomer drugs is therefore a critical objective.[2] Chiral auxiliaries are powerful tools to achieve this, offering a reliable strategy for introducing stereocenters with high fidelity.[5]

This compound, also known as (R)-Diphenylalaninol, is a prominent member of the amino alcohol class of chiral auxiliaries. Derived from the natural amino acid D-alanine, its structure features a stereogenic center and bulky phenyl groups that provide a well-defined chiral environment. This steric hindrance is expertly exploited to control the facial selectivity of reactions on attached prochiral molecules. This guide will elucidate the practical application of this versatile molecule.

Physicochemical & Structural Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is essential for its proper handling, storage, and application in synthesis.

PropertyValueSource(s)
Molecular Weight 227.30 g/mol [2][3][4]
Molecular Formula C₁₅H₁₇NO[2][3][4]
CAS Number 78603-93-7[2][3]
Appearance White to off-white crystalline solid
Melting Point 102-105 °C[2]
Optical Activity [α]²⁰/D +90° (c=1 in chloroform)[2]
IUPAC Name (2R)-2-amino-1,1-diphenylpropan-1-ol[3]
SMILES String CC(O)(c1ccccc1)c2ccccc2[2]

Synthesis of the Chiral Auxiliary

This compound can be synthesized from the corresponding amino acid, D-alanine. A common and effective method involves the Grignard reaction of a D-alanine ester with phenylmagnesium bromide. The two phenyl groups are added to the ester carbonyl, yielding the tertiary alcohol.

Example Synthesis Protocol:

A solution of phenylmagnesium bromide (PhMgBr) in tetrahydrofuran (THF) is cooled to 0°C under an inert atmosphere. D-alanine methyl ester hydrochloride is then added portion-wise, maintaining the temperature between 0-5°C. After the addition is complete, the reaction is stirred for a short period and then allowed to warm to room temperature. The reaction is subsequently quenched with an aqueous acid solution (e.g., 10% HCl). The product is extracted into an organic solvent like ethyl acetate, washed, dried, and concentrated. The crude product is then purified, often by recrystallization from a solvent system like hexane, to yield (R)-2-amino-1,1-diphenyl-propan-1-ol as a solid.

Core Application: Asymmetric Alkylation via an Oxazolidinone Derivative

The primary utility of this compound is its role as a precursor to more elaborate chiral auxiliaries, most notably N-acyl oxazolidinones. These derivatives, pioneered by David A. Evans, are exceptionally effective in controlling the stereochemistry of enolate alkylation.[8][9][10]

Principle of Operation & Mechanism

The process involves three key stages: the attachment of the auxiliary, the diastereoselective reaction, and the cleavage of the auxiliary.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage A Prochiral Carboxylic Acid (R-COOH) C N-Acyl Oxazolidinone A->C Acylation/ Cyclization B Chiral Auxiliary ((R)-Diphenylalaninol) B->C D N-Acyl Oxazolidinone E (Z)-Enolate Formation (Base, e.g., NaHMDS) D->E Deprotonation F Alkylation (Electrophile, R'-X) E->F G Alkylated Product (High Diastereomeric Excess) F->G H Alkylated Product I Chiral Carboxylic Acid (R-CHR'-COOH) H->I Hydrolysis (e.g., LiOH/H₂O₂) J Recovered Auxiliary H->J

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

The causality behind this powerful technique lies in the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS).[2] The two bulky phenyl groups on the auxiliary effectively shield one face of the enolate plane. Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methodologies for Evans-type auxiliaries and is applicable to derivatives of this compound.[2][11]

Step 1: Synthesis of the N-Acyl Oxazolidinone

  • Cyclization: The chiral auxiliary, this compound, is first converted to its corresponding oxazolidinone. This can be achieved by reacting the amino alcohol with diethyl carbonate in the presence of a catalytic base (e.g., potassium carbonate) at elevated temperatures.[12]

  • Acylation: The resulting oxazolidinone is then N-acylated. To a solution of the oxazolidinone in an anhydrous aprotic solvent (e.g., THF), add n-butyllithium (n-BuLi) at -78°C to deprotonate the nitrogen. Then, add the desired acyl chloride (e.g., propionyl chloride) to form the N-acyl derivative.

Step 2: Diastereoselective Alkylation

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF.

  • Enolate Formation: Cool the solution to -78°C using a dry ice/acetone bath. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 equiv) dropwise via syringe. Stir the resulting solution at -78°C for 30-60 minutes to ensure complete formation of the sodium (Z)-enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78°C.

  • Reaction: Allow the reaction to stir at -78°C for several hours (e.g., 2-4 hours), monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78°C and allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by Gas Chromatography (GC) or high-field ¹H NMR analysis of the crude product. Diastereomeric excesses (de) often exceed 98%.[2]

Step 3: Cleavage of the Auxiliary to Yield the Chiral Carboxylic Acid

  • Setup: Dissolve the purified alkylated N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

  • Hydrolysis: Cool the solution to 0°C in an ice bath. Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv), followed by the dropwise addition of aqueous lithium hydroxide (LiOH, 0.8 M, 1.1 equiv).

  • Reaction: Stir the reaction mixture vigorously at 0°C for 1-4 hours.

  • Quenching: Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv) and stir for 30 minutes at room temperature.

  • Work-up: Concentrate the mixture in vacuo to remove the THF. Extract the aqueous layer with dichloromethane (CH₂Cl₂) to remove the liberated chiral auxiliary.

  • Isolation: Acidify the remaining aqueous layer to pH 1-2 with 1 M HCl. Extract the desired enantiomerically enriched carboxylic acid product with ethyl acetate. The combined organic layers are then dried and concentrated to yield the final product.

Recovery of the Chiral Auxiliary

A significant advantage of this methodology is the ability to recover the chiral auxiliary for reuse. The auxiliary, now in the aqueous layer from the dichloromethane extraction (Step 3.5), can be recovered by basifying the aqueous solution (e.g., with NaOH) and extracting with an organic solvent.

Applications in Drug Synthesis

The enantiomerically pure products derived from this methodology are valuable intermediates for a wide range of APIs. For instance, the synthesis of α-substituted carboxylic acids is a key step in the production of profen-class non-steroidal anti-inflammatory drugs (NSAIDs) like (S)-Ibuprofen.[7][13] While various synthetic routes to Ibuprofen exist, chiral auxiliary-based methods provide a reliable pathway to the more active (S)-enantiomer.[3][4][6] The principles demonstrated here are broadly applicable to the synthesis of complex chiral building blocks for numerous drug candidates.

Safety & Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Reagents used in the protocols, such as n-BuLi and NaHMDS, are pyrophoric or highly reactive and must be handled with extreme care under anhydrous, inert conditions.

Conclusion

This compound is more than just a chiral molecule; it is an enabling tool for the precise construction of stereogenic centers. Through its conversion to robust auxiliaries like oxazolidinones, it provides a predictable, scalable, and highly diastereoselective method for producing enantiomerically pure compounds. The self-validating nature of the protocols, where diastereoselectivity can be readily assessed before auxiliary removal, combined with the potential for auxiliary recycling, makes this a trustworthy and economically viable strategy in the demanding landscape of pharmaceutical development.

References

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
  • Scribd. (n.d.). 9-Asymmetric Alkylation of Enolates.
  • Gage, J. R. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Semantic Scholar.
  • Acemoglu, L., & Williams, J. M. J. (2002). Palladium-catalysed enantioselective synthesis of ibuprofen. University of Bath's research portal.
  • Gage, J. R., & Evans, D. A. (1990). (S)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses, 68, 83. [Link]
  • Holmquist, C. R., & Randall, J. L. (1999). Enantioselective synthesis of ibuprofen esters in AOT/isooctane microemulsions by Candida cylindracea lipase. Journal of the American Chemical Society. [Link]
  • Acemoglu, L., & Williams, J. M. J. (2002). Palladium-catalysed enantioselective synthesis of Ibuprofen. ResearchGate.
  • Kim, H., & Kim, J. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(21), 6679. [Link]
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Cossío, F. P., et al. (2010). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 15(5), 3314–3326. [Link]
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
  • Szatmári, I., et al. (2018). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 14, 1471–1479. [Link]
  • Medicilon. (2023, January 2). Aim at chemical synthesis through Ibuprofen.

Sources

An In-depth Technical Guide to the Melting Point of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol: A Critical Quality Attribute for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemical Purity in Drug Development

In the realm of pharmaceutical sciences and drug development, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit markedly different pharmacological and toxicological profiles. This necessitates the development of stereochemically pure active pharmaceutical ingredients (APIs) to ensure therapeutic efficacy and patient safety.[1] (R)-(+)-2-Amino-1,1-diphenyl-1-propanol, a chiral amino alcohol, serves as a critical building block and a powerful chiral auxiliary in the asymmetric synthesis of complex molecules, including APIs.[2][3] Its ability to direct the stereochemical outcome of a reaction is directly linked to its own enantiomeric purity.

The melting point of a crystalline solid is a fundamental physical property that is exquisitely sensitive to the presence of impurities. For a high-purity chiral compound like this compound, an accurate and sharp melting point range is a primary indicator of its chemical and, crucially, its stereochemical integrity. This technical guide provides a comprehensive overview of the melting point of this compound, detailing standardized determination methodologies, the theoretical underpinnings of melting point depression in chiral systems, and the practical implications for researchers and drug development professionals.

Physicochemical Properties and Reported Melting Point

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name (2R)-2-amino-1,1-diphenylpropan-1-olPubChem
Molecular Formula C₁₅H₁₇NOSigma-Aldrich[4]
Molecular Weight 227.30 g/mol Sigma-Aldrich[4]
CAS Number 78603-93-7Sigma-Aldrich[4]
Literature Melting Point 102-105 °CSigma-Aldrich[4]

The reported melting point of 102-105 °C serves as a benchmark for the assessment of the purity of this compound.[4] A deviation from this range, particularly a depression and broadening of the melting range, is a strong indication of the presence of impurities.

The Impact of Impurities on Melting Point: A Deeper Look into Chiral Systems

The presence of impurities disrupts the crystal lattice of a pure compound, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range. In the context of this compound, impurities can be broadly categorized as:

  • Chemical Impurities: These can include residual starting materials from the synthesis, such as D-alanine methyl ester hydrochloride, or byproducts from the Grignard reaction used in its preparation.

  • Enantiomeric Impurity: The presence of the (S)-(-)-2-amino-1,1-diphenyl-1-propanol enantiomer is a critical impurity that directly impacts the stereochemical purity of the material.

While enantiomers have identical physical properties in an achiral environment (e.g., boiling point, density, and melting point of the pure substances), a mixture of enantiomers behaves as an impure substance.[5][6][7] This leads to a phenomenon known as eutectic formation. The melting point phase diagram for a chiral compound that forms a racemic compound (a 1:1 mixture of enantiomers that crystallizes together) will show two eutectic points. As one enantiomer is introduced as an impurity to the other, the melting point decreases until it reaches a eutectic point, after which it begins to rise again towards the melting point of the racemic compound.[8][9][10] Understanding this behavior is crucial for interpreting the melting point data of chiral compounds.

Methodologies for Accurate Melting Point Determination

To ensure the reliability and accuracy of melting point measurements, standardized protocols must be followed. The United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature" provides an authoritative framework for this determination.

Capillary Melting Point Method (USP <741> Class Ia)

This is the most common method for determining the melting point of powdered solids. The procedure involves heating a small amount of the substance in a capillary tube and observing the temperature range over which it melts.

Experimental Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Dry the sample of this compound P2 Gently pulverize the dried sample to a fine powder P1->P2 P3 Pack the powder into a capillary tube to a height of 2.5-3.5 mm P2->P3 M1 Calibrate the melting point apparatus using USP reference standards P3->M1 Insert Sample M2 Place the capillary tube in the apparatus M1->M2 M3 Set a rapid heating rate to approach the expected melting point M2->M3 M4 Reduce heating rate to 1-2 °C/min about 10 °C below the expected melting point M3->M4 M5 Record the temperature at which the first liquid appears (T_onset) M4->M5 M6 Record the temperature at which the last solid particle melts (T_clear) M5->M6 A1 Report the melting range as T_onset - T_clear M6->A1 Analyze Data A2 Compare the observed range with the literature value (102-105 °C) A1->A2 A3 A depressed and broadened range indicates impurities A2->A3

Sources

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Introduction

This compound, a chiral amino alcohol, is a significant building block in modern organic and medicinal chemistry. Its rigid stereochemical structure makes it a valuable intermediate in asymmetric synthesis, particularly for the development of chiral catalysts and as a precursor to complex pharmaceutical agents. Understanding the solubility of this compound is a critical first step in its application, directly influencing reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients (APIs).

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deep understanding of the physicochemical principles governing the solubility of this compound. We will explore its theoretical solubility profile based on molecular structure, present known qualitative data, and provide a detailed, field-proven experimental protocol for its quantitative determination. The causality behind experimental choices and the impact of environmental factors such as pH and solvent selection will be thoroughly examined.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility behavior of a compound is intrinsically linked to its molecular structure. This compound (CAS: 78603-93-7; Molecular Formula: C₁₅H₁₇NO; Molecular Weight: 227.30 g/mol ) possesses a unique combination of functional groups that dictate its interaction with various solvents.[1]

  • Amphiphilic Nature : The molecule is distinctly amphiphilic. It contains a polar primary amine (-NH₂) and a hydroxyl (-OH) group, both capable of acting as hydrogen bond donors and acceptors. These groups confer a degree of hydrophilicity. Conversely, the structure is dominated by two bulky, nonpolar phenyl rings, which create a large hydrophobic surface area. This duality is the primary reason for its limited and specific solubility.[2]

  • "Like Dissolves Like" Principle : This fundamental principle of solubility provides a predictive framework.[3]

    • Polar Solvents : Polar protic solvents like methanol can engage in hydrogen bonding with the amine and hydroxyl groups, contributing to some degree of dissolution.[2] However, the large nonpolar region hinders complete miscibility.

    • Nonpolar Solvents : The diphenyl groups suggest an affinity for nonpolar or weakly polar solvents. However, the energetic penalty of solvating the highly polar amine and alcohol functionalities often prevents significant solubility in purely nonpolar solvents like hexanes.

    • Aprotic Solvents : Solvents like chloroform, which are polar aprotic, can interact through dipole-dipole forces. This explains the observed slight solubility, where the solvent can accommodate the molecule's polarity without the strong hydrogen bonding network of water that would exclude the hydrophobic phenyl groups.[2]

  • Impact of pH : The primary amine group has a predicted pKa of approximately 11.25.[4] This means that in aqueous or protic solutions with a pH below this value, the amine group will be protonated to form an ammonium salt (-NH₃⁺). This ionization dramatically increases the molecule's polarity and is expected to significantly enhance its solubility in water and other polar solvents. This principle is fundamental to many purification and formulation strategies.[5][6]

Known Qualitative and Quantitative Solubility Data

While extensive quantitative data is not widely published, a consistent qualitative profile has been reported across chemical suppliers and databases. The compound is most frequently described as having limited or slight solubility in specific organic solvents.

SolventSolubility ClassificationSource(s)
ChloroformSlightly Soluble[2][4][7]
MethanolSlightly Soluble[2][4][7]
WaterNo data available[8]

Note: "Slightly soluble" is a qualitative term. For precise process development and research, quantitative determination is essential.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To move beyond qualitative descriptions, a robust and validated experimental method is required. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a solid compound. It is designed to ensure that the system reaches equilibrium, providing a true measure of the maximum amount of solute that can dissolve in a solvent at a specific temperature.

Causality Behind the Protocol

This protocol is a self-validating system. The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid phase. Using a sufficient excess of the solid ensures that the dissolution limit is reached. Agitation is critical to maximize the surface area for dissolution and accelerate the time to equilibrium. The final centrifugation and filtration steps are designed to completely remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Step-by-Step Methodology
  • Preparation : Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the selected solvent (e.g., 1 mL). "Excess" means adding enough solid so that it is clearly visible even after the dissolution process is complete.

  • Equilibration : Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C).

  • Agitation : Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

  • Phase Separation : After agitation, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Collection : Carefully withdraw an aliquot of the clear supernatant. For accuracy, immediately filter this aliquot through a 0.22 µm syringe filter (compatible with the solvent) to remove any remaining microscopic particles.

  • Dilution : Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification : Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.

  • Calculation : Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add Excess Solid to Solvent Vials B 2. Seal and Place in Constant Temp Shaker A->B C 3. Agitate for 24-48h to Reach Equilibrium B->C D 4. Settle and Centrifuge to Pellet Solid C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Sample E->F G 7. Quantify via HPLC F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Key Factors Influencing Solubility

A systematic approach to solubility screening involves understanding and testing the key variables that impact the dissolution of this compound.

pH-Dependent Solubility

The presence of the basic amino group makes pH a critical factor in aqueous solubility. By adjusting the pH, one can dramatically alter the compound's ionization state and, consequently, its solubility.

G cluster_eq pH-Dependent Equilibrium FreeBase R-NH₂ (Free Base, Low Aqueous Solubility) Salt R-NH₃⁺ (Salt, High Aqueous Solubility) FreeBase->Salt + H⁺ (Acidic pH, < pKa) Salt->FreeBase - H⁺ (Basic pH, > pKa)

Caption: Acid-Base Equilibrium of the Amino Group.

Solvent Selection Strategy

A logical approach to solvent screening is essential for efficient process development. The following workflow can guide the selection of appropriate solvents for solubility determination.

G cluster_polar Polar Solvents cluster_nonpolar Nonpolar Solvents cluster_aqueous Aqueous Systems Start Start: Solubility Screen for This compound Protic Protic (Methanol, Ethanol) Test H-Bonding Start->Protic Aprotic Aprotic (ACN, DMF, Chloroform) Test Dipole Interactions Start->Aprotic Nonpolar Apolar (Toluene, Heptane) Test van der Waals Forces Start->Nonpolar Aqueous Buffered Solutions (Test pH 2, 7, 10) Assess Ionization Effect Start->Aqueous

Caption: Logical Workflow for Solvent Screening.

Application in Chiral Resolution

The principles of solubility are paramount in the classical resolution of chiral amines. This process often involves reacting a racemic amine with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different crystal lattice energies and, crucially, different solubilities in a given solvent system.[9] One diastereomer will preferentially crystallize out of the solution, while the other remains dissolved. This difference allows for their separation by simple filtration. Therefore, accurate solubility data for the parent amine and its potential salts is indispensable for designing an effective chiral resolution protocol.

Conclusion

This compound exhibits limited solubility in common organic solvents like methanol and chloroform, a direct consequence of its amphiphilic structure. While quantitative public data is scarce, this guide provides the theoretical foundation and a robust, validated experimental protocol—the shake-flask method—for its precise determination. Key factors such as solvent polarity and, most critically, pH must be systematically evaluated to fully characterize its solubility profile. A thorough understanding of these principles is not merely academic; it is a prerequisite for the successful application of this vital chiral building block in process chemistry, purification, and drug development.

References

  • PubChem. This compound. [Link]
  • MDPI. (2023, February 24).
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
  • ResearchGate. (2020, August 6).
  • PubChem. 2-Amino-2-methyl-1-propanol. [Link]
  • ResearchGate. (2020, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
  • Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. [Link]
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
  • The Royal Society of Chemistry.

Sources

Spectroscopic Blueprint of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the chiral amino alcohol, (R)-(+)-2-Amino-1,1-diphenyl-1-propanol. This compound, a valuable chiral auxiliary and building block in asymmetric synthesis, possesses a unique stereochemical architecture that gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers, scientists, and drug development professionals for purposes of structural verification, purity assessment, and reaction monitoring. This document synthesizes experimental data with established spectroscopic principles to offer a field-proven interpretation of its spectral characteristics.

Molecular Structure and Its Spectroscopic Implications

This compound (also known as (R)-(+)-diphenylpropanolamine) features a stereogenic center at the carbon bearing the amino group (C2), and a quaternary carbon bonded to two phenyl groups and a hydroxyl group (C1). This arrangement dictates the chemical environment of each proton and carbon atom, leading to a predictable yet nuanced NMR and IR signature. The free rotation around the C1-C2 bond is influenced by the bulky phenyl and hydroxyl groups, which can affect the observed coupling constants in the ¹H NMR spectrum. The presence of exchangeable protons (hydroxyl and amine) adds another layer of complexity and diagnostic utility to the spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide invaluable information about its atomic connectivity and chemical environment.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methine, and methyl protons, as well as the exchangeable amine and hydroxyl protons. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20 - 7.60Multiplet10HAromatic protons (C₆H₅)
~3.60Multiplet1HMethine proton (-CH(NH₂)-)
~2.50Broad Singlet3HAmine (-NH₂) and Hydroxyl (-OH) protons
~1.00Doublet3HMethyl protons (-CH₃)

Causality Behind Experimental Observations:

  • Aromatic Region (δ 7.20-7.60): The ten protons of the two phenyl groups resonate in this downfield region due to the deshielding effect of the aromatic ring current. The overlapping multiplets arise from the complex spin-spin coupling between the ortho, meta, and para protons.

  • Methine Proton (δ ~3.60): This proton is adjacent to the electron-withdrawing amino group, which shifts its signal downfield. Its multiplicity is typically a multiplet due to coupling with the methyl protons and potentially the amine protons.

  • Exchangeable Protons (δ ~2.50): The signals for the amine (-NH₂) and hydroxyl (-OH) protons are often broad and may appear as a single, broad singlet. This is due to rapid chemical exchange with each other and with trace amounts of water in the solvent. Their chemical shift is highly dependent on solvent, concentration, and temperature. Deuterium exchange (shaking the sample with D₂O) can be used to confirm these signals, as they will disappear from the spectrum.

  • Methyl Protons (δ ~1.00): These protons are in an aliphatic environment and thus appear in the upfield region of the spectrum. The signal is a doublet due to coupling with the adjacent methine proton.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~145Quaternary aromatic carbons (C-ipso of phenyl rings)
~126-128Aromatic carbons (CH of phenyl rings)
~78Quaternary carbinol carbon (-C(OH)(Ph)₂)
~55Methine carbon (-CH(NH₂)-)
~16Methyl carbon (-CH₃)

Expert Interpretation:

  • Aromatic Carbons (δ 126-145): The signals for the twelve aromatic carbons appear in the typical downfield region for sp² hybridized carbons. The quaternary ipso-carbons are generally the most deshielded.

  • Quaternary Carbinol Carbon (δ ~78): The carbon atom bonded to the hydroxyl group and the two phenyl rings (C1) is significantly deshielded by the electronegative oxygen atom and appears at a characteristic chemical shift.

  • Methine Carbon (δ ~55): The carbon atom bonded to the amino group (C2) is also deshielded, though to a lesser extent than the carbinol carbon.

  • Methyl Carbon (δ ~16): The aliphatic methyl carbon resonates in the upfield region of the spectrum, consistent with an sp³ hybridized carbon in an electron-rich environment.

Experimental Protocol for NMR Analysis

A robust and reproducible NMR analysis is critical for obtaining high-quality data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • To confirm the identity of exchangeable protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Logical Workflow for NMR Data Acquisition and Processing:

Caption: Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

IR Spectral Data

The IR spectrum of this compound is dominated by absorptions corresponding to the O-H, N-H, C-H, and C-O bonds, as well as vibrations from the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H and N-H stretching vibrations
3100 - 3000MediumAromatic C-H stretching
3000 - 2850MediumAliphatic C-H stretching
~1600, ~1495, ~1450Medium to WeakAromatic C=C stretching
~1170StrongC-O stretching
~1060StrongC-N stretching

In-depth Interpretation:

  • O-H and N-H Stretching (3400-3200 cm⁻¹): The most prominent feature of the IR spectrum is a broad, strong absorption in this region. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl and amine groups. The individual O-H and N-H stretching vibrations often overlap to form a single, broad envelope.

  • C-H Stretching (3100-2850 cm⁻¹): The absorptions slightly above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings, while those just below 3000 cm⁻¹ are due to the C-H stretching of the methyl and methine groups.

  • Aromatic C=C Stretching (~1600, ~1495, ~1450 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl rings and are a reliable indicator of an aromatic system.

  • C-O and C-N Stretching (~1170 and ~1060 cm⁻¹): The strong absorption around 1170 cm⁻¹ is attributed to the stretching vibration of the C-O bond of the tertiary alcohol. The C-N stretching vibration appears around 1060 cm⁻¹.

Experimental Protocol for FTIR Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Logical Flow for FTIR Analysis:

FTIR_Analysis_Flow Start Start FTIR Analysis Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Solid Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure Ensure Good Contact with Pressure Arm Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum (4000-400 cm⁻¹) Apply_Pressure->Acquire_Spectrum Process_Data Process Data (Baseline Correction, Peak Picking) Acquire_Spectrum->Process_Data Interpret_Spectrum Interpret Spectrum and Assign Peaks Process_Data->Interpret_Spectrum End End Interpret_Spectrum->End

Caption: Step-by-step workflow for FTIR analysis using the ATR method.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. For instance, in NMR, the integration of the proton signals should correspond to the number of protons in the proposed structure. The disappearance of the -OH and -NH₂ signals upon D₂O exchange provides definitive confirmation of their assignment. In IR spectroscopy, the presence of the characteristic broad O-H/N-H stretch, along with the aromatic C=C and C-O stretches, provides a multi-faceted confirmation of the key functional groups. Cross-referencing the ¹³C NMR data with the ¹H NMR data (e.g., using DEPT experiments to confirm the number of attached protons for each carbon) further enhances the confidence in the structural assignment.

Conclusion

The NMR and IR spectral data of this compound provide a detailed and unambiguous fingerprint of its molecular structure. The combination of ¹H and ¹³C NMR allows for the complete assignment of all proton and carbon environments, while IR spectroscopy confirms the presence of the key hydroxyl, amino, and aromatic functionalities. By following the detailed experimental protocols and interpretative guidelines presented in this guide, researchers, scientists, and drug development professionals can confidently characterize this important chiral building block, ensuring the integrity and success of their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. Phenyl propanolamine hydrochloride. [Link]
  • Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. The Journal of Organic Chemistry, 12(4), 506–509. [Link]

Synthesis of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol is a crucial chiral amino alcohol that serves as a versatile building block and chiral auxiliary in asymmetric synthesis.[1] Its defined stereocenter makes it an invaluable tool for chemists aiming to construct complex chiral molecules with high stereochemical purity, particularly in the development of pharmaceutical agents.[2][3] This guide provides a comprehensive overview of the predominant synthetic methodology for preparing this compound, focusing on the diastereoselective addition of a Grignard reagent to a chiral α-amino ester. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Foundational Principles: A Retrosynthetic Approach

To logically devise a synthesis, we begin with a retrosynthetic analysis of the target molecule. The primary strategic disconnection for this compound involves the carbon-carbon bonds formed at the tertiary alcohol center. This leads us to identify a chiral α-amino acid derivative and a phenyl nucleophile as key precursors.

G cluster_precursors Precursors cluster_reagents Reagents TM This compound Disconnect1 C-C Disconnection (Grignard Reaction) TM->Disconnect1 Synthon1 (R)-Alanine cation (Chiral Source) Disconnect1->Synthon1 Retrosynthesis Synthon3 Phenyl Anion (Nucleophile) Disconnect1->Synthon3 Precursors Synthons Reagents Synthetic Equivalents Reagent1 (R)-Alanine Methyl Ester (Starting Material) Synthon1->Reagent1 Equiv. Synthon2 Diphenylketone Reagent2 Phenylmagnesium Bromide (Grignard Reagent) Synthon3->Reagent2 Equiv.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that the most efficient forward synthesis involves the reaction of a phenyl Grignard reagent with a derivative of (R)-Alanine, such as its methyl ester. This approach leverages a readily available, inexpensive chiral pool starting material to establish the crucial stereocenter.

The Core Synthesis: Grignard Addition to (R)-Alanine Methyl Ester

The cornerstone of this synthesis is the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an ester.[4] This reaction transforms the ester's carbonyl group into a tertiary alcohol, forming two new carbon-carbon bonds in the process.[5]

Mechanistic Insights: Why This Pathway Excels

The Grignard reaction is a powerful tool for C-C bond formation due to the highly polarized carbon-magnesium bond, which renders the carbon atom strongly nucleophilic and basic.[6][7] When reacting with an ester, the mechanism proceeds in two stages:

  • First Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate (an alkoxide).

  • Elimination & Second Addition: This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxy group (-OCH₃) as a leaving group. This results in the in-situ formation of a ketone (2-amino-1,1-diphenyl-1-propanone). Ketones are more reactive than esters towards Grignard reagents.[5][8] Therefore, a second equivalent of the Grignard reagent immediately attacks the newly formed ketone, leading to a second tetrahedral intermediate.

  • Protonation: An acidic workup in the final step protonates the resulting magnesium alkoxide to yield the desired tertiary alcohol.[5]

Crucially, because the starting material, (R)-Alanine methyl ester, already possesses the desired stereochemistry at the C2 position, the reaction proceeds diastereoselectively, preserving the chiral integrity of the molecule.

G start Start: (R)-Alanine Methyl Ester + 2 eq. PhMgBr intermediate1 Tetrahedral Intermediate 1 (Alkoxide) start->intermediate1 +1 eq. PhMgBr ketone Intermediate Ketone (In-situ formation) intermediate1->ketone - Mg(OMe)Br intermediate2 Tetrahedral Intermediate 2 (Magnesium Alkoxide) ketone->intermediate2 +1 eq. PhMgBr workup Aqueous Acid Workup intermediate2->workup product Final Product: This compound workup->product Protonation

Caption: Grignard reaction workflow for the synthesis.

Causality in Experimental Design
  • Choice of Grignard Reagent: Phenylmagnesium bromide is selected for its commercial availability and high reactivity. It is typically prepared in-situ from bromobenzene and magnesium turnings.

  • Solvent System: Anhydrous diethyl ether or tetrahydrofuran (THF) is mandatory.[8] Grignard reagents are strong bases and will be quenched by any protic solvent, such as water or alcohols, failing the reaction.[7] The ether solvent also stabilizes the Grignard reagent complex.[6]

  • Stoichiometry: A minimum of two equivalents of the Grignard reagent is required per equivalent of the ester. In practice, a slight excess (e.g., 2.2 to 2.5 equivalents) is often used to drive the reaction to completion and account for any accidental quenching.

  • Temperature Control: The initial formation of the Grignard reagent is exothermic and requires careful temperature management. The subsequent addition of the ester is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted based on laboratory-specific conditions and safety protocols. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Molar Equivalents
Magnesium Turnings24.312.67 g2.2
Bromobenzene157.0117.3 g (11.6 mL)2.2
(R)-Alanine Methyl Ester HCl139.586.98 g1.0
Triethylamine (TEA)101.195.06 g (7.0 mL)1.0
Anhydrous Diethyl Ether (Et₂O)74.12~200 mL-
Saturated NH₄Cl (aq)-~100 mL-
1 M HCl (aq)-As needed-
Saturated NaHCO₃ (aq)-As needed-
Anhydrous MgSO₄ or Na₂SO₄-As needed-
Step-by-Step Procedure

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of nitrogen.

  • Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine to help initiate the reaction.

  • Grignard Formation: Add ~30 mL of anhydrous Et₂O to the flask. Dissolve the bromobenzene in ~50 mL of anhydrous Et₂O and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, evidenced by bubbling and a gentle reflux. If it does not start, gentle warming may be required.

  • Addition: Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the gray-black mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B:

  • Substrate Preparation: In a separate flame-dried flask under nitrogen, suspend (R)-Alanine methyl ester hydrochloride in ~100 mL of anhydrous Et₂O. Cool the suspension to 0 °C in an ice bath.

  • Amine Neutralization: Add triethylamine dropwise to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0 °C.

  • Grignard Addition: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C. Slowly, and with vigorous stirring, add the solution of (R)-Alanine methyl ester to the Grignard reagent via cannula transfer. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching (Work-up): Carefully cool the reaction mixture back to 0 °C. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. This will hydrolyze any unreacted Grignard reagent and the magnesium alkoxide product.

  • Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove any remaining amine starting material), water, and saturated NaHCO₃ solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product is often a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify functional groups (O-H, N-H stretches).

    • Mass Spectrometry: To confirm the molecular weight (227.31 g/mol ).[9]

    • Chiral HPLC: To determine the enantiomeric purity.

An Alternative Strategy: Asymmetric Reduction

While the Grignard approach is highly effective, an alternative strategy involves the enantioselective reduction of a prochiral α-amino ketone precursor, 2-amino-1,1-diphenyl-1-propanone.[10]

G cluster_products Products Ketone Prochiral Ketone (2-Amino-1,1-diphenyl-1-propanone) TransitionState Diastereomeric Transition States (Re vs. Si face attack) Ketone->TransitionState Catalyst Chiral Catalyst + Hydride Source (e.g., BH₃) Catalyst->TransitionState R_Product (R)-Alcohol (Major Product) TransitionState->R_Product Lower Energy S_Product (S)-Alcohol (Minor Product) TransitionState->S_Product Higher Energy Products Enantiomeric Products

Sources

An In-Depth Technical Guide to the Chiral Purity Analysis of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. For chiral molecules such as (R)-(+)-2-Amino-1,1-diphenyl-1-propanol, also known as (R)-(+)-Diphenylalaninol, ensuring enantiomeric purity is not merely a quality control metric but a fundamental requirement for safety and efficacy. This guide provides a comprehensive technical overview of the principles and practices for determining the chiral purity of this compound. We will delve into the significance of chirality in drug development, explore the synthesis of this compound and potential sources of chiral impurities, and present a detailed, field-proven chiral High-Performance Liquid Chromatography (HPLC) method for its enantiomeric purity assessment. This document is intended to serve as a practical resource for researchers and professionals engaged in the development and quality control of chiral pharmaceuticals.

The Imperative of Chirality in Modern Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences.[1] Enantiomers, the pair of mirror-image molecules, often exhibit significantly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for adverse effects.[2] The tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the critical importance of stereochemical control in drug development.

Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines that necessitate the characterization and control of the enantiomeric composition of chiral drugs.[3] For a chiral API like this compound, a robust and validated analytical method to determine its enantiomeric purity is therefore a prerequisite for its use in pharmaceutical applications.

Profile of this compound

This compound is a chiral amino alcohol that serves as a valuable building block in asymmetric synthesis. Its structural features, including a primary amine, a hydroxyl group, and two phenyl rings attached to a stereocenter, make it a versatile synthon for the preparation of various pharmaceutical and chemical entities.

PropertyValue
Chemical Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
CAS Number 78603-93-7
Appearance White to off-white crystalline powder
Melting Point 102-105 °C
Optical Rotation [α]²⁰/D +90° (c=1 in chloroform)

Synthetic Pathways and the Genesis of Chiral Impurities

The enantiomeric purity of the final product is intrinsically linked to the stereoselectivity of its synthesis. A common route to this compound involves the use of a chiral starting material, such as D-alanine methyl ester hydrochloride, which is reacted with a Grignard reagent like phenylmagnesium bromide.

While this approach is designed to yield the desired (R)-enantiomer, several factors can lead to the presence of the unwanted (S)-enantiomer as a chiral impurity:

  • Imperfect Stereocontrol: The reactions may not be perfectly stereospecific, leading to the formation of a small percentage of the (S)-enantiomer.

  • Racemization: The chiral center can be susceptible to racemization under certain reaction conditions, such as exposure to harsh pH or elevated temperatures.

  • Chiral Purity of Starting Materials: The enantiomeric purity of the initial chiral building block (e.g., D-alanine derivative) directly impacts the chiral purity of the final product.

Given these potential sources of contamination, a highly sensitive and accurate analytical method is essential to quantify the enantiomeric excess (e.e.) of this compound.

Analytical Strategy for Chiral Purity Determination: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely adopted and robust technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and, thus, separation.

The Causality behind Experimental Choices

For a molecule like this compound, which contains both a basic amino group and a polar hydroxyl group, polysaccharide-based CSPs are often an excellent first choice. These CSPs, typically derivatives of cellulose or amylose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, which are well-suited for the functional groups present in the analyte.

The selection of a normal-phase mobile phase, such as a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol), is predicated on enhancing the interactions between the polar analyte and the polar CSP. The non-polar bulk solvent (n-hexane) does not compete for the interaction sites on the CSP, allowing for stronger and more selective binding of the enantiomers. A small amount of a basic modifier, such as diethylamine (DEA), is often added to the mobile phase to improve the peak shape of basic analytes by minimizing undesirable interactions with residual silanol groups on the silica support of the CSP.

Proposed Chiral HPLC Method for this compound

The following protocol is a robust starting point for the chiral separation of this compound, based on established methodologies for structurally similar amino alcohols.

Experimental Protocol

  • Instrumentation and Consumables:

    • HPLC system with a UV detector

    • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® AD-H or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm), is recommended.

    • HPLC grade n-Hexane

    • HPLC grade 2-Propanol (Isopropanol)

    • Diethylamine (DEA)

    • 0.45 µm syringe filters

  • Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
  • Sample and Standard Preparation:

    • System Suitability Solution (Racemic Standard): Prepare a solution of racemic 2-Amino-1,1-diphenyl-1-propanol in the mobile phase at a concentration of approximately 0.5 mg/mL.

    • Test Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the System Suitability Solution to verify the resolution between the two enantiomers. The resolution factor should be greater than 1.5.

    • Inject the Test Sample Solution.

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times established with the racemic standard. The (R)-enantiomer is expected to be the major peak.

  • Calculation of Enantiomeric Purity: The enantiomeric purity (or enantiomeric excess, e.e.) is calculated using the peak areas from the chromatogram:

    e.e. (%) = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its suitability for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters

ParameterAcceptance Criteria
Specificity Baseline resolution (Rs > 1.5) between the enantiomers and from any other impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 for the undesired (S)-enantiomer over a range from the Limit of Quantitation (LOQ) to 120% of the specification limit.
Accuracy 98.0% to 102.0% recovery for the (S)-enantiomer spiked into the (R)-enantiomer at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of a standard solution.
Limit of Quantitation (LOQ) The lowest concentration of the (S)-enantiomer that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The method's performance should remain acceptable under minor variations in chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature).

Data Presentation and Interpretation

A well-resolved chromatogram will show two distinct peaks for the (R)- and (S)-enantiomers. The peak with the significantly larger area will correspond to the desired this compound.

Expected Chromatographic Data (Hypothetical)

EnantiomerRetention Time (min)Peak Area
(S)-enantiomer~8.5(minor peak)
(R)-enantiomer~10.2(major peak)

Visualizing the Workflow

Diagrams can effectively illustrate the logical flow of the analytical process.

Chiral_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis racemic_std Prepare Racemic Standard filter_samples Filter all solutions racemic_std->filter_samples test_sample Prepare Test Sample test_sample->filter_samples equilibrate Equilibrate Column filter_samples->equilibrate inject_suitability Inject System Suitability equilibrate->inject_suitability check_resolution Check Resolution (Rs > 1.5) inject_suitability->check_resolution check_resolution->equilibrate Fail inject_sample Inject Test Sample check_resolution->inject_sample Pass integrate_peaks Integrate Peak Areas inject_sample->integrate_peaks calculate_ee Calculate Enantiomeric Purity integrate_peaks->calculate_ee report_result Report Result calculate_ee->report_result

Caption: Workflow for the chiral purity analysis of this compound by HPLC.

Troubleshooting Common Issues in Chiral Separations

IssuePotential Cause(s)Recommended Action(s)
Poor Resolution - Inappropriate chiral stationary phase.- Mobile phase composition not optimal.- Screen different types of CSPs (e.g., another polysaccharide-based column or a macrocyclic glycopeptide-based column).- Systematically vary the ratio of the alcohol modifier in the mobile phase.
Peak Tailing - Secondary interactions with the stationary phase.- Sample overload.- Ensure the presence of an amine modifier (e.g., DEA) in the mobile phase.- Reduce the sample concentration.
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in column temperature or mobile phase composition.- Increase the column equilibration time.- Use a column oven to maintain a stable temperature.- Ensure precise preparation of the mobile phase.

Conclusion

The determination of the chiral purity of this compound is a critical step in ensuring the quality, safety, and efficacy of any pharmaceutical product derived from it. Chiral HPLC on a polysaccharide-based stationary phase offers a reliable and robust method for this purpose. By understanding the principles of chiral separation, carefully developing and validating the analytical method, and employing systematic troubleshooting, researchers and drug development professionals can confidently assess the enantiomeric purity of this important chiral building block. This guide provides a solid foundation for establishing such a self-validating system in a regulated laboratory environment.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Chiral analysis. Wikipedia. [Link]
  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone.
  • Enantioselective chromatography in drug discovery. PubMed. [Link]
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
  • Chiral HPLC Separ
  • Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis.
  • Chiral separation of ( R, S)-2-phenyl-1-propanol through cellulose acetate butyrate membranes.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. PubMed. [Link]
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. [Link]
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
  • Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases.
  • Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
  • Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase.
  • Trouble with chiral separations.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Recent Advances in Separation and Analysis of Chiral Compounds.
  • Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

Sources

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol: A Technical Guide to a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of asymmetric synthesis, the demand for robust, reliable, and versatile chiral building blocks is paramount. (R)-(+)-2-Amino-1,1-diphenyl-1-propanol, a derivative of the natural amino acid L-alanine, has emerged as a cornerstone molecule for achieving high enantioselectivity in a variety of chemical transformations. This technical guide provides an in-depth exploration of its synthesis, properties, and, most critically, its application as a precursor to powerful chiral catalysts. We will delve into the mechanistic underpinnings of its efficacy, particularly in the formation of oxazaborolidine catalysts for the asymmetric reduction of ketones, a transformation pivotal to the synthesis of enantiomerically pure pharmaceuticals and natural products. This document is intended for researchers, chemists, and professionals in drug development who seek to leverage this chiral auxiliary to achieve precise stereochemical control.

Introduction: The Imperative of Chirality

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For pharmaceuticals, agrochemicals, and other bioactive compounds, a single stereoisomer often accounts for the desired therapeutic effect, while its enantiomer may be inactive or, in some cases, detrimental. This reality necessitates the development of synthetic methods that can selectively produce one enantiomer over the other. Asymmetric synthesis has risen to this challenge through several strategies, including the use of chiral catalysts, enzymes, and chiral auxiliaries.[1]

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[2] this compound, hereafter referred to as (R)-diphenylpropanolamine, is a preeminent example of a chiral amino alcohol that serves as a precursor to some of the most effective catalysts in asymmetric synthesis.[3] Its rigid structure, derived from the bulky phenyl groups and the stereocenter from L-alanine, provides a well-defined chiral environment essential for inducing high levels of stereoselectivity.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key properties of (R)-diphenylpropanolamine are summarized below.

PropertyValueReference
CAS Number 78603-93-7[4]
Molecular Formula C₁₅H₁₇NO[5]
Molecular Weight 227.30 g/mol [4]
Appearance White to off-white solid[6]
Melting Point 102-105 °C
Optical Rotation [α]²⁰/D +90° (c=1 in chloroform)
Solubility Soluble in THF, chloroform, and other common organic solvents.
SMILES CC(O)(c1ccccc1)c2ccccc2

Synthesis of (R)-Diphenylpropanolamine

The most common and practical synthesis of (R)-diphenylpropanolamine begins with the readily available and inexpensive chiral pool starting material, L-alanine methyl ester. The synthesis is a testament to the power of Grignard reagents in C-C bond formation.

Synthetic Pathway Overview:

The core transformation involves the reaction of an L-alanine derivative with an excess of phenylmagnesium bromide. The Grignard reagent adds twice to the ester carbonyl group, first to form a ketone intermediate, which then immediately reacts with a second equivalent to form the tertiary alcohol after acidic workup.

Expert Rationale:

  • Starting Material: L-alanine provides the crucial (R)-stereocenter. Using the methyl or ethyl ester protects the carboxylic acid and provides a suitable electrophile for the Grignard reaction.[7]

  • Grignard Reagent: Phenylmagnesium bromide is a powerful nucleophile that readily adds to the carbonyl carbon. A significant excess (typically >2 equivalents) is required to ensure complete conversion and to account for reaction with the N-H proton of the amino group.

  • Workup: A careful acidic workup is necessary to protonate the resulting magnesium alkoxide and the amino group, allowing for the isolation of the final amino alcohol product.

Core Application: Precursor to the Corey-Bakshi-Shibata (CBS) Catalyst

The most significant application of (R)-diphenylpropanolamine is its role as a precursor to chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts.[8][9] These catalysts are exceptionally effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a borane source.[10][11]

Formation of the Oxazaborolidine Catalyst

(R)-diphenylpropanolamine reacts with a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), to form the rigid, bicyclic oxazaborolidine structure.[3][12] This in situ or pre-formed catalyst is the active species in the asymmetric reduction.

G cluster_reactants Reactants AminoAlcohol (R)-Diphenylpropanolamine Catalyst Chiral Oxazaborolidine (CBS Catalyst) AminoAlcohol->Catalyst + Borane BH₃ Source (e.g., BH₃·THF) Borane->Catalyst

Caption: Formation of the CBS catalyst from (R)-diphenylpropanolamine.

Mechanism of the CBS Reduction

The elegance of the CBS reduction lies in its well-defined catalytic cycle, which ensures predictable and high enantioselectivity.[10][13] The mechanism relies on a bifunctional activation strategy where the catalyst organizes both the reducing agent and the substrate.[9][14]

The Catalytic Cycle:

  • Coordination: The borane reducing agent (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and primes the borane to act as a potent hydride donor.[10][13]

  • Substrate Binding: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom. Critically, the ketone orients itself to minimize steric clash between its substituents and the bulky diphenyl group of the catalyst. The larger substituent (RL) points away from the catalyst's chiral framework.[11][15]

  • Hydride Transfer: A highly organized, six-membered transition state is formed.[10] The hydride is transferred from the external borane to the carbonyl carbon on a specific face, dictated by the catalyst's chirality.

  • Product Release & Regeneration: After hydride transfer, the resulting alkoxyborane product is released, and the catalyst is regenerated to begin a new cycle. An acidic workup liberates the final chiral alcohol.[13]

// Invisible nodes for better edge routing node [shape=point, width=0, height=0]; p1; p2;

// Edges node_catalyst -> node_complex [label="+ BH₃"]; node_complex -> p1 [dir=none]; p1 -> node_transition [label="+ Ketone (R-CO-R')"]; node_transition -> node_product_complex [label="Hydride\nTransfer"]; node_product_complex -> p2 [dir=none]; p2 -> node_catalyst [label="- Chiral Alcohol\n(after workup)"]; }

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

This predictable stereochemical outcome is a major advantage of the CBS reduction, allowing chemists to select the desired enantiomer of the catalyst to produce the corresponding enantiomer of the alcohol product.[11][16]

Experimental Protocols

The following protocols are representative examples and should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[13]

Protocol 1: In Situ Generation of the CBS Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes the convenient in situ generation of the catalyst followed by the reduction of a model prochiral ketone.

Materials:

  • This compound (0.1 mmol, 0.05 equiv)

  • Trimethyl borate (0.11 mmol, 0.055 equiv)

  • Borane-THF complex (1.0 M solution, 2.0 mmol, 1.0 equiv)

  • Acetophenone (2.0 mmol, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Aqueous HCl (1M, for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • Catalyst Formation:

    • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (R)-diphenylpropanolamine (22.7 mg, 0.1 mmol).

    • Seal the flask with a septum and purge with inert gas for 10-15 minutes.

    • Add anhydrous THF (1 mL) followed by trimethyl borate (12.5 µL, 0.11 mmol) at room temperature.[15]

    • Stir the solution for 30 minutes. An oxazaborolidine is formed in situ.

      • Expert's Note: Trimethyl borate reacts with the amino alcohol to form a B-methoxy-oxazaborolidine, which is a stable and effective pre-catalyst.[15]

  • Reduction:

    • Add an additional 1 mL of anhydrous THF, followed by the borane-THF solution (2.0 mL, 2.0 mmol).

    • In a separate vial, prepare a solution of acetophenone (234 µL, 2.0 mmol) in anhydrous THF (3 mL).

    • Slowly add the acetophenone solution to the reaction flask via syringe pump over a period of 10-20 minutes.

      • Expert's Note: Slow addition of the ketone is crucial to maintain a low concentration relative to the catalyst-borane complex, which minimizes the non-catalyzed background reduction and maximizes enantioselectivity.

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of methanol (2-3 mL) to destroy excess borane.

    • Add 1M HCl (5 mL) and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude (R)-1-phenylethanol by flash column chromatography.

G start Start: Inert Atmosphere Setup catalyst 1. In Situ Catalyst Formation (R)-Diphenylpropanolamine + B(OMe)₃ in THF, 30 min start->catalyst reduction_setup 2. Add BH₃·THF Solution catalyst->reduction_setup addition 3. Slow Addition of Ketone (Acetophenone in THF) reduction_setup->addition react 4. Reaction (RT, 30-60 min) Monitor by TLC addition->react quench 5. Quench (Slow addition of MeOH at 0°C) react->quench workup 6. Aqueous Workup (HCl, Extraction with EtOAc) quench->workup purify 7. Purification (Column Chromatography) workup->purify end End: Chiral Alcohol Product purify->end

Caption: Experimental workflow for the asymmetric reduction of acetophenone.

Conclusion

This compound is more than a simple chiral molecule; it is a gateway to one of the most powerful and reliable methods for asymmetric synthesis. Its straightforward preparation and its efficacy as a precursor to the CBS catalyst have cemented its place in the toolbox of synthetic organic chemists. The ability to predictably control the stereochemical outcome of ketone reductions with high enantiomeric excess makes this building block indispensable for the efficient synthesis of complex chiral molecules, from academic novelties to industrial-scale pharmaceutical intermediates. The mechanistic understanding and practical protocols provided in this guide aim to empower researchers to confidently apply this exceptional chiral resource to their synthetic challenges.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1988). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. The Journal of Organic Chemistry, 53(12), 2861–2863. [Link]
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
  • Grokipedia. (n.d.). CBS catalyst.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine.
  • PubChem. (n.d.). This compound.
  • Chem-Station. (2014, June 18). Corey-Bakshi-Shibata (CBS) Reduction.
  • Wikipedia. (n.d.). Corey–Itsuno reduction.
  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]
  • Wikipedia. (n.d.). (R)-2-Methyl-CBS-oxazaborolidine.
  • Singh, V. K., et al. (2022). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Journal of Chemical Reviews. [Link]
  • Chemsrc. (n.d.). (S)-2-Amino-1,1-diphenyl-1-propanol.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Royal Society of Chemistry. (2021). Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. Organic & Biomolecular Chemistry, 19(3), 596-606. [Link]
  • Labinsights. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis.

Sources

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol mechanism of action in catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Catalytic Mechanism of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Abstract

This compound, a chiral amino alcohol derived from D-alanine, stands as a cornerstone in modern asymmetric catalysis. While not a catalyst in its native form, it serves as a crucial precursor for some of the most reliable and widely used organocatalysts. Its primary role is in the formation of chiral oxazaborolidines, which are the active catalysts in the highly predictable and enantioselective reduction of prochiral ketones—a transformation famously known as the Corey-Bakshi-Shibata (CBS) reduction. Furthermore, its silyl ether derivatives have emerged as powerful organocatalysts for a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the core mechanisms of action, explains the causality behind experimental protocols, and offers insights into the broader applications for researchers and drug development professionals.

The Core Mechanism: Precursor to the CBS Catalyst

The most prominent application of this compound is as a chiral scaffold for the in situ or pre-formation of a chiral oxazaborolidine catalyst.[1][2] This catalyst, in conjunction with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂), facilitates the highly enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols.[3][4][5] The reaction is lauded for its predictable stereochemical outcome, high enantiomeric excess (often >95% ee), and operational simplicity.[3][5]

Formation of the Chiral Oxazaborolidine

The journey from precursor to active catalyst involves the condensation of the amino alcohol with a borane source. For instance, reaction with an alkyl boronic acid or borane itself yields the rigid, bicyclic oxazaborolidine structure. This structure is the key to creating a well-defined chiral environment around the catalytic center.

The Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction

The catalytic cycle of the CBS reduction is a masterful example of dual activation, where the catalyst orchestrates the interaction between the reducing agent and the substrate with remarkable precision. The mechanism, first elucidated by E.J. Corey and his colleagues, proceeds through a highly organized transition state.[6][7]

  • Coordination and Activation of Borane: The cycle begins with the coordination of a borane molecule (the stoichiometric hydride source) to the Lewis basic ring nitrogen of the oxazaborolidine catalyst.[4][8] This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[4][5][8] This enhanced acidity is critical for the subsequent step.

  • Stereoselective Ketone Binding: The prochiral ketone substrate then coordinates to the now highly Lewis acidic endocyclic boron atom. The steric bulk of the catalyst's diphenyl groups directs the ketone to bind in a specific orientation. To minimize steric repulsion, the larger substituent (RL) on the ketone preferentially occupies a pseudo-equatorial position, orienting away from the catalyst's chiral framework, while the smaller substituent (RS) occupies the more sterically hindered pseudo-axial position.[9]

  • Intramolecular Hydride Transfer: With both the ketone and the borane held in close proximity and in a defined geometry, a highly stereoselective, intramolecular hydride transfer occurs from the borane to the electrophilic carbonyl carbon of the ketone.[3][4] This transfer proceeds through a rigid, six-membered, chair-like or boat-like transition state.[3][9] It is this highly organized transition state that is the ultimate source of the reaction's high enantioselectivity.

  • Product Release and Catalyst Regeneration: Following the hydride transfer, an alkoxyborane intermediate is formed. This intermediate dissociates from the catalyst, which is then free to enter another catalytic cycle. A final aqueous or alcoholic workup hydrolyzes the alkoxyborane to yield the desired chiral secondary alcohol.[4][8]

CBS_Catalytic_Cycle CBS Catalytic Cycle cluster_cycle cluster_inputs cluster_output CAT CBS Catalyst (Oxazaborolidine) CPLX Catalyst-Borane Complex CAT->CPLX + BH₃ TS Ternary Complex (Ketone Coordinated) CPLX->TS + Ketone (R-CO-R') PROD Product Complex (Alkoxyborane) TS->PROD Hydride Transfer (Rate-Determining Step) PROD->CAT - Chiral Alcohol (after workup) Alcohol Chiral Alcohol PROD->Alcohol Ketone Prochiral Ketone Ketone->TS Borane BH₃ Borane->CPLX Experimental_Workflow cluster_prep I. Catalyst Formation & Reaction Setup cluster_workup II. Quench & Workup cluster_analysis III. Purification & Analysis A 1. Dissolve (R)-diphenylprolinol in anhydrous THF under Argon. B 2. Cool to 0°C. A->B C 3. Add BH₃·THF solution dropwise to form catalyst in situ. B->C D 4. Add Acetophenone solution slowly over 30 min. C->D E 5. Quench reaction by slow addition of Methanol. D->E Stir for 1-2h until complete F 6. Remove solvent under reduced pressure. E->F G 7. Redissolve in Ethyl Acetate, wash with 1M HCl and brine. F->G H 8. Dry organic layer over anhydrous Na₂SO₄. G->H I 9. Purify by flash column chromatography. H->I Filter & Concentrate J 10. Determine enantiomeric excess (% ee) by chiral HPLC. I->J Iminium_Activation cluster_info Iminium Activation struct1 R-CHO + (R)-DPP-OSiR₃ struct2 Chiral Iminium Ion [R-CH=N⁺HR'] struct1->struct2 Formation struct3 Product struct2->struct3 + Nucleophile struct3->struct1 Catalyst Regeneration Activation Key Effect: LUMO Lowering (Enhances Electrophilicity) Control Stereocontrol: Bulky silyl ether shields one face of the iminium ion.

Figure 3: Iminium ion activation by a diphenylprolinol silyl ether.

This activation dramatically lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, making the β-carbon significantly more electrophilic and highly susceptible to attack by weak nucleophiles. The bulky diphenyl and silyl groups create a defined chiral pocket that shields one face of the iminium ion, forcing the nucleophile to attack from the less hindered face, thus ensuring high enantioselectivity. T[10]his strategy has been successfully applied to:

  • Asymmetric Michael Additions: Adding nucleophiles like nitroalkanes or aldehydes to α,β-unsaturated aldehydes. *[11][12][10][13] Domino Reactions: Catalyzing complex cascade sequences to rapidly build molecular complexity from simple starting materials. *[14][15] Diels-Alder Reactions: Acting as a chiral Lewis acid to catalyze cycloadditions.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the synthetic chemist. Its primary mechanism of action involves its transformation into a rigid oxazaborolidine catalyst that masterfully controls the enantioselective reduction of ketones via a well-understood, sterically governed transition state. The principles of dual activation and geometric constraint that define the CBS reduction serve as a paradigm for rational catalyst design. Furthermore, the evolution of its silyl ether derivatives into premier organocatalysts for C-C bond formation highlights the profound utility of this chiral scaffold. For researchers in drug discovery and process development, understanding these core mechanisms is essential for leveraging this catalyst system to construct complex, enantiomerically pure molecules with precision and reliability.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
  • Organic Chemistry Portal.
  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411–8414. [Link]
  • Grokipedia.
  • Morris, R. H. (2015). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 44(18), 8349-8361. [Link]
  • YouTube.
  • Kärkäs, M. D. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research, 53(9), 1957–1969. [Link]
  • Wikipedia. Enantioselective reduction of ketones. [Link]
  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 809282. [Link]
  • ResearchGate.
  • University of Calgary. Enantioselective Reduction of Ketones. [Link]
  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]
  • YouTube.
  • Hayashi, Y., et al. (2025). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions.
  • ChemBK. (R)-Diphenylprolinol. [Link]
  • Kavouris, J., et al. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. [Link]
  • Journal of Chemical and Pharmaceutical Research. Reduction of Chiral Amino Acids Based on Current Method. [Link]
  • Hayashi, Y., et al. (2014). Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. Chemistry, 20(38), 12072-82. [Link]
  • ResearchGate.
  • ResearchGate. Synthesis of chiral amino‐alcohols. [Link]
  • ResearchGate.
  • Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with r,β-Unsaturated Aldehydes. Organic Letters, 9(25), 5307–5309. [Link]
  • Meyer, M. P., et al. (2009). Experimental transition state for the Corey–Bakshi–Shibata reduction. Tetrahedron Letters, 50(26), 3129-3132. [Link]
  • Hayashi, Y., et al. (2006). Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic and direct α-benzoyloxylation of aldehydes.
  • Hayashi, Y., et al. (2008). Asymmetric Michael reaction of acetaldehyde catalyzed by diphenylprolinol silyl ether. Angewandte Chemie International Edition, 47(32), 6033-6035. [Link]
  • Organic Chemistry Portal.
  • Reddy, A. A., & Prasad, K. R. (2018). Addition of the Lithium Anion of Diphenylmethanol Methyl/Methoxymethyl Ether to Nonracemic Sulfinimines: Two-Step Asymmetric Synthesis of Diphenylprolinol Methyl Ether and Chiral (Diphenylmethoxymethyl)amines. The Journal of Organic Chemistry, 83(15), 8537–8544. [Link]
  • Wikipedia. Diphenylprolinol. [Link]
  • Hayashi, Y., Hattori, S., & Koshino, S. (2022). Asymmetric Flow Reactions Catalyzed by Immobilized Diphenylprolinol Alkyl Ether: Michael Reaction and Domino Reactions. Chemistry–An Asian Journal, 17(14), e202200314. [Link]

Sources

Methodological & Application

Application Notes & Protocols: (R)-(+)-2-Amino-1,1-diphenyl-1-propanol as a Versatile Chiral Auxiliary and Organocatalyst Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Structure, Towards Stereocontrol

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and complex natural products where a molecule's biological activity is intrinsically tied to its three-dimensional architecture.[1] Chiral auxiliaries are a cornerstone of asymmetric synthesis, serving as temporary stereogenic units that are covalently attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2] After exerting its influence, the auxiliary is cleaved and can ideally be recovered for reuse.

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol, often referred to as (R)-Diphenylprolinol, stands out as a particularly powerful and versatile chiral scaffold. Derived from (R)-proline, its structure is characterized by a rigid pyrrolidine backbone and two bulky phenyl groups attached to the carbinol center. This unique conformation creates a well-defined and sterically demanding chiral environment, making it an exemplary tool for inducing asymmetry.

This guide provides an in-depth exploration of (R)-Diphenylprolinol, not merely as a traditional chiral auxiliary but also as a crucial precursor to some of the most effective organocatalysts in the synthetic chemist's toolbox. We will delve into the mechanistic rationale behind its efficacy and provide detailed, field-proven protocols for its key applications.

The Principle of Stereochemical Induction: A Game of Steric Hindrance

The effectiveness of (R)-Diphenylprolinol hinges on its ability to enforce a specific trajectory for incoming reagents. The two phenyl groups create a significant steric shield, effectively blocking one face of the reactive intermediate derived from the substrate. This forces an electrophile or nucleophile to approach from the less hindered face, resulting in the preferential formation of one diastereomer.

When attached to a carbonyl compound, for instance, to form an oxazolidinone or an enamine, the auxiliary locks the system into a rigid conformation. The subsequent approach of a reagent is then dictated by minimizing steric clash with the diphenylmethyl group, providing a predictable and highly controlled stereochemical outcome.

General Principle of Facial Shielding Aux (R)-Diphenylprolinol Backbone Reactive_Center Reactive Center (e.g., Enolate) Aux->Reactive_Center Covalently Attached Shield Bulky Diphenyl Group Shielding Top Face Product Single Diastereomer Formed Electrophile Electrophile (E+) Electrophile->Reactive_Center

Caption: Steric shielding by the diphenyl group of the auxiliary.

Application I: Asymmetric Alkylation via Chiral Oxazolidinone Intermediates

A classic and powerful application of chiral auxiliaries involves the diastereoselective alkylation of enolates. By converting a prochiral carboxylic acid into a chiral oxazolidinone using (R)-Diphenylprolinol, one can achieve exceptional control over the formation of new stereocenters alpha to the carbonyl group. This strategy is analogous to the widely used Evans oxazolidinones.[2]

Workflow for Asymmetric α-Alkylation

The process is a robust, three-stage sequence: attachment of the auxiliary, diastereoselective alkylation, and subsequent cleavage to yield the chiral product.

Asymmetric Alkylation Workflow Start Prochiral Carboxylic Acid Derivative Step1 Step 1: Couple with (R)-Diphenylprolinol (Forms Oxazolidinone) Start->Step1 Intermediate1 Chiral N-Acyl Oxazolidinone Intermediate Step1->Intermediate1 Step2 Step 2: Deprotonation & Diastereoselective Alkylation (E+) Intermediate1->Step2 Intermediate2 Alkylated Intermediate (High d.r.) Step2->Intermediate2 Step3 Step 3: Cleavage of Auxiliary (e.g., Hydrolysis) Intermediate2->Step3 Product Enantiopure Carboxylic Acid Step3->Product Recovered Recovered (R)-Diphenylprolinol Step3->Recovered Recycle

Caption: Workflow for creating chiral acids via alkylation.

Protocol 1: Diastereoselective Alkylation of an Acetic Acid Derivative

Causality: This protocol is designed for maximum stereocontrol. The formation of the oxazolidinone creates a rigid scaffold. Deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) generates the kinetic Z-enolate, which is crucial for high diastereoselectivity. The subsequent alkylation occurs from the face opposite the bulky diphenyl group.

Materials:

  • This compound

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkylating agent (e.g., Benzyl bromide)

  • Saturated aqueous NH₄Cl, LiOH, H₂O₂

Part A: Formation of the N-Acyl Oxazolidinone

  • To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amino alcohol is consumed.

  • Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly or purified by column chromatography.

Part B: Asymmetric Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add LDA (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting enolate solution for 30-60 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates completion.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to isolate the diastereomerically pure product.

Part C: Cleavage of the Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and 30% hydrogen peroxide (H₂O₂, 4.0 eq) at 0 °C.

  • Stir the reaction at room temperature for 4-12 hours.

  • Quench with an aqueous solution of Na₂SO₃. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

  • The chiral auxiliary remains in the aqueous layer and can be recovered by basification and extraction.

Electrophile (E+)Typical Diastereomeric Ratio (d.r.)
Methyl Iodide>95:5
Benzyl Bromide>98:2
Allyl Iodide>95:5
Isopropyl Iodide>90:10

Application II: Precursor for the CBS Reduction Catalyst

The Corey-Bakshi-Shibata (CBS) reduction is a landmark reaction in asymmetric synthesis, providing a highly enantioselective method for reducing prochiral ketones to chiral secondary alcohols.[3] The catalyst at the heart of this transformation is a chiral oxazaborolidine, prepared in situ from (R)-Diphenylprolinol and a borane source.

Mechanism of Action: The (R)-Diphenylprolinol-derived oxazaborolidine coordinates with a second molecule of borane, activating it for hydride delivery. The ketone substrate then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, with the larger ketone substituent oriented away from the diphenyl group. This rigid, six-membered transition state ensures hydride transfer occurs to only one face of the carbonyl, yielding the alcohol with high enantioselectivity.[3]

CBS Reduction Catalytic Cycle Catalyst (R)-Diphenylprolinol-derived Oxazaborolidine Catalyst Active_Complex Active Catalyst-Borane Complex Catalyst->Active_Complex + BH3 Borane BH3 Source (e.g., BH3-SMe2) TS Ordered Six-Membered Transition State Active_Complex->TS + Ketone Ketone Prochiral Ketone (R-CO-R') Ketone->TS Product_Complex Product-Catalyst Complex TS->Product_Complex Hydride Transfer Product_Complex->Catalyst Releases Product, Regenerates Catalyst Alcohol Chiral Alcohol Product_Complex->Alcohol

Caption: Catalytic cycle for the enantioselective CBS reduction.

Protocol 2: CBS Reduction of Acetophenone

Causality: The success of this reaction relies on the clean in situ formation of the catalyst. The reaction is typically run at low temperatures to enhance selectivity and control the reaction rate. The slow addition of the ketone prevents the uncatalyzed background reduction by free borane, which would erode the enantioselectivity. Methanol is used to quench the reaction by safely consuming any excess borane.

Materials:

  • This compound ((R)-Diphenylprolinol)

  • Borane dimethyl sulfide complex (BH₃·SMe₂), ~2.0 M in THF

  • Acetophenone (or other prochiral ketone)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add (R)-Diphenylprolinol (0.1 eq) and anhydrous THF.

  • Add borane dimethyl sulfide complex (0.1 eq) dropwise at room temperature. Stir for 15-30 minutes. During this time, hydrogen gas will evolve as the oxazaborolidine catalyst forms.

  • Cool the catalyst solution to 0 °C.

  • In a separate flask, prepare a solution of acetophenone (1.0 eq) and borane dimethyl sulfide complex (0.6 eq) in anhydrous THF.

  • Add the ketone/borane solution dropwise to the catalyst solution over 30-60 minutes via syringe pump.

  • Stir the reaction at 0 °C, monitoring by TLC. The reaction is typically complete within 1-2 hours.

  • Once complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. The resulting chiral alcohol can be purified by column chromatography.

Ketone SubstrateTypical Enantiomeric Excess (e.e.)
Acetophenone>97%
Propiophenone>96%
1-Tetralone>98%
2-Chloroacetophenone>99%

Application III: Organocatalysis with (R)-Diphenylprolinol Silyl Ether

Modification of the hydroxyl group in (R)-Diphenylprolinol to its trimethylsilyl (TMS) ether transforms it into a highly effective organocatalyst, pioneered by Hayashi and Jørgensen. This catalyst is particularly adept at activating α,β-unsaturated aldehydes towards asymmetric additions via an enamine intermediate.[3][4][5]

Protocol 3: Asymmetric Michael Addition of a Nitroalkane to Cinnamaldehyde

Causality: The catalyst reacts with the unsaturated aldehyde to form a transient chiral enamine. The bulky diphenylprolinol silyl ether group shields one face of this enamine. The nucleophile (the nitronate formed from the nitroalkane and base) adds to the β-position from the exposed face. Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral aldehyde product.[5]

Materials:

  • (R)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (can be prepared from (R)-Diphenylprolinol and TMSCl[6]) (0.1 eq)

  • Cinnamaldehyde (1.0 eq)

  • Nitromethane (2.0 eq)

  • Benzoic Acid (0.1 eq)

  • Anhydrous Toluene

Procedure:

  • To a vial, add the (R)-diphenylprolinol silyl ether catalyst (0.1 eq), benzoic acid (0.1 eq), and anhydrous toluene.

  • Add cinnamaldehyde (1.0 eq) and nitromethane (2.0 eq).

  • Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral Michael adduct. The enantiomeric excess can be determined by chiral HPLC analysis.

Michael AcceptorMichael DonorTypical Enantiomeric Excess (e.e.)
CinnamaldehydeNitromethane>99%
CrotonaldehydeNitroethane95%
(E)-2-HexenalNitromethane98%

Troubleshooting and Key Considerations

  • Auxiliary/Catalyst Purity: The enantiomeric purity of the final product is directly dependent on the enantiomeric purity of the (R)-Diphenylprolinol used. Ensure high optical purity (>99% e.e.) of the starting material.

  • Anhydrous Conditions: For reactions involving strong bases (LDA) or Lewis acids (boranes), rigorous exclusion of moisture is critical to prevent quenching of reagents and loss of efficiency. Flame-dry glassware and use anhydrous solvents.

  • Temperature Control: Many of these reactions are highly temperature-sensitive. Maintaining low temperatures (e.g., -78 °C) is crucial for achieving high levels of stereoselectivity by ensuring reactions proceed under kinetic control.

  • Rate of Addition: Slow, controlled addition of reagents, often via syringe pump, is essential to maintain low concentrations of reactive species, prevent side reactions, and dissipate any heat generated.

Safety Information

The protocols described involve hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

  • Organolithium Reagents (LDA): Pyrophoric and react violently with water. Handle under an inert atmosphere.

  • Borane Complexes (BH₃·SMe₂): Flammable, toxic, and release flammable gas upon contact with water or alcohols.

  • Acyl Chlorides & TMSCl: Corrosive and moisture-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
  • Meggers, E. (2010). Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. Chemistry, 16(3), 752-8. [Link]
  • Various Authors. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia. [Link]
  • Black, G. P. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol.
  • Bar-Ziv, R., et al. (2015). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Organic Syntheses, 92, 309-321. [Link]
  • Trost, B. M., & Jaber, J. J. (2014). Development of ProPhenol Ligands for the Diastereo- and Enantioselective Synthesis of β-Hydroxy-α-amino Esters. Journal of the American Chemical Society, 136(4), 1284-1287. [Link]
  • Soai, K., & Niwa, S. (1992). Asymmetric alkenylation of chiral and prochiral aldehydes catalysed by chiral or achiral amino alcohols: catalytic diastereoselective synthesis of protected erythro-sphingosine and enantioselective synthesis of chiral diallyl alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1967-1970. [Link]
  • Wang, W., et al. (2013). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether-Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2-Addition Reactions. Angewandte Chemie International Edition, 52(52), 14004-14008. [Link]
  • Mathre, D. J., et al. (1993). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][8][9][10]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses, 71, 1. [Link]
  • Han, B., et al. (2014). Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. Chemistry, 20(38), 12072-82. [Link]

Sources

Application Notes & Protocol: Enantioselective Reduction of Ketones with (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Modern Chemistry

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a fundamental principle governing biological activity. For researchers in drug development and fine chemical synthesis, the ability to selectively produce one enantiomer of a chiral molecule is not merely an academic exercise but a critical necessity for ensuring safety and efficacy. The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in this endeavor, providing access to key building blocks for a vast array of pharmaceuticals and biologically active compounds.[1][2]

This document provides a detailed protocol and technical insights for the enantioselective reduction of ketones utilizing the chiral amino alcohol, (R)-(+)-2-Amino-1,1-diphenyl-1-propanol. This protocol is based on the principles of the Corey-Bakshi-Shibata (CBS) reduction, a robust and widely adopted method known for its high enantioselectivity and broad substrate scope.[3][4][5] The in-situ formation of a chiral oxazaborolidine catalyst from the amino alcohol and a borane source is the key to this highly selective transformation.[6][7]

The Cornerstone of Selectivity: The Oxazaborolidine Catalyst

The success of this enantioselective reduction hinges on the formation of a chiral oxazaborolidine catalyst. This is achieved through the reaction of this compound with a borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-tetrahydrofuran complex (BH₃·THF).

Mechanism of Catalyst Formation and Action

The reaction between the chiral amino alcohol and borane generates the rigid, bicyclic oxazaborolidine structure.[4][5] This catalyst then orchestrates the enantioselective reduction through a well-defined mechanism:

  • Coordination and Activation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to a molecule of borane. This coordination enhances the Lewis acidity of the endocyclic boron atom within the catalyst.[4][8]

  • Substrate Binding: The prochiral ketone then coordinates to this activated catalyst complex. The sterically demanding diphenylmethyl group of the catalyst directs the ketone to bind in a specific orientation to minimize steric hindrance.

  • Stereoselective Hydride Transfer: A hydride from the coordinated borane is then transferred to the carbonyl carbon of the ketone via a six-membered transition state.[4] This directed hydride transfer preferentially occurs to one face of the ketone, resulting in the formation of one enantiomer of the alcohol in excess.

  • Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, regenerating the oxazaborolidine catalyst to continue the catalytic cycle.

This elegant mechanism, elucidated by E.J. Corey and his collaborators, provides a predictable and reliable method for achieving high levels of enantioselectivity.[3][9]

Experimental Protocol: A Step-by-Step Guide

This protocol details the in-situ generation of the oxazaborolidine catalyst followed by the enantioselective reduction of a model ketone, acetophenone.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Store in a desiccator.
Borane-dimethyl sulfide complex (BH₃·SMe₂)~10 M in THFHandle under an inert atmosphere.
Acetophenone≥99%
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalent
MethanolAnhydrous
1 M Hydrochloric Acid (HCl)
Diethyl ether or Ethyl acetateAnhydrous
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flasks, magnetic stir bars, syringes, needlesMust be oven-dried and cooled under an inert atmosphere.
Inert atmosphere (Nitrogen or Argon)
Detailed Experimental Procedure

It is crucial to conduct this reaction under anhydrous conditions to prevent the decomposition of the borane reagent and the catalyst, which can significantly impact enantiomeric excesses. [4]

Step 1: Catalyst Formation

  • To a dry, nitrogen-flushed 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.2 mmol, 10 mol%).

  • Add anhydrous THF (5 mL) via syringe to dissolve the amino alcohol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-dimethyl sulfide complex (0.22 mL, ~2.2 mmol) dropwise to the solution using a syringe. The formation of the oxazaborolidine catalyst is typically accompanied by the evolution of hydrogen gas.[8]

  • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

Step 2: Enantioselective Reduction

  • Cool the catalyst solution back down to 0 °C.

  • In a separate dry, nitrogen-flushed flask, prepare a solution of acetophenone (2.0 mmol) in anhydrous THF (3 mL).

  • Add the acetophenone solution dropwise to the catalyst solution over approximately 15 minutes.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

  • Once the reaction is complete (as indicated by TLC, typically within 1-2 hours), quench the reaction by the slow, dropwise addition of methanol (3 mL) at 0 °C to decompose any excess borane.

  • Add 1 M HCl (10 mL) and stir the mixture for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Step 4: Purification and Analysis

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the chiral alcohol.

  • Determine the enantiomeric excess (ee) of the product. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by analysis with NMR spectroscopy or Gas Chromatography (GC).[10][11][12][13][14]

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_catalyst Catalyst Formation cluster_reduction Reduction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis reagents Dry Glassware & Reagents amino_alcohol This compound in Anhydrous THF reagents->amino_alcohol add_borane Add BH3·SMe2 at 0°C amino_alcohol->add_borane stir_rt Stir at RT add_borane->stir_rt cool_catalyst Cool Catalyst to 0°C stir_rt->cool_catalyst add_ketone Add Ketone Solution cool_catalyst->add_ketone react Stir and Monitor by TLC add_ketone->react quench Quench with Methanol react->quench add_hcl Add 1M HCl quench->add_hcl extract Extract with Organic Solvent add_hcl->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Flash Chromatography concentrate->purify analyze Determine Enantiomeric Excess (Chiral HPLC, GC, or NMR) purify->analyze

Caption: Experimental workflow for the enantioselective reduction of a ketone.

Mechanistic Rationale and Stereochemical Prediction

The stereochemical outcome of the CBS reduction is highly predictable. For the reduction of an aryl alkyl ketone with the catalyst derived from this compound, the hydride is delivered to the Re face of the ketone, yielding the (R)-alcohol. The mnemonic is that the larger group of the ketone (aryl) orients away from the bulky diphenylmethyl group of the catalyst.

Caption: Simplified transition state model for the CBS reduction.

Troubleshooting and Key Considerations

  • Low Enantioselectivity: This is often due to the presence of moisture. Ensure all glassware is rigorously dried and anhydrous solvents are used. The quality of the borane source is also critical.

  • Slow or Incomplete Reaction: The catalyst loading can be increased, or the reaction temperature can be adjusted. However, lower temperatures generally lead to higher enantioselectivity.

  • Substrate Scope: The CBS reduction is effective for a wide range of ketones, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated systems.[3] Steric hindrance near the carbonyl group can affect the reaction rate and selectivity.

Conclusion: A Powerful Tool in Asymmetric Synthesis

The enantioselective reduction of ketones using this compound to form a chiral oxazaborolidine catalyst is a highly reliable and versatile method for the synthesis of enantiomerically enriched secondary alcohols. Its predictability, operational simplicity, and the commercial availability of the chiral amino alcohol make it an invaluable tool for chemists in both academic and industrial settings.[15] This protocol provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Corey–Itsuno reduction. In: Wikipedia. [Link]
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
  • CBS c
  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
  • Ismail, I. M., Prasad, M., & Kumar, L. S. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars, 7(4), 31-39. [Link]
  • Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]
  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones.
  • Syntheses of 1,2-Amino Alcohols and Their Applications for Oxazaborolidine Catalyzed Enantioselective Reduction of Arom
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]
  • Enantioselective Reduction of Ketones. Organic Reactions. [Link]
  • A Convenient Method for the Preparation of Oxazaborolidine Catalysts in situ Using (S)-α,α-Diphenylpyrrolidinemethanol, Tetrabutylammonium Borohydride, and Methyl Iodide for the Asymmetric Reduction of Prochiral Ketones.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Enantioselective Reduction of Ketones. University of Guelph. [Link]
  • Enantioselective reduction of ketones. In: Wikipedia. [Link]
  • Enantioselective Reduction of Ketones. Semantic Scholar. [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Secondary Alcohols Using (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral secondary alcohols, in particular, are ubiquitous structural motifs in a vast array of bioactive molecules. Their synthesis in an enantiomerically pure form is, therefore, a paramount objective for synthetic chemists. Asymmetric catalysis offers the most elegant and atom-economical approach to achieving this goal. Among the pantheon of chiral catalysts and auxiliaries, amino alcohols have carved a significant niche due to their ready availability from the chiral pool, straightforward preparation, and high efficacy in inducing stereoselectivity.

This technical guide focuses on the application of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol , a highly effective chiral ligand, in the asymmetric synthesis of secondary alcohols. We will delve into its primary application in the enantioselective addition of organozinc reagents to prochiral aldehydes, providing a detailed, field-proven protocol, mechanistic insights, and a discussion of the factors governing its stereochemical control. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.

This compound: A Profile of the Chiral Ligand

This compound, often referred to as (R)-diphenylalaninol, is a chiral β-amino alcohol. Its structure is characterized by a stereogenic center bearing an amino group, adjacent to a carbon atom substituted with a hydroxyl group and two sterically demanding phenyl groups. This unique architecture is pivotal to its function as a chiral ligand.

Key Attributes:

  • Steric Hindrance: The two phenyl groups create a well-defined and sterically hindered chiral environment around the catalytic active site. This steric bulk is a primary factor in the face-selective delivery of the nucleophile to the prochiral substrate.

  • Chelating Ability: The vicinal amino and hydroxyl groups act as a bidentate ligand, capable of coordinating to a metal center, such as zinc, to form a rigid, chiral complex. This pre-organization of the catalyst-reagent complex is essential for high enantioselectivity.

  • Commercial Availability: Both enantiomers of 2-amino-1,1-diphenyl-1-propanol are commercially available, providing access to either enantiomer of the desired secondary alcohol product.

Core Application: Enantioselective Alkylation of Aldehydes with Diethylzinc

A cornerstone application of this compound is as a chiral catalyst for the enantioselective addition of diethylzinc to a wide range of aldehydes. This reaction provides a reliable and highly stereoselective route to chiral 1-substituted-1-propanols.

Reaction Principle and Mechanism

The prevailing mechanism for this transformation involves the in-situ formation of a chiral zinc-amino alcohol complex. The reaction of this compound with diethylzinc is believed to form a dimeric zinc complex, which is the catalytically active species. This bimetallic complex plays a crucial role in the activation of both the aldehyde and the organozinc reagent.

The proposed catalytic cycle can be visualized as follows:

Catalytic Cycle cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ligand (R)-Diphenylalaninol Catalyst Chiral Bimetallic Zinc Complex Ligand->Catalyst + 2 Et2Zn Et2Zn_1 Et2Zn Et2Zn_1->Catalyst Coordination Aldehyde Coordination Catalyst->Coordination + Aldehyde (RCHO) TransitionState Stereoselective Ethyl Transfer (TS) Coordination->TransitionState + Et2Zn Product_Complex Zinc Alkoxide Product Complex TransitionState->Product_Complex - Propane Product_Complex->Catalyst + Aldehyde Chiral Alcohol\n(after workup) Chiral Alcohol (after workup) Product_Complex->Chiral Alcohol\n(after workup) Hydrolysis Regeneration Ligand Exchange

Figure 1: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes catalyzed by this compound.

Mechanistic Insights:

  • Catalyst Formation: The chiral amino alcohol reacts with diethylzinc to form a dimeric zinc complex. In this complex, the amino alcohol acts as a bridging ligand between two zinc atoms.

  • Substrate Coordination: The aldehyde coordinates to one of the zinc centers of the bimetallic complex. The sterically bulky diphenylmethyl group of the ligand effectively shields one face of the aldehyde's carbonyl group.

  • Stereoselective Ethyl Transfer: A molecule of diethylzinc from the solution delivers an ethyl group to the unshielded face of the coordinated aldehyde via a six-membered ring transition state. This is the enantioselectivity-determining step.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the chiral secondary alcohol is formed. Subsequent reaction with another molecule of aldehyde displaces the product and regenerates the active catalyst, thus completing the catalytic cycle. Acidic workup liberates the final chiral secondary alcohol.

Data Presentation: Performance across Various Aldehydes

The catalytic system employing this compound demonstrates high enantioselectivity for a range of aromatic and aliphatic aldehydes.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde(R)-1-Phenyl-1-propanol95>98
24-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-1-propanol9297
34-Methoxybenzaldehyde(R)-1-(4-Methoxyphenyl)-1-propanol9698
42-Naphthaldehyde(R)-1-(Naphthalen-2-yl)-1-propanol9096
5Cinnamaldehyde(R,E)-1-Phenylpent-1-en-3-ol8595
6Cyclohexanecarboxaldehyde(R)-1-Cyclohexyl-1-propanol8894
7Hexanal(R)-Octan-3-ol8292

Table 1: Enantioselective addition of diethylzinc to various aldehydes catalyzed by this compound. (Note: Yields and ee values are representative and may vary based on specific reaction conditions and purification methods).

Experimental Protocols

The following protocol provides a detailed, step-by-step methodology for the enantioselective ethylation of benzaldehyde as a representative example.

Materials and Reagents:
  • This compound (catalyst)

  • Benzaldehyde (substrate)

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous Toluene (solvent)

  • Saturated aqueous ammonium chloride solution (quenching agent)

  • 1 M Hydrochloric acid solution (for workup)

  • Saturated aqueous sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (eluents for chromatography)

Equipment:
  • Oven-dried glassware (Schlenk flask or round-bottom flask with a septum)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Syringes and needles for transfer of air-sensitive reagents

  • Rotary evaporator

  • Chromatography column

Experimental Workflow Diagram

Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup dissolve Dissolve Catalyst in Toluene setup->dissolve cool Cool to 0 °C dissolve->cool add_et2zn Add Diethylzinc Solution cool->add_et2zn stir_1 Stir for 30 min add_et2zn->stir_1 add_aldehyde Add Benzaldehyde Dropwise stir_1->add_aldehyde stir_2 Stir at 0 °C to RT (Monitor by TLC) add_aldehyde->stir_2 quench Quench with sat. NH4Cl solution stir_2->quench workup Aqueous Workup (HCl, NaHCO3, Brine) quench->workup extract Extract with Ethyl Acetate workup->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify analyze Characterize Product (NMR, Chiral HPLC) purify->analyze end End analyze->end

Figure 2: Step-by-step experimental workflow for the asymmetric ethylation of benzaldehyde.

Detailed Step-by-Step Protocol:

1. Reaction Setup:

  • An oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.

  • This compound (e.g., 0.05 mmol, 2 mol%) is added to the flask.

2. Catalyst Activation:

  • Anhydrous toluene (10 mL) is added to the flask to dissolve the catalyst.

  • The solution is cooled to 0 °C in an ice bath.

  • A 1.0 M solution of diethylzinc in hexanes (e.g., 5.5 mmol, 2.2 equivalents) is added dropwise via syringe.

  • The resulting mixture is stirred at 0 °C for 30 minutes. A white precipitate may form.

3. Substrate Addition:

  • Benzaldehyde (e.g., 2.5 mmol, 1.0 equivalent) is added dropwise to the reaction mixture at 0 °C over a period of 5 minutes.

4. Reaction Monitoring:

  • The reaction is stirred at 0 °C and allowed to slowly warm to room temperature over several hours (typically 2-4 hours).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

5. Quenching and Workup:

  • The reaction is carefully quenched at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL). Caution: The quenching of unreacted diethylzinc is exothermic and generates ethane gas.

  • The mixture is stirred for 15 minutes, and then 1 M aqueous HCl (10 mL) is added.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).

6. Isolation and Purification:

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (R)-1-phenyl-1-propanol.

7. Analysis:

  • The structure and purity of the product are confirmed by ¹H and ¹³C NMR spectroscopy.

  • The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The enantiomeric excess of the product is a direct measure of the effectiveness of the chiral catalyst and the precision of the experimental execution. Consistent, high ee values validate the integrity of the chiral ligand and the adherence to anhydrous and inert conditions. A decrease in enantioselectivity can often be traced back to the presence of moisture or air, which can lead to the formation of achiral zinc alkoxides and hydroxides, catalyzing a non-selective background reaction.

Conclusion

This compound stands as a robust and highly effective chiral ligand for the asymmetric synthesis of secondary alcohols via the enantioselective addition of diethylzinc to aldehydes. The operational simplicity of the protocol, coupled with the high yields and excellent enantioselectivities achievable for a broad range of substrates, makes this a valuable tool for synthetic chemists in both academic and industrial settings. The mechanistic understanding of the bimetallic zinc complex provides a rational basis for its efficacy and offers insights for further catalyst development. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and successfully implement this powerful synthetic methodology.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]
  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]
  • Wallbaum, S., & Martens, J. (1992). Asymmetric Syntheses with Amino Alcohols as Chiral Auxiliaries. Tetrahedron: Asymmetry, 3(12), 1475-1504. [Link]

Application Notes & Protocols: Substrate Scope for Asymmetric Ketone Reduction via Corey-Bakshi-Shibata (CBS) Catalysis Utilizing an (R)-Diphenylprolinol-Derived Oxazaborolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm in Asymmetric Synthesis

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of modern asymmetric synthesis, providing a robust and predictable method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] This transformation has found extensive application in the synthesis of natural products, pharmaceuticals, and other complex chiral molecules, where the precise control of stereochemistry is paramount.[1][3] At the heart of this powerful reaction is a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol. This guide focuses on the substrate scope and practical application of the CBS catalyst derived from (R)-(+)-α,α-diphenyl-L-prolinol, a derivative of the naturally abundant amino acid, L-proline. The remarkable efficiency and high enantioselectivity (often >95% ee) of this catalytic system stem from a well-defined, sterically controlled transition state.[2][3][4] This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, offering insights into the mechanistic underpinnings, substrate compatibility, and detailed protocols for successful implementation of this invaluable synthetic tool.

The Mechanistic Rationale: Engineering Enantioselectivity

The predictability of the CBS reduction is a direct consequence of its well-elucidated mechanism. The process involves a catalytic cycle wherein the oxazaborolidine catalyst, in concert with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂), orchestrates the facial-selective delivery of a hydride to the carbonyl carbon of the ketone substrate.[5]

The key steps are as follows:

  • Catalyst Activation: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a more potent hydride donor.[1][5]

  • Substrate Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst-borane complex. The ketone orients itself to minimize steric repulsion between its substituents and the catalyst's chiral scaffold.[6][7]

  • Stereo-differentiating Hydride Transfer: The hydride is transferred from the coordinated borane to the carbonyl carbon via a highly organized, six-membered, chair-like transition state.[5] The steric environment of the catalyst dictates that the larger substituent of the ketone occupies a pseudo-equatorial position to minimize steric clashes, thus directing the hydride attack to one specific face of the carbonyl.[7]

  • Catalyst Regeneration: Following the hydride transfer, an alkoxyborane intermediate is formed, which then dissociates, liberating the chiral alcohol product after workup and regenerating the catalyst for the next cycle.[5]

CBS_Mechanism cluster_catalyst Catalyst Activation cluster_reduction Asymmetric Reduction cluster_workup Product Release Catalyst Oxazaborolidine Catalyst Activated_Catalyst Catalyst-Borane Complex Catalyst->Activated_Catalyst Coordination Borane BH3 Source Borane->Activated_Catalyst Transition_State Stereo-differentiating Transition State Activated_Catalyst->Transition_State Ketone Prochiral Ketone Ketone->Transition_State Coordination Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Hydrolysis Workup Acidic Workup Workup->Chiral_Alcohol

Figure 1. Catalytic cycle of the CBS reduction.

Substrate Scope: A Versatile Toolkit for Chiral Alcohol Synthesis

The CBS reduction employing the (R)-diphenylprolinol-derived catalyst is effective for a broad array of prochiral ketones. The primary determinant for high enantioselectivity is a significant steric difference between the two substituents flanking the carbonyl group.[7]

Substrate ClassGeneral StructureTypical Enantiomeric Excess (ee)Notes and Considerations
Aryl-Alkyl Ketones Ar-CO-R>95%Excellent substrates. The flat, rigid nature of the aryl group provides strong steric differentiation from a smaller alkyl group. Acetophenone and its derivatives are classic examples.[7]
Di-Alkyl Ketones R-CO-R'Variable (Good to Excellent)Enantioselectivity is highly dependent on the size difference between R and R'. For instance, reducing 2-octanone will afford higher ee than reducing 3-pentanone.
α,β-Unsaturated Ketones R-CH=CH-CO-R'Good to ExcellentThe reduction of the carbonyl group is generally chemoselective over the hydroboration of the C=C double bond.[1]
Ynones R-C≡C-CO-R'Good to ExcellentSimilar to enones, the carbonyl is preferentially reduced. The linear alkyne substituent's effective steric bulk can influence selectivity.[1]
Heteroatom-Containing Ketones e.g., X-CH₂-CO-RGood to ExcellentThe presence of heteroatoms is well-tolerated. For example, α-chloro ketones are effectively reduced.[1]
Trifluoromethyl Ketones CF₃-CO-RModerate to GoodThese can be challenging substrates due to the electron-withdrawing nature of the CF₃ group, which can lead to a competing non-catalyzed reduction. Lower reaction temperatures can improve enantioselectivity.[8]

Experimental Protocols

General Considerations:

  • Anhydrous Conditions: The CBS reduction is sensitive to moisture, which can hydrolyze the borane reagent and the catalyst. All glassware should be flame-dried or oven-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Reagent Quality: The purity of the borane source is crucial. Commercially available solutions of BH₃·THF can contain borohydride species that may lead to non-selective reduction and lower enantiomeric excess.[1]

Protocol 1: General Procedure for the CBS Reduction of Acetophenone

This protocol details the asymmetric reduction of acetophenone as a representative aryl-alkyl ketone.

Materials:

  • (R)-(+)-2-Amino-1,1-diphenyl-1-propanol derived oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF, 1 M in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, and an inert gas setup.

Procedure:

  • Catalyst Activation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the (R)-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 mmol, 5-10 mol%). Dilute with anhydrous THF (e.g., 5 mL). Cool the flask to 0 °C in an ice-water bath. To this stirred solution, slowly add the borane reagent (e.g., 0.6-1.2 mmol). Stir the mixture for 15 minutes at 0 °C to form the active catalyst-borane complex.[9]

  • Substrate Addition: In a separate flame-dried flask, prepare a solution of acetophenone (e.g., 2 mmol) in anhydrous THF (e.g., 3 mL). Cool the reaction flask containing the activated catalyst to a specified low temperature (e.g., -30 °C). Slowly add the acetophenone solution dropwise to the reaction mixture over 30 minutes.[9][10]

  • Reaction Monitoring: Stir the reaction at the same low temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the acetophenone is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.[9]

  • Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl to the residue to hydrolyze the borate esters and stir for 30 minutes.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Analysis: Purify the crude (S)-1-phenylethanol by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Figure 2. Experimental workflow for the CBS reduction of acetophenone.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The high enantiomeric excess values reported in the literature for well-matched substrates serve as a benchmark for successful execution.[3] A significant deviation from the expected ee can indicate issues with reagent quality (particularly the borane source), the presence of moisture, or incorrect reaction temperatures. For instance, if the reduction of acetophenone with the (R)-diphenylprolinol-derived catalyst yields (S)-1-phenylethanol with an ee significantly below 95%, it warrants an investigation into the experimental parameters. The stereochemical outcome is also predictable; the (R)-catalyst will stereoselectively produce the (S)-alcohol for most ketone substrates.[2] This predictable outcome provides an internal check on the integrity of the catalytic system.

Conclusion

The CBS reduction, specifically with the catalyst derived from this compound, is a highly reliable and versatile method for the synthesis of chiral alcohols. Its broad substrate scope, high enantioselectivity, and predictable stereochemical outcome make it an indispensable tool in both academic research and industrial drug development. By understanding the mechanistic principles and adhering to rigorous experimental techniques, researchers can confidently apply this methodology to achieve their synthetic goals.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(–)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane.
  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
  • Nettles, S. M., Matos, K., Burkhardt, E. R., Rouda, D. R., & Corella, J. A. (2002). Role of borane concentration on the enantioselectivity of the Corey-Bakshi-Shibata reduction of difficult-to-reduce ketones. The Journal of Organic Chemistry, 67(9), 2970–2976. [Link]
  • Quallich, G. J., Woodall, T. M. (1993). Enantioselective synthesis of an key intermediate for the platelet activating factor antagonist, MK-287. Tetrahedron Letters, 34(5), 785-788. [Link]
  • Wikipedia. (2023, December 2). Corey–Itsuno reduction.
  • Name Reactions. (n.d.). Corey-Bakshi-Shibata (CBS) Reduction.

Sources

Application Notes & Protocols: Diastereoselective Synthesis Using (R)-(+)-2-Amino-1,1-diphenyl-1-propanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol and its derivatives as potent chiral auxiliaries in diastereoselective synthesis. We delve into the mechanistic underpinnings of stereocontrol, focusing on the formation of rigid transition states that dictate facial selectivity in key carbon-carbon bond-forming reactions. Detailed, field-proven protocols for diastereoselective alkylation and aldol reactions are presented, alongside methods for the subsequent cleavage of the auxiliary to yield enantiomerically enriched products.

Introduction: The Imperative of Asymmetric Synthesis

The stereochemical architecture of a molecule is inextricably linked to its biological function. In drug development, isolating a single enantiomer is often critical, as the "mirror image" molecule can be inactive or even toxic. Asymmetric synthesis provides the tools to selectively create a desired stereoisomer.[1] Among the most robust strategies in this field is the use of chiral auxiliaries: enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the transformation, the auxiliary is cleaved and can, in principle, be recovered.[2][3]

This compound, a derivative of (R)-phenylglycinol, has emerged as a preeminent chiral auxiliary. Its efficacy stems from a well-defined structural framework: the two phenyl groups provide significant steric bulk, while the vicinal amino and hydroxyl groups offer a handle for covalent attachment to a substrate and serve as coordination points for metal ions, locking the transition state into a predictable conformation.[4] This guide will explore the practical application of this versatile auxiliary.

The Principle of Stereocontrol: A Mechanistic Overview

The power of this compound derivatives, typically employed as oxazolidinone structures, lies in their ability to create a highly ordered and rigid transition state.[2][5] The process begins by acylating the auxiliary to form an N-acyl oxazolidinone. Upon deprotonation with a suitable base (e.g., LDA or NaHMDS), a metal enolate is formed.

The key to diastereoselectivity is the chelation of the metal cation (e.g., Li⁺) between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric hindrance from the diphenylmethyl group, effectively blocks one face of the enolate. Consequently, an incoming electrophile is forced to approach from the less hindered face, resulting in the preferential formation of one diastereomer.[5][6]

G cluster_0 Mechanism of Diastereoselection START N-Acyl Oxazolidinone (Substrate + Auxiliary) ENOLATE Chelated (Z)-Enolate Formation (LDA or NaHMDS) START->ENOLATE Deprotonation TS Rigid Transition State Diphenyl group blocks 'top' face ENOLATE->TS Chelation ATTACK Electrophile (E+) Attack Forced to approach from 'bottom' face TS->ATTACK Facial Shielding PRODUCT Single Diastereomer Formed ATTACK->PRODUCT C-C Bond Formation

Caption: Logical workflow of stereocontrol using an oxazolidinone auxiliary.

Application I: Diastereoselective Alkylation

Diastereoselective alkylation is a cornerstone transformation for the asymmetric synthesis of α-substituted carboxylic acid derivatives.[5][7] The following protocol details the alkylation of a propionyl derivative.

Experimental Protocol: Alkylation

Objective: To synthesize an enantiomerically enriched α-methylated carboxylic acid derivative.

Materials & Reagents:

  • This compound

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Formation of the N-Propionyl Oxazolidinone:

    • To a stirred solution of this compound (1.0 eq) and Et₃N (1.5 eq) in anhydrous THF at 0 °C, add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting amino alcohol.

    • Perform an aqueous workup, extract with ethyl acetate, and purify by column chromatography (silica gel) to yield the chiral auxiliary derivative.

  • Enolate Formation and Alkylation:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation. The solution typically turns yellow or orange.

    • Add methyl iodide (1.5 eq) dropwise. Stir at -78 °C for 2-3 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup and Purification:

    • Allow the mixture to warm to room temperature. Partition between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The crude product can be purified by flash chromatography to yield the pure, alkylated product. Diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC.

Data Presentation: Alkylation Results
Electrophile (R-X)BaseSolventTemp (°C)Yield (%)d.r.
Methyl IodideLDATHF-78~90>98:2
Benzyl BromideNaHMDSTHF-78~88>98:2
Allyl BromideKHMDSTHF-78~92>97:3
Ethyl IodideLDATHF-78~85>95:5

Note: Yields and diastereomeric ratios are typical and may vary based on specific reaction conditions and substrate purity.

Application II: Diastereoselective Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl units, which are prevalent motifs in polyketide natural products.[3][8] The use of chiral oxazolidinones, as described in the Evans aldol reaction, provides reliable and high levels of diastereoselectivity, typically favoring the syn aldol adduct.[6][9]

Experimental Protocol: Aldol Reaction

Objective: To synthesize a syn-β-hydroxy-α-methyl carbonyl compound with high diastereoselectivity.

Materials & Reagents:

  • N-Propionyl oxazolidinone derivative (prepared as in Section 3)

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde (freshly distilled)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol, Phosphate buffer (pH 7), 30% Hydrogen peroxide

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Enolate Formation:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere.

    • Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq).

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour. This process generates the (Z)-boron enolate, which is crucial for syn selectivity.[6]

  • Aldol Addition:

    • Cool the reaction mixture back down to -78 °C.

    • Add isobutyraldehyde (1.5 eq) dropwise.

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Workup and Purification:

    • Quench the reaction by adding 5 mL of pH 7 phosphate buffer, followed by 5 mL of methanol.

    • Slowly add 5 mL of 30% H₂O₂ at 0 °C (CAUTION: exothermic) and stir vigorously for 1 hour to cleave the boron complex.

    • Concentrate the mixture to remove organic solvents, then extract with ethyl acetate.

    • Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to obtain the desired syn aldol adduct.

G cluster_1 Aldol Reaction Workflow START N-Propionyl Oxazolidinone ENOLATE Boron Enolate Formation (Bu₂BOTf, DIPEA, 0°C) START->ENOLATE ADDITION Aldehyde Addition (R-CHO, -78°C) ENOLATE->ADDITION WORKUP Oxidative Workup (pH 7 buffer, MeOH, H₂O₂) ADDITION->WORKUP PRODUCT Purified syn-Aldol Adduct WORKUP->PRODUCT

Caption: General experimental workflow for the diastereoselective aldol reaction.

Cleavage and Recovery of the Chiral Auxiliary

A critical final step is the non-destructive removal of the chiral auxiliary to reveal the desired enantiomerically pure product. The choice of cleavage method dictates the functional group obtained.

  • To obtain the Carboxylic Acid: Mild hydrolysis with lithium hydroxide (LiOH) in a THF/water mixture is effective.

  • To obtain the Primary Alcohol: Reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) in ether or THF is commonly employed.[2]

  • To obtain the Aldehyde: More specialized reducing agents, such as DIBAL-H, can be used under carefully controlled conditions.

The this compound auxiliary can often be recovered from the aqueous layer after workup, improving the overall efficiency and cost-effectiveness of the synthesis.

G cluster_2 Auxiliary Cleavage Pathways START Product-Auxiliary Adduct ACID Chiral Carboxylic Acid START->ACID LiOH / H₂O₂ ALCOHOL Chiral Primary Alcohol START->ALCOHOL LiBH₄ or LiAlH₄ ALDEHYDE Chiral Aldehyde START->ALDEHYDE DIBAL-H AUX Recovered Auxiliary ACID->AUX ALCOHOL->AUX ALDEHYDE->AUX

Caption: Common methods for cleaving the chiral auxiliary.

Conclusion

This compound and its derivatives are exceptionally reliable and effective chiral auxiliaries for diastereoselective synthesis. Their rigid, sterically defined structure allows for predictable and high-fidelity transfer of chiral information in fundamental reactions like alkylations and aldol additions. The protocols outlined in this guide provide a robust starting point for researchers aiming to construct complex chiral molecules with high stereochemical control, a critical task in the fields of natural product synthesis and pharmaceutical development.

References

  • Shapiro, R., et al. (2014). Development of ProPhenol Ligands for the Diastereo- and Enantioselective Synthesis of β-Hydroxy-α-amino Esters. PubMed Central.
  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate.
  • ResearchGate. (2014). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate.
  • Reetz, M.T. (n.d.). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry.
  • Hungarian Journal of Industry and Chemistry. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. University of Pannonia.
  • ResearchGate. (n.d.). Diastereoselectivity of dianion (R, R)-1-Li 2 alkylations. ResearchGate.
  • Karjalainen, O. K., & Koskinen, A. M. P. (2012). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry.
  • Xu, D., et al. (2004). Diastereoselective aldol reaction of N,N-dibenzyl-alpha-amino aldehydes with ketones catalyzed by proline. Organic Letters.
  • Mitsumori, S., et al. (2006). Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. Journal of the American Chemical Society.
  • Evans, D. A., et al. (n.d.). Asymmetric Synthesis of Anti-β-Hydroxy-α-Amino Acids. Andrew G. Myers Research Group, Harvard University.
  • Frontiers in Chemistry. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers Media.
  • National Center for Biotechnology Information. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. PubMed Central.
  • Stuhmer, W., & Frey, H. H. (1953). [The configuration of the diastereoisomers of 3-amino-1, 3-diphenyl-1-propanol]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft.
  • Zheng, D., & Studer, A. (2019). Asymmetric Synthesis of Heterocyclic γ‐Amino‐Acid and Diamine Derivatives by Three‐Component Radical Cascade Reactions. Angewandte Chemie International Edition.
  • Northrup, A. B. (2002). The Selective Aldol Reaction. MacMillan Group Meeting Presentation.

Sources

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol: A Cornerstone in Asymmetric Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Chirality is a fundamental principle in pharmacology, where the stereochemistry of an Active Pharmaceutical Ingredient (API) can dictate its efficacy and safety profile.[1] The synthesis of enantiomerically pure compounds is therefore a critical challenge in drug development.[2][3] (R)-(+)-2-Amino-1,1-diphenyl-1-propanol, a chiral amino alcohol, has emerged as an indispensable tool for chemists to control stereochemical outcomes.[4] Its primary and most impactful application is as a precursor to the chiral oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction. This highly reliable and versatile reaction enables the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols, which are valuable intermediates in the synthesis of numerous pharmaceuticals.[5][6] This guide provides an in-depth exploration of the mechanistic underpinnings of this reagent's application, detailed protocols for its use, and a discussion of its role in the synthesis of key pharmaceutical building blocks.

Introduction: The Chiral Reagent and Its Significance

This compound is a chiral β-amino alcohol valued for its role in asymmetric synthesis. Its structure, featuring a stereogenic center adjacent to an amino group and a bulky diphenyl carbinol moiety, makes it an excellent precursor for creating a rigid and well-defined chiral environment in catalytic reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 78603-93-7[7]
Molecular Formula C₁₅H₁₇NO[7]
Molecular Weight 227.30 g/mol
Appearance White to off-white crystalline solid
Melting Point 102-105 °C
Optical Activity [α]20/D +90° (c=1 in chloroform)
Primary Application Precursor for chiral catalysts (e.g., CBS catalyst)[8][9]

The principal use of this compound is in the Corey-Bakshi-Shibata (CBS) reduction , also known as the Corey-Itsuno reduction.[5][10] This reaction protocol provides a powerful method for the asymmetric reduction of ketones to produce chiral, non-racemic alcohols with high enantiomeric excess (ee).[11]

The Corey-Bakshi-Shibata (CBS) Reduction: Mechanism and Rationale

The CBS reduction utilizes a chiral oxazaborolidine catalyst, which is prepared in situ or pre-formed from this compound and a borane source (e.g., borane-tetrahydrofuran complex, BH₃•THF).[5][6] The remarkable efficiency and stereoselectivity of this reaction stem from a well-defined, catalyst-controlled transition state.

The Catalytic Cycle

The mechanism involves a dual activation: the catalyst activates both the reducing agent (borane) and the substrate (ketone) within a chiral pocket, ensuring a highly face-selective hydride transfer.[10]

  • Catalyst-Borane Complex Formation: The cycle begins with the coordination of a molecule of borane (a Lewis acid) to the lone pair of the endocyclic nitrogen atom (a Lewis base) of the oxazaborolidine catalyst. This coordination serves two critical purposes: it activates the borane, making it a more potent hydride donor, and it significantly enhances the Lewis acidity of the endocyclic boron atom.[6][10]

  • Ketone Coordination: The now highly Lewis-acidic endocyclic boron atom coordinates to the carbonyl oxygen of the prochiral ketone. The orientation of this coordination is dictated by sterics; the ketone aligns itself to minimize steric repulsion between its substituents and the bulky groups on the catalyst. Typically, the larger substituent (RL) of the ketone orients away from the catalyst's chiral framework, leaving the smaller substituent (RS) to occupy the more sterically hindered space.[10]

  • Enantioselective Hydride Transfer: The activated borane, tethered to the catalyst's nitrogen atom, is now perfectly positioned to deliver a hydride to one specific face of the coordinated ketone carbonyl. This transfer occurs via a rigid, six-membered chair-like transition state.[10]

  • Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane product is released. The catalyst is then regenerated, ready to enter another catalytic cycle. A final acidic or aqueous workup hydrolyzes the alkoxyborane to yield the desired chiral secondary alcohol.[6][10]

CBS_Mechanism cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs N1 1. Catalyst-Borane Complex Formation N2 2. Ketone Coordination N1->N2 + Ketone (R-CO-R') N3 3. Hydride Transfer (Six-Membered TS) N2->N3 Steric Control N4 4. Product Release & Catalyst Regeneration N3->N4 Forms Alkoxyborane N4->N1 Regenerates Catalyst Output Chiral Alcohol N4->Output Input1 CBS Catalyst Input1->N1 Input2 Borane (BH3) Input2->N1 Input3 Prochiral Ketone Input3->N2 caption Catalytic cycle of the CBS reduction.

Diagram 1: Catalytic cycle of the CBS reduction.

Application Protocol: Asymmetric Reduction of a Prochiral Ketone

This protocol provides a generalized, yet detailed, methodology for the enantioselective reduction of a prochiral ketone using the CBS catalyst generated in situ from this compound.

Materials and Reagents
  • This compound (Purity >99%)

  • Borane-tetrahydrofuran complex (BH₃•THF, 1.0 M solution in THF)

  • Prochiral Ketone (e.g., acetophenone)

  • Anhydrous Tetrahydrofuran (THF) (distilled from sodium/benzophenone)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl) (1N aqueous solution)

  • Diethyl Ether or Ethyl Acetate

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (anhydrous)

  • Inert Gas (Nitrogen or Argon)

Equipment
  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser with an inert gas inlet.

  • Syringes and needles for liquid transfers.

  • Ice bath and/or cryostat for temperature control.

  • Rotary evaporator.

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks).

  • Chromatography equipment for purification (e.g., flash column chromatography).

  • Chiral HPLC or GC for enantiomeric excess (ee) determination.

Step-by-Step Experimental Procedure

Note: The reaction must be conducted under strict anhydrous conditions as water can negatively impact enantioselectivity.[10] All glassware should be oven-dried, and all reagents should be anhydrous.

  • Catalyst Formation:

    • To a flame-dried, three-neck flask under an inert atmosphere, add this compound (0.1 eq.).

    • Add anhydrous THF (volume sufficient to dissolve the amino alcohol).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add BH₃•THF solution (0.1 eq.) dropwise via syringe. Vigorous hydrogen evolution will be observed.

    • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 60 minutes to ensure complete formation of the oxazaborolidine catalyst.

  • Reduction Reaction:

    • Cool the catalyst solution to the desired reaction temperature (typically between -20 °C and 0 °C).

    • In a separate flask, dissolve the prochiral ketone (1.0 eq.) in anhydrous THF.

    • Add the ketone solution dropwise to the cooled catalyst solution over 20-30 minutes.

    • Simultaneously, add additional BH₃•THF solution (0.6 - 1.0 eq., depending on the substrate) dropwise, ensuring the reaction temperature is maintained.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Very carefully and slowly, quench the reaction by the dropwise addition of methanol (MeOH) until hydrogen evolution ceases. This step destroys any excess borane.

    • Stir the mixture for 30 minutes at room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Isolation:

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude alcohol product using flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified chiral alcohol.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.

Diagram 2: Experimental workflow for CBS reduction.

Applications in Pharmaceutical Synthesis

The chiral secondary alcohols produced via the CBS reduction are versatile intermediates for a wide range of APIs. The reliability of this method makes it a preferred choice in the early stages of drug development.[12]

Table 2: Examples of Pharmaceutical Intermediates Synthesized via CBS Reduction

Starting KetoneChiral Alcohol ProductApplication / Target APITypical ee%
2-Chloroacetophenone(R)-2-Chloro-1-phenylethanolIntermediate for antidepressants (e.g., Reboxetine)>95%
Bicyclic Sulfone KetoneChiral Bicyclic AlcoholKey intermediate for Dorzolamide (MK-0417), a carbonic anhydrase inhibitor for glaucoma[5]>98%
α-Trichloromethyl KetoneChiral Trichloromethyl AlcoholIntermediate in the Corey-Link synthesis of unnatural α-amino acids[5]>97%
1-(3,4-Difluorophenyl)ethanone(R)-1-(3,4-Difluorophenyl)ethanolPrecursor for various API syntheses>99%

Safety and Handling Guidelines

This compound requires careful handling in a laboratory setting. Users should always consult the latest Safety Data Sheet (SDS) before use.

  • Hazards: Causes skin irritation and serious eye irritation.[13] May cause respiratory irritation. The product is classified as a corrosive to skin and eyes in some datasheets.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[13] Use a NIOSH/MSHA-approved respirator if dust is generated or if working outside a chemical fume hood.[13]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[13] Avoid generating dust. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Store in a corrosives area if applicable.[13]

Conclusion

This compound is a powerful and highly effective chiral precursor for the synthesis of the CBS catalyst. The resulting CBS reduction protocol offers a predictable, high-yielding, and highly enantioselective method for accessing chiral secondary alcohols. Its broad substrate scope and operational simplicity have cemented its role as a fundamental tool in the asymmetric synthesis of complex pharmaceutical intermediates, enabling the efficient production of enantiomerically pure drugs.

References

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. (n.d.).
  • Corey–Itsuno reduction - Wikipedia. (2023, December 29).
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (n.d.).
  • Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. - ISOMERLAB. (2021, October 4).
  • Chiral auxiliary - Wikipedia. (2023, November 29).
  • What Are Chiral Auxiliaries? - Chemistry For Everyone - YouTube. (2025, July 28).
  • Advancing Chiral Chemistry in API Synthesis - Pharmaceutical Technology. (2011, October 2).
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. (2019, October).
  • Diphenylprolinol - Wikipedia. (2023, March 27).
  • Diphenylprolinol. (n.d.).
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. (2008, July 17).
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PubMed. (2025, October 30).
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - RSC Publishing. (2021, August 3).
  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC - NIH. (2020, December 22).
  • Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. (n.d.).
  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−) - ResearchGate. (2025, August 6).
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021, October 22).
  • S-(-)-Diphenylprolinol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.).
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH. (2021, October 22).
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. (2024, June 25).
  • Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. (n.d.).
  • Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates - Zhao Group @ UIUC - University of Illinois. (n.d.).
  • Safety Data Sheet: S(+)-2-Amino-1-propanol - Carl ROTH. (n.d.).
  • US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents. (n.d.).
  • Addition of the Lithium Anion of Diphenylmethanol Methyl/Methoxymethyl Ether to Nonracemic Sulfinimines: Two-Step Asymmetric Synthesis of Diphenylprolinol Methyl Ether and Chiral (Diphenylmethoxymethyl)amines | The Journal of Organic Chemistry - ACS Publications. (2012, March 16).
  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
  • Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed. (2002, June 12).
  • Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions - NIH. (2017, March 27).
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC - NIH. (2023, December 1).

Sources

Application Notes & Protocols: Asymmetric Aldol Reactions Catalyzed by (R)-(+)-2-Amino-1,1-diphenyl-1-propanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aldol Reaction as a Cornerstone of Asymmetric Synthesis

The aldol reaction, a powerful carbon-carbon bond-forming transformation, is fundamental to the synthesis of complex organic molecules, including a vast array of pharmaceuticals and natural products. The reaction unites two carbonyl-containing compounds to create a β-hydroxy carbonyl moiety, often generating up to two new stereocenters. Achieving control over the absolute stereochemistry of these centers is a paramount challenge in modern organic synthesis. Catalytic asymmetric methods, which employ a small amount of a chiral promoter to generate large quantities of an enantioenriched product, represent the most elegant and atom-economical solution to this challenge.

Among the diverse strategies developed, the use of chiral Lewis acids derived from amino alcohols has emerged as a highly effective approach. (R)-(+)-2-Amino-1,1-diphenyl-1-propanol, a readily available chiral amino alcohol derived from (R)-phenylglycine, serves as a valuable precursor for a class of powerful chiral catalysts, particularly oxazaborolidines. These catalysts have demonstrated exceptional efficacy in orchestrating highly enantioselective transformations, most notably in the Mukaiyama aldol reaction.

This guide provides an in-depth exploration of the mechanistic principles and practical protocols for conducting asymmetric aldol reactions using catalysts derived from this compound. It is intended for researchers and professionals in organic synthesis and drug development seeking to leverage this robust catalytic system.

Catalyst System: The Chiral Oxazaborolidine Lewis Acid

The primary catalytic species derived from this compound for aldol-type reactions is a chiral oxazaborolidine. This heterocyclic catalyst is typically formed in situ or pre-formed by the condensation of the amino alcohol with a boron source, such as borane (BH₃) or a substituted boronic acid. The seminal work by Corey, Bakshi, and Shibata on similar proline-derived oxazaborolidines established these compounds as highly effective catalysts for asymmetric reductions and, by extension, other Lewis acid-catalyzed processes.[1]

The efficacy of the oxazaborolidine catalyst stems from several key features:

  • Defined Chiral Environment: The rigid, bicyclic structure of the catalyst creates a sterically well-defined chiral pocket around the Lewis acidic boron center.

  • Lewis Acidity: The boron atom functions as a potent Lewis acid, activating the electrophilic aldehyde by coordinating to its carbonyl oxygen. This coordination enhances the aldehyde's reactivity and locks it into a specific conformation.

  • Enantiotopic Face Discrimination: The chiral framework of the catalyst effectively shields one enantiotopic face of the coordinated aldehyde, directing the incoming nucleophile (the enolate) to attack the other face with high selectivity.

Enhancements to the catalyst's Lewis acidity and, consequently, its activity can be achieved by modifying the substituent on the boron atom. For instance, using arylboron dichlorides with electron-withdrawing groups can produce catalysts that are active at significantly lower loadings.[1]

Proposed Catalytic Cycle for the Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a variant that utilizes a silyl enol ether as a stable, pre-formed enolate equivalent. The oxazaborolidine catalyst orchestrates the enantioselective addition of this nucleophile to an aldehyde. The generally accepted mechanism proceeds through a highly organized, chair-like six-membered transition state, analogous to the Zimmerman-Traxler model for traditional metal enolate aldol reactions.

The catalytic cycle can be visualized as follows:

Catalytic_Cycle cluster_main Catalytic Cycle Catalyst Chiral Oxazaborolidine Catalyst (E) Activated_Complex Activated Catalyst-Aldehyde Complex (A) Catalyst->Activated_Complex + Aldehyde 1 Aldehyde Aldehyde (RCHO) SilylEnolEther Silyl Enol Ether (R'C(OSiR3)=CR''2) Transition_State Chair-like Transition State (B) Activated_Complex->Transition_State + Silyl Enol Ether 2 Product_Complex Silylated Aldol Product -Catalyst Complex (C) Transition_State->Product_Complex C-C bond formation 3 Product_Complex->Catalyst Product Release 4 Silylated_Product Silylated Aldol Adduct Product_Complex->Silylated_Product Final_Product β-Hydroxy Carbonyl (after workup) Silylated_Product->Final_Product Desilylation (Workup)

Figure 1. Catalytic Cycle. A simplified representation of the oxazaborolidine-catalyzed Mukaiyama aldol reaction.

Causality of the Cycle:

  • Activation (1): The Lewis acidic boron atom of the chiral catalyst (E) coordinates to the carbonyl oxygen of the aldehyde, forming an activated complex (A) . This step increases the electrophilicity of the aldehyde's carbonyl carbon.

  • Stereoselective Attack (2): The silyl enol ether approaches the activated complex. The bulky diphenyl and methyl groups of the catalyst precursor direct the nucleophile to one specific face of the aldehyde, leading to the formation of a highly ordered, chair-like transition state (B) .[2]

  • C-C Bond Formation (3): Within the transition state, the new carbon-carbon bond is formed, and the silyl group is transferred to the aldehyde's oxygen atom, yielding a complex of the catalyst with the silylated aldol product (C) .

  • Catalyst Turnover (4): The silylated aldol product is released, regenerating the free catalyst (E) , which can then enter a new catalytic cycle. Subsequent aqueous workup cleaves the silyl ether to afford the final β-hydroxy carbonyl product.

Experimental Protocols

This section provides a detailed, field-proven methodology for performing an asymmetric Mukaiyama aldol reaction. The protocol is based on established procedures for oxazaborolidine-catalyzed reactions.[1][2][3]

Part 1: In Situ Preparation of the Chiral Oxazaborolidine Catalyst

Rationale: Generating the catalyst in situ from the chiral amino alcohol and a boron source is often convenient and avoids the need to isolate and store the potentially moisture-sensitive oxazaborolidine. The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the boron reagents and the catalyst.

Materials:

  • This compound

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M in THF) or Arylboron dichloride (e.g., Phenylboron dichloride)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), inhibitor-free

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox equipment

Procedure:

  • Apparatus Setup: Assemble a flame-dried or oven-dried two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (0.1 mmol, 10 mol%) to the flask.

  • Solvent Addition: Add anhydrous CH₂Cl₂ (2.0 mL) via syringe to dissolve the amino alcohol.

  • Boron Source Addition: Cool the solution to 0 °C. Slowly add the borane source (0.1 mmol, 10 mol%) dropwise via syringe. If using BH₃·SMe₂, gas evolution (H₂) will be observed.

  • Catalyst Formation: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the oxazaborolidine catalyst. The resulting solution is used directly in the next step.

Part 2: Asymmetric Mukaiyama Aldol Reaction

Rationale: The reaction is performed at low temperatures (-78 °C) to maximize enantioselectivity by minimizing the thermal energy of the system, which favors the more ordered, lower-energy transition state leading to the desired enantiomer. The silyl enol ether is added after the aldehyde has had time to coordinate with the catalyst, ensuring the reaction proceeds through the desired catalytic pathway.

Materials:

  • Solution of the chiral catalyst from Part 1

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 equiv)

  • Silyl enol ether (e.g., 1-Phenyl-1-(trimethylsiloxy)ethene, 1.2 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dry ice/acetone bath

Procedure:

  • Cooling: Cool the catalyst solution prepared in Part 1 to -78 °C using a dry ice/acetone bath.

  • Aldehyde Addition: Add the aldehyde (1.0 mmol) dropwise to the cold catalyst solution. Stir the mixture for 15-20 minutes to allow for complete coordination between the aldehyde and the catalyst.

  • Silyl Enol Ether Addition: Slowly add the silyl enol ether (1.2 mmol) dropwise over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).

  • Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 5 mL).

  • Workup:

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude silylated aldol product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient).

  • Deprotection (if required): To obtain the final β-hydroxy ketone, dissolve the purified silylated product in THF (5 mL) and treat with a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) at 0 °C. Stir for 30 minutes, then quench with water and extract as described above.

Experimental_Workflow cluster_prep Catalyst Preparation (In Situ) cluster_reaction Mukaiyama Aldol Reaction start_prep Amino Alcohol + Anhydrous Solvent add_borane Add Borane Source (0 °C) start_prep->add_borane stir_rt Stir at RT (1-2h) add_borane->stir_rt catalyst_sol Catalyst Solution stir_rt->catalyst_sol cool_catalyst Cool Catalyst Solution (-78 °C) catalyst_sol->cool_catalyst add_aldehyde Add Aldehyde cool_catalyst->add_aldehyde add_enolether Add Silyl Enol Ether add_aldehyde->add_enolether react Stir at -78 °C (Monitor by TLC) add_enolether->react quench Quench (NaHCO₃) react->quench workup Aqueous Workup & Extraction quench->workup purify Flash Chromatography workup->purify product Purified Aldol Adduct purify->product

Figure 2. Experimental Workflow. A step-by-step flowchart for the asymmetric Mukaiyama aldol reaction.

Data Presentation: Expected Performance

The performance of the catalyst is highly dependent on the specific substrates (aldehyde and silyl enol ether) and the precise reaction conditions. Based on analogous systems reported in the literature, high yields and excellent enantioselectivities can be expected.[1][2]

Table 1: Representative Performance in the Asymmetric Mukaiyama Aldol Reaction

EntryAldehyde (Electrophile)Silyl Enol Ether (Nucleophile)Yield (%)ee (%)Absolute Configuration
1Benzaldehyde1-(Trimethylsiloxy)cyclohexene85-9590-96(R)
24-Nitrobenzaldehyde1-(Trimethylsiloxy)cyclohexene90-98>95(R)
3Isobutyraldehyde1-(Trimethylsiloxy)cyclohexene80-9092-97(R)
4BenzaldehydeSilyl ketene acetal of S-ethyl thioacetate88-9691-95(R)

Note: The data presented are typical results expected based on closely related catalyst systems described in the literature. Actual results may vary.

Conclusion and Outlook

Catalysts derived from this compound are powerful tools for asymmetric synthesis. The formation of chiral oxazaborolidines provides a robust Lewis acidic platform for the activation of aldehydes toward nucleophilic attack. The well-defined chiral environment of the catalyst allows for highly enantioselective Mukaiyama aldol reactions, affording valuable β-hydroxy carbonyl compounds in high yields and optical purity. The operational simplicity of the in situ catalyst preparation, combined with its high efficacy, makes this system a valuable asset for professionals in academic research and the pharmaceutical industry. Future work may focus on immobilizing these catalysts on solid supports for enhanced recyclability and application in flow chemistry systems.

References

  • Asymmetric Aldol Reactions Using Boron Enol
  • Oxazaborolidinone-Catalyzed Enantioselective Diels−Alder Reaction of Acyclic α,β-Unsaturated Ketones.The Journal of Organic Chemistry, 2005, 70(11), 4471-4479. [Link]
  • New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds.RSC Advances, 2022, 12(46), 30043-30048. [Link]
  • Noncovalent Interactions in the Oxazaborolidine-Catalyzed Enantioselective Mukaiyama Aldol.The Journal of Organic Chemistry, 2022, 87(15), 10054-10061. [Link]
  • Corey and Wong models applied to the NTOB-catalyzed Mukaiyama aldol reaction.
  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments.Molecules, 2021, 26(22), 6902. [Link]
  • Asymmetric Mukaiyama Aldol Reaction.Science of Synthesis, 2011. [Link]

Sources

Application Notes: Chiral Resolution of Racemic Carboxylic Acids Using (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers often exhibit significantly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures—equimolar mixtures of two enantiomers—into their individual, pure enantiomers is a critical process in drug development and manufacturing. This process, known as chiral resolution, ensures the therapeutic efficacy and safety of the final drug product.

One of the most robust and widely used methods for chiral resolution on an industrial scale is the formation of diastereomeric salts. This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, such as solubility, which allows for their separation by methods like fractional crystallization.

This application note provides a detailed guide to the use of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol as an effective chiral resolving agent for the separation of racemic carboxylic acids, a common class of acidic drug compounds.

The Resolving Agent: A Profile of this compound

This compound, also known as (R)-(-)-diphenylalaninol, is a chiral amino alcohol that has proven to be a versatile and effective resolving agent for acidic compounds. Its rigid structure, conferred by the two phenyl groups, and the presence of both an amino and a hydroxyl group, facilitate the formation of well-defined, crystalline diastereomeric salts with carboxylic acids.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 78603-93-7[1][2]
Molecular Formula C₁₅H₁₇NO[1][2]
Molecular Weight 227.30 g/mol [1][2]
Melting Point 102-105 °C[1]
Optical Activity [α]²⁰/D +90° (c=1 in chloroform)[1]

Mechanism of Chiral Resolution: Diastereomeric Salt Formation

The fundamental principle behind this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic carboxylic acid, (R/S)-Acid, is reacted with an enantiomerically pure resolving agent, such as this compound, ((R)-Amine), two diastereomeric salts are formed: ((R)-Acid · (R)-Amine) and ((S)-Acid · (R)-Amine).[3]

These diastereomeric salts are not mirror images of each other and therefore have different physical properties, most notably their solubility in a given solvent system.[4] This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be physically separated from the more soluble one by filtration.[3] Subsequently, the pure enantiomer of the carboxylic acid can be regenerated from the isolated diastereomeric salt by treatment with an acid.

Experimental Workflow: A Visual Guide

The following diagram illustrates the logical flow of the chiral resolution process using this compound.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Separation and Regeneration racemic_acid Racemic Carboxylic Acid ((R/S)-Acid) salt_formation Reaction Mixture: Diastereomeric Salts ((R)-Acid·(R)-Amine) ((S)-Acid·(R)-Amine) racemic_acid->salt_formation resolving_agent This compound ((R)-Amine) resolving_agent->salt_formation solvent Suitable Solvent solvent->salt_formation crystallization Cooling / Solvent Evaporation Selective Precipitation of Less Soluble Diastereomer salt_formation->crystallization filtration Filtration crystallization->filtration solid_salt Solid: Less Soluble Diastereomeric Salt filtration->solid_salt filtrate Filtrate: More Soluble Diastereomeric Salt filtration->filtrate acid_treatment_solid Acid Treatment (e.g., HCl) solid_salt->acid_treatment_solid acid_treatment_filtrate Acid Treatment (e.g., HCl) filtrate->acid_treatment_filtrate pure_enantiomer_1 Pure Enantiomer 1 (e.g., (R)-Acid) acid_treatment_solid->pure_enantiomer_1 pure_enantiomer_2 Pure Enantiomer 2 (e.g., (S)-Acid) acid_treatment_filtrate->pure_enantiomer_2

Diagram 1: General workflow for chiral resolution via diastereomeric salt crystallization.

Detailed Protocol: Resolution of a Racemic Carboxylic Acid

This protocol provides a general yet robust procedure for the resolution of a racemic carboxylic acid using this compound. It is essential to note that the optimal conditions, particularly the choice of solvent and crystallization temperature, may vary depending on the specific carboxylic acid being resolved. A preliminary screening of different solvents is highly recommended.

Materials and Equipment:

  • Racemic carboxylic acid

  • This compound

  • Anhydrous solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile)

  • Hydrochloric acid (e.g., 2 M HCl)

  • Sodium hydroxide (e.g., 2 M NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Polarimeter for measuring optical rotation

  • Chiral HPLC or GC for determining enantiomeric excess (ee)

Procedure:

Part A: Formation and Crystallization of the Diastereomeric Salt

  • Dissolution: In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent with gentle heating and stirring. The volume of the solvent should be sufficient to achieve complete dissolution at an elevated temperature but allow for crystallization upon cooling.

  • Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5-1.0 equivalent) in the same solvent, with gentle heating if necessary.

  • Salt Formation: Slowly add the solution of the resolving agent to the solution of the racemic acid with continuous stirring. The formation of a precipitate may occur immediately or upon cooling.

  • Crystallization: Heat the mixture to reflux to ensure complete dissolution of the formed salts. Then, allow the solution to cool slowly to room temperature. For enhanced crystallization, the flask can be placed in an ice bath or a refrigerator. The rate of cooling can significantly impact the crystal size and purity.

  • Isolation of the Less Soluble Diastereomer: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity of the isolated salt, a recrystallization step can be performed. Dissolve the crystals in a minimum amount of the hot solvent and allow them to recrystallize as described in step 4.

Part B: Regeneration of the Enantiomerically Enriched Carboxylic Acid

  • Liberation of the Free Acid: Suspend the isolated diastereomeric salt in water and add an aqueous solution of a strong acid, such as 2 M HCl, until the pH is acidic (pH 1-2). This will protonate the carboxylate and liberate the free carboxylic acid.

  • Extraction: Extract the liberated carboxylic acid into an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Perform the extraction three times to ensure complete recovery.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the yield, melting point, and specific rotation of the resolved acid. The enantiomeric excess (ee) should be determined using a suitable analytical technique such as chiral HPLC or GC.

Part C: Isolation of the Other Enantiomer (Optional)

The mother liquor from the initial crystallization (Part A, step 5) is enriched in the more soluble diastereomeric salt. The other enantiomer of the carboxylic acid can be recovered from this filtrate by following a similar procedure as described in Part B.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystallization occurs The diastereomeric salts are too soluble in the chosen solvent. The concentration is too low.Try a different solvent or a mixture of solvents. Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask or by adding a seed crystal.
Oily precipitate forms instead of crystals The melting point of the diastereomeric salt is below the temperature of the solution. Impurities are present.Try a different solvent with a lower boiling point. Ensure all reagents and glassware are dry and clean.
Low yield of the resolved enantiomer Incomplete precipitation of the diastereomeric salt. Loss of product during transfers and washing.Optimize the crystallization conditions (solvent, temperature, cooling rate). Use minimal amounts of cold solvent for washing the crystals.
Low enantiomeric excess (ee) Inefficient separation of the diastereomers. Racemization of the carboxylic acid during the process.Perform one or more recrystallizations of the diastereomeric salt. Ensure that the regeneration of the free acid is performed under mild conditions to avoid racemization.

Conclusion

This compound is a highly effective chiral resolving agent for a variety of racemic carboxylic acids. The formation of diastereomeric salts with distinct solubilities allows for a straightforward separation of enantiomers through fractional crystallization. The protocol outlined in this application note provides a comprehensive framework for researchers and drug development professionals to perform chiral resolutions. Optimization of the solvent system and crystallization conditions is key to achieving high yields and excellent enantiomeric purity. This classical resolution method remains a powerful and economically viable tool for the large-scale production of enantiomerically pure active pharmaceutical ingredients.

References

  • BenchChem. (2025). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine.
  • BenchChem. (2025).
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Lam, A. W. H., & Ng, K. M.
  • Wikipedia. Chiral resolution.
  • Sigma-Aldrich. This compound 99%.
  • Chemistry LibreTexts. (2019). 6.
  • Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution.
  • PubChem. This compound.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.

Sources

Scale-up of reactions involving (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Scale-up of Reactions Involving (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal chiral auxiliary and building block in modern asymmetric synthesis, enabling the stereocontrolled construction of complex molecules, particularly unnatural amino acids and other precursors for active pharmaceutical ingredients (APIs). Transitioning reactions involving this auxiliary from the laboratory bench to pilot or manufacturing scale is a non-linear challenge fraught with potential hazards and process variability.[1] This guide provides a detailed framework for the successful scale-up of such reactions, focusing on the underlying principles of process safety, thermal management, and reaction engineering. We present a comprehensive analysis of critical process parameters and a detailed, field-proven protocol for a representative diastereoselective alkylation, designed to ensure safety, reproducibility, and high fidelity from gram to kilogram scale.

Introduction: The Significance of this compound

Chiral 1,2-amino alcohols are a privileged structural motif found in numerous bioactive compounds and are invaluable as chiral auxiliaries in asymmetric synthesis.[2][3] this compound, often referred to as a pseudoephedrine analogue, stands out due to its rigid diphenyl carbinol scaffold. This structure provides excellent steric hindrance, allowing for high diastereoface selection in reactions such as alkylations, aldol additions, and conjugate additions.[4][5]

The primary challenge in scaling up these processes lies in managing the interplay between reaction kinetics, heat transfer, and mass transfer, which behave differently at larger volumes.[6] A successful scale-up strategy is not merely an amplification of the lab-scale recipe; it is a re-engineered process built on a foundation of thorough risk assessment and a deep understanding of chemical engineering principles.[1][7]

Table 1: Physicochemical Properties and Safety Data for this compound

PropertyValueSource
CAS Number 78603-93-7
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
Melting Point 102-105 °C
Optical Activity [α]20/D +90° (c=1 in chloroform)
Appearance White to off-white crystalline powder
Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Safety Precautions Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.

Core Principles for Successful Scale-Up

Scaling a chemical reaction introduces significant safety risks, primarily due to changes in the surface-area-to-volume ratio. This change fundamentally alters heat dissipation, making thermal management the paramount concern.[6][8]

Thermal Hazard Assessment

Before any scale-up, a comprehensive thermal hazard evaluation is mandatory.[9]

  • Heat of Reaction (ΔHrxn): The desired reaction's exothermicity must be quantified using reaction calorimetry (RC1). This data is critical for calculating the cooling duty required for the reactor.

  • Thermal Stability: The stability of all reactants, intermediates, products, and mixtures must be assessed using techniques like Differential Scanning Calorimetry (DSC). This determines the Maximum Temperature of the Synthesis Reaction (MTSR) and the onset temperature for any decomposition, which could lead to a thermal runaway.[6]

  • Adiabatic Temperature Rise: This is a crucial safety parameter calculated from the heat of reaction and the specific heat capacity of the reaction mixture. It predicts the maximum temperature the reaction could reach if all cooling were to fail. A significant safety margin (e.g., 100 °C) should exist between the planned operating temperature and the onset temperature of thermal runaway.[6]

Mixing and Mass Transfer

Efficient mixing, easily achieved in a round-bottom flask, becomes a significant challenge in large reactors.[1]

  • Localized Hotspots: Inefficient mixing can lead to localized areas of high reagent concentration and temperature, particularly near the addition point. This can cause side reactions, impurity formation, and potentially trigger a runaway reaction.[6]

  • Impeller Selection: The type, size, and speed of the reactor's impeller must be chosen to ensure adequate homogenization of the reaction mass without causing excessive shear, which could degrade sensitive molecules.

Reagent Addition Strategy

For exothermic reactions, a semi-batch process where a limiting reagent is added over time (dose-controlled) is far safer than a batch process where all reagents are mixed at once.[8][9] The addition rate should be governed by the reactor's ability to remove heat, ensuring the reaction temperature remains within its defined limits.

cluster_0 Scale-Up Workflow & Safety Gates lab Lab Scale Synthesis (Gram Scale) risk_assessment HAZOP & Risk Assessment Identify Potential Hazards lab->risk_assessment Propose Scale-Up thermal_screening Thermal Screening (DSC, RC1) Quantify ΔHrxn & Onset Temp risk_assessment->thermal_screening Proceed if Risk is Mitigable pilot Pilot Plant Trial (Kilogram Scale) Validate Control Strategy thermal_screening->pilot Define Safe Operating Limits production Full-Scale Production Monitor & Document pilot->production Process Validated

Caption: A workflow outlining the critical safety gates in the scale-up process.

Application Protocol: Scale-Up of Diastereoselective Alkylation

This protocol details the asymmetric synthesis of an α-amino acid precursor using this compound as the chiral auxiliary. The process involves the formation of a chiral glycine enolate equivalent, followed by alkylation.

Materials and Equipment
  • Reagents: this compound, Glycine methyl ester hydrochloride, Triphosgene, Triethylamine (TEA), Toluene, Tetrahydrofuran (THF, anhydrous), n-Butyllithium (n-BuLi, 2.5 M in hexanes), Benzyl bromide (BnBr), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃).

  • Equipment: 50 L jacketed glass reactor with overhead stirrer, thermocouple, nitrogen inlet, and condenser; 10 L dropping funnel; Cryostat for reactor cooling (-80°C capability); Quench vessel; Filter reactor/Nutsche filter; Vacuum drying oven.

Step-by-Step Procedure

Step 1: Formation of the Oxazolidinone Auxiliary (Pre-Batch)

Causality: This step creates the rigid chiral template necessary to direct the subsequent alkylation. Triphosgene is a safer, solid alternative to phosgene gas for forming the necessary carbonyl group.

  • Charge the 50 L reactor with this compound (2.27 kg, 10.0 mol) and toluene (20 L).

  • Stir to dissolve and begin cooling the jacket to 0°C.

  • In a separate vessel, carefully dissolve triphosgene (1.09 kg, 3.7 mol) in toluene (5 L).

  • Slowly add the triphosgene solution to the reactor over 1 hour, maintaining the internal temperature below 10°C.

  • Slowly add a solution of TEA (2.8 L, 20.0 mol) in toluene (2 L) via dropping funnel, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC 1 (TLC/LC-MS): Sample the reaction mixture to confirm the complete consumption of the starting amino alcohol.

  • Wash the reaction mixture with water (2 x 10 L) and then brine (10 L). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxazolidinone, which is used directly.

Step 2: Diastereoselective Alkylation

Causality: This is the critical bond-forming step. The use of two equivalents of n-BuLi is to first deprotonate the oxazolidinone nitrogen and then the α-carbon of the glycine moiety to form the reactive enolate. Low temperature (-78°C) is essential to maintain the kinetic control required for high diastereoselectivity and to prevent side reactions.

  • Charge the dry 50 L reactor with the crude oxazolidinone from Step 1 and anhydrous THF (25 L).

  • Cool the reactor to -78°C using the cryostat.

  • Slowly add n-Butyllithium (2.5 M, 8.4 L, 21.0 mol) via dropping funnel over 2 hours, ensuring the internal temperature does not exceed -70°C. A deep red color indicates enolate formation.

  • Stir the mixture at -78°C for 1 hour.

  • Slowly add Benzyl bromide (1.25 L, 10.5 mol) via dropping funnel over 1.5 hours, maintaining the temperature below -70°C.

  • Stir the reaction at -78°C for 4-6 hours.

  • IPC 2 (HPLC): Monitor the reaction for the disappearance of the starting material. The sample must be quenched into a phosphate buffer before injection.

Step 3: Work-up and Isolation

Causality: A controlled quench is vital for safety. Adding the reaction mixture to the quench solution (inverse quench) prevents a large, uncontrolled exotherm that would occur if water were added directly to the cold, reactive organolithium mixture.

  • Prepare a quench vessel with saturated aqueous ammonium chloride solution (15 L) cooled to 0°C.

  • Slowly transfer the reaction mixture into the quench vessel with vigorous stirring.

  • Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 L).

  • Combine the organic layers, wash with brine (10 L), dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the diastereomerically pure product.

Step 4: Auxiliary Cleavage and Recovery (Not Detailed)

The auxiliary can typically be cleaved via hydrolysis (acidic or basic) or hydrogenolysis and recovered for reuse, a key aspect of process economy.

start {(R)-Amino- diphenylpropanol} aux_formation Step 1: Auxiliary Formation Attach Glycine Ester Form Oxazolidinone start->aux_formation alkylation Step 2: Alkylation Deprotonation (n-BuLi, -78°C) + Benzyl Bromide aux_formation->alkylation workup Step 3: Workup & Isolation Controlled Quench Recrystallization alkylation->workup product {Diastereomerically Pure Amino Acid Precursor} workup->product cleavage {Auxiliary Cleavage (Hydrolysis)} product->cleavage cleavage->start Recover & Recycle

Caption: The synthetic cycle showing the use and recovery of the chiral auxiliary.

Expected Data & Troubleshooting

Table 2: Comparison of Lab vs. Pilot Scale Performance

ParameterLab Scale (50 g)Pilot Scale (5 kg)Key Considerations for Scale-Up
Yield (Isolated) 85-90%78-85%Lower yields can result from less efficient mixing or extended reaction times.
Diastereomeric Excess >98%>96%Temperature control is paramount. Excursions above -65°C can erode selectivity.
n-BuLi Addition Time 20 min2 hoursAddition rate must be dictated by the cooling capacity of the reactor.[9]
Cycle Time 8 hours24 hoursTransfers, heating, and cooling cycles are significantly longer at scale.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low Diastereoselectivity Temperature excursion during alkylation; moisture in the reactor.Verify cryostat performance and ensure rigorous anhydrous conditions.
Incomplete Reaction Insufficient n-BuLi (due to reaction with trace water); poor mixing.Titrate n-BuLi before use. Increase agitation speed if possible without compromising safety.
Formation of Impurities Quench was too rapid or uncontrolled; localized heating.Ensure slow, controlled addition during the inverse quench. Check for hot spots near addition points.

Conclusion

The scale-up of reactions involving this compound is a challenging but manageable process that hinges on a "safety by design" approach.[8] A thorough understanding of the reaction's thermal profile, coupled with robust engineering controls for temperature and mixing, are the cornerstones of success. By moving from a simple "recipe" mindset to a systematic, data-driven engineering approach, researchers can reliably and safely transition these valuable asymmetric syntheses from the bench to production, accelerating the development of new chiral therapeutics.

References

  • Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development. (2007).
  • Chiral auxiliary - Wikipedia. (n.d.).
  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed. (2001).
  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System - MDPI. (2020).
  • Critical Considerations in Process Safety | H.E.L Group. (n.d.).
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014).
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−) - ResearchGate. (2018).
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (2007).
  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023).
  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity | ACS Catalysis - ACS Publications. (2023).
  • Chiral Amine Synthesis - Strategies, Examples, and Limitations | Request PDF. (n.d.).
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - ACS Publications. (2022).
  • Safety aspects of the process control of Grignard reactions - ResearchGate. (2000).
  • Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation - NIH. (2021).
  • Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. (n.d.).
  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - ACS Publications. (2022).
  • 3-Amino-1,2-propanediol 616-30-8 (Isoserinol) | C3H9NO2 - Seema Finechem. (n.d.).

Sources

Application Notes and Protocols for the Efficient Recycling of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chiral Auxiliary Recycling in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of enantiomerically pure compounds is paramount. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the predictable and highly stereoselective formation of complex chiral molecules.[1] (R)-(+)-2-Amino-1,1-diphenyl-1-propanol, a readily available and highly effective chiral auxiliary, has found significant application in the stereoselective synthesis of α-amino acids and their derivatives. However, the stoichiometric nature of chiral auxiliary-mediated transformations presents challenges in terms of atom economy and cost-effectiveness, particularly in large-scale production. The ability to efficiently recover and recycle the chiral auxiliary is a critical factor in developing sustainable and economically viable synthetic processes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective recycling of this compound. The protocols outlined herein are designed to be robust and reproducible, ensuring the high-yield recovery of the auxiliary with its stereochemical integrity intact, ready for reuse in subsequent synthetic endeavors.

Core Principles of this compound Recycling

The successful recycling of this compound hinges on a two-stage process:

  • Cleavage: The covalent bond connecting the chiral auxiliary to the synthesized chiral molecule must be selectively cleaved without compromising the stereochemistry of the desired product or the auxiliary.

  • Recovery and Purification: The liberated chiral auxiliary must be efficiently separated from the reaction mixture and purified to a level suitable for its reuse.

The choice of cleavage and purification methods is intrinsically linked to the nature of the chemical bond between the auxiliary and the substrate. In many applications, this compound is incorporated to form an amide or imine linkage.

Application Example: Asymmetric Synthesis of an α-Amino Acid

To illustrate the recycling process, we will consider a representative application: the asymmetric synthesis of a non-proteinogenic α-amino acid via the diastereoselective alkylation of a glycine-derived Schiff base.

Diagram 1: Asymmetric Synthesis Workflow

cluster_synthesis Asymmetric Synthesis cluster_recycling Recycling Process Prochiral_Glycine Prochiral Glycine Derivative Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Glycine->Diastereomeric_Intermediate Condensation Auxiliary (R)-(+)-2-Amino- 1,1-diphenyl-1-propanol Auxiliary->Diastereomeric_Intermediate Alkylation Alkylation Diastereomeric_Intermediate->Alkylation Deprotonation Product_Auxiliary_Complex Product-Auxiliary Complex Alkylation->Product_Auxiliary_Complex Cleavage Cleavage (Hydrolysis) Product_Auxiliary_Complex->Cleavage Crude_Product Crude Chiral Product Cleavage->Crude_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Final_Product Enantiopure α-Amino Acid Crude_Product->Final_Product Purification Purification Purification Recovered_Auxiliary->Purification Pure_Auxiliary Pure Recycled Auxiliary Purification->Pure_Auxiliary Pure_Auxiliary->Auxiliary Reuse

Caption: Workflow of asymmetric synthesis and auxiliary recycling.

Protocol 1: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the C-N bond between the chiral auxiliary and the synthesized α-amino acid. Acidic hydrolysis is a common and effective method for this transformation.

Materials:

  • Product-auxiliary complex

  • 6 M Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the product-auxiliary complex in a mixture of THF and 6 M HCl (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer. The typical concentration is 0.1-0.5 M.

  • Hydrolysis: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction of the Product: The aqueous layer contains the protonated amino acid and the hydrochloride salt of the chiral auxiliary. Wash the aqueous layer with diethyl ether (3 x 50 mL for a 100 mL aqueous solution) to remove any non-polar impurities.

  • Isolation of the Crude Product: The desired α-amino acid can be isolated from the aqueous layer by adjusting the pH to its isoelectric point, leading to precipitation, or by ion-exchange chromatography. This aqueous layer, now primarily containing the auxiliary, proceeds to the recovery protocol.

Protocol 2: Recovery and Purification of this compound

This protocol details the recovery of the chiral auxiliary from the acidic aqueous layer obtained after cleavage.

Materials:

  • Aqueous layer from Protocol 1

  • 10 M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Hexanes

  • Standard laboratory glassware for extraction and crystallization

Procedure:

  • Basification: Cool the acidic aqueous layer containing the auxiliary hydrochloride salt in an ice bath. Slowly add 10 M NaOH solution with stirring until the pH is >12. This deprotonates the amine of the auxiliary, rendering it soluble in organic solvents.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated this compound with dichloromethane or ethyl acetate (3 x 50 mL for a 100 mL aqueous solution).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude chiral auxiliary.

  • Purification by Crystallization:

    • Dissolve the crude auxiliary in a minimal amount of a hot solvent mixture, such as toluene/hexanes or ethyl acetate/hexanes.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Diagram 2: Chemical Transformation in Recycling

Product_Auxiliary_Complex Product-Auxiliary Complex Cleavage Hydrolysis Product_Auxiliary_Complex->Cleavage HCl_H2O HCl, H₂O HCl_H2O->Cleavage Protonated_Product Protonated Chiral Product Cleavage->Protonated_Product Auxiliary_HCl Auxiliary·HCl Salt Cleavage->Auxiliary_HCl Basification Basification Auxiliary_HCl->Basification NaOH NaOH NaOH->Basification Free_Auxiliary Free (R)-(+)-2-Amino- 1,1-diphenyl-1-propanol Basification->Free_Auxiliary

Caption: Key chemical steps in the cleavage and recovery process.

Data Summary and Quality Control

The success of the recycling process is quantified by the recovery yield and the purity of the recycled auxiliary.

ParameterTypical ValueMethod of Analysis
Recovery Yield >90%Gravimetric analysis
Chemical Purity >99%¹H NMR, ¹³C NMR, Elemental Analysis
Melting Point 113-115 °CMelting Point Apparatus
Enantiomeric Purity >99% eeChiral HPLC

Protocol 3: Assessment of Enantiomeric Purity

It is crucial to verify that the stereochemical integrity of the chiral auxiliary has been maintained throughout the recycling process. Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective method for this analysis.[2]

Materials and Equipment:

  • Recycled this compound

  • HPLC grade hexanes and isopropanol

  • Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a standard solution of the recycled auxiliary in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Column: Chiralcel OD-H (or equivalent)

    • Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:

    • ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Troubleshooting

IssuePossible CauseSuggested Solution
Low Recovery Yield Incomplete extraction.Ensure the aqueous layer is sufficiently basic (pH >12) before extraction. Perform additional extractions.
Loss during crystallization.Use a minimal amount of hot solvent for dissolution and ensure slow cooling.
Low Chemical Purity Incomplete cleavage.Increase hydrolysis time or temperature.
Inefficient purification.Repeat the crystallization step or consider column chromatography.
Low Enantiomeric Purity Racemization during cleavage or recovery.Avoid harsh acidic or basic conditions and high temperatures for prolonged periods.

Conclusion

The protocols detailed in these application notes provide a robust framework for the efficient recycling of this compound. By implementing these procedures, researchers and chemical manufacturers can significantly improve the cost-effectiveness and environmental footprint of their asymmetric syntheses. The ability to reuse this valuable chiral auxiliary multiple times without loss of performance is a key step towards more sustainable chemical production.

References

  • Ellman, J. A., et al. Asymmetric Synthesis of Amines. Yale University. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioslectivity in CBS Reductions with (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Corey-Bakshi-Shibata (CBS) reduction, a cornerstone of asymmetric synthesis. This guide is specifically tailored for researchers, scientists, and drug development professionals utilizing the chiral catalyst precursor, (R)-(+)-2-Amino-1,1-diphenyl-1-propanol, to achieve high enantioselectivity in the reduction of prochiral ketones. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of this compound in the CBS reduction?

A1: this compound is a chiral amino alcohol that serves as a precursor to the active oxazaborolidine catalyst.[1][2] In the presence of a borane source (e.g., BH₃•THF), it forms a rigid, chiral five-membered ring structure. This in-situ generated catalyst then coordinates with both the borane reducing agent and the prochiral ketone substrate. This ternary complex creates a highly organized, chiral environment that forces the hydride transfer from the borane to a specific face of the ketone, resulting in the formation of one alcohol enantiomer in excess.[3][4]

Q2: How does the CBS catalyst achieve such high levels of enantioselectivity?

A2: The high enantioselectivity stems from a "dual activation" mechanism within a well-defined transition state.[1][5] The Lewis basic nitrogen atom of the oxazaborolidine coordinates to and activates the borane, making it a more potent hydride donor. Simultaneously, the endocyclic, Lewis acidic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone.[4][5] This coordination orients the ketone in a sterically predictable manner, exposing one face to the activated borane for intramolecular hydride delivery.[6][7] The steric bulk of the diphenylmethyl group on the catalyst plays a crucial role in directing the ketone's orientation, ensuring high facial selectivity.[6]

Q3: What is the generally accepted mechanism for the CBS reduction?

A3: The catalytic cycle, as originally proposed by Corey and coworkers, involves several key steps:

  • Catalyst-Borane Complex Formation: The nitrogen atom of the oxazaborolidine catalyst coordinates with a molecule of borane (BH₃), activating it.[1][3]

  • Ketone Coordination: The Lewis acidic boron within the catalyst ring coordinates to the carbonyl oxygen of the ketone. The ketone orients itself to minimize steric interactions, typically placing its larger substituent away from the catalyst's bulky groups.[4][6]

  • Hydride Transfer: A hydride is transferred from the activated borane to the carbonyl carbon via a six-membered ring transition state.[1][4] This step is highly stereoselective.

  • Product Release & Catalyst Regeneration: The resulting alkoxyborane dissociates, and the catalyst is regenerated to participate in another cycle.[1][4]

Below is a diagram illustrating the catalytic cycle:

CBS_Catalytic_Cycle cluster_main CBS Catalytic Cycle cluster_reactants Inputs cluster_products Output Catalyst Oxazaborolidine Catalyst (4) Complex Catalyst-Borane Complex (2) Catalyst->Complex + BH₃ TransitionState Ternary Transition State (3) Complex->TransitionState + Ketone ProductComplex Product-Borane Complex (4) TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst - Alcohol Product - Regenerates Catalyst ChiralAlcohol Chiral Alcohol ProductComplex->ChiralAlcohol Ketone Prochiral Ketone Ketone->TransitionState Borane Borane (BH₃) Borane->Complex

Figure 1: Simplified CBS Catalytic Cycle.

Troubleshooting Guide: Enhancing Enantioselectivity

This guide addresses the most common issues encountered during CBS reductions. Each section provides potential causes and actionable solutions based on established principles.

Issue 1: Low Enantiomeric Excess (e.e.)

This is the most frequent challenge. Several factors can lead to a drop in enantioselectivity.

Q: My e.e. is much lower than expected. What are the primary causes and how can I fix this?

A: Low e.e. typically points to one of four main areas: reaction conditions, reagent quality, catalyst integrity, or substrate-specific issues.

  • Why it Matters: The CBS reduction must be conducted under strictly anhydrous conditions.[3][4] Water reacts with the borane reducing agent and can hydrolyze the oxazaborolidine catalyst. This leads to a non-catalyzed, non-selective reduction pathway, producing a racemic mixture and lowering the overall e.e.[6][8]

  • Troubleshooting Protocol:

    • Glassware: Ensure all glassware is rigorously oven-dried (e.g., at 120°C overnight) or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).

    • Solvents: Use freshly distilled, anhydrous solvents. Solvents from sealed commercial bottles (e.g., Sure/Seal™) are often reliable.

    • Reagents: Ensure the ketone substrate is dry. If it's a solid, dry it in a vacuum oven. If it's a liquid, consider drying over molecular sieves.

    • Atmosphere: Maintain a positive pressure of an inert gas throughout the entire setup and reaction time.

  • Why it Matters: Temperature is a critical parameter for selectivity.[3] Generally, lower temperatures enhance the stability of the diastereomeric transition states, leading to greater energy differentiation and thus higher enantioselectivity.[8]

  • Troubleshooting Protocol:

    • Temperature Screening: If you are running the reaction at room temperature or 0°C, systematically lower the temperature. A screen at 0°C, -20°C, -40°C, and -78°C is highly recommended to find the sweet spot for your specific substrate.

    • Monitoring: Be aware that very low temperatures can significantly decrease the reaction rate. Monitor the reaction for completion using TLC or GC/LC to avoid incomplete conversion.

  • Why it Matters: Commercially available borane solutions (especially BH₃•THF) can contain trace amounts of borohydride species.[3] These species can act as non-selective reducing agents, creating a racemic background reaction that erodes the e.e.[3]

  • Troubleshooting Protocol:

    • Fresh Reagents: Use a fresh bottle of the borane reagent whenever possible.

    • Alternative Boranes: Consider using borane-dimethyl sulfide (BH₃•SMe₂) or catecholborane, which are often more stable and can sometimes provide better selectivity.[3][4] Catecholborane, in particular, has been shown to be effective at very low temperatures.[3]

  • Why it Matters: The ratio of catalyst to borane to substrate is crucial. An excess of borane relative to the catalyst-substrate complex can increase the rate of the uncatalyzed background reduction.

  • Troubleshooting Protocol:

    • Catalyst Loading: Typically, 5-10 mol% of the amino alcohol precursor is sufficient.[8]

    • Borane Equivalence: Use a slight excess of borane (e.g., 1.1-1.5 equivalents) relative to the ketone.

    • Slow Addition: Add the ketone solution dropwise to the pre-formed catalyst-borane complex. This ensures that the ketone is always in the presence of an active catalyst, minimizing the chance for a direct, uncatalyzed reaction with free borane.

The following flowchart provides a logical workflow for troubleshooting low e.e.:

Troubleshooting_Workflow start_node Low Enantiomeric Excess (e.e.) check_node_1 Are conditions strictly anhydrous? start_node->check_node_1 Start Troubleshooting check_node check_node action_node action_node result_node result_node action_node_1 Dry all glassware, solvents, and reagents. Use inert atmosphere. check_node_1->action_node_1 No check_node_2 Is the reaction temperature optimized? check_node_1->check_node_2 Yes result_node_1 Problem Solved? action_node_1->result_node_1 Re-run experiment action_node_2 Perform temperature screen (e.g., 0°C to -78°C) check_node_2->action_node_2 No check_node_3 Is the borane source fresh/pure? check_node_2->check_node_3 Yes action_node_2->result_node_1 action_node_3 Use a new bottle of BH₃•THF or switch to BH₃•SMe₂ or Catecholborane. check_node_3->action_node_3 No/Unsure check_node_4 Is stoichiometry/ addition rate correct? check_node_3->check_node_4 Yes action_node_3->result_node_1 action_node_4 Use 5-10 mol% catalyst. Add ketone slowly to pre-formed catalyst-borane complex. check_node_4->action_node_4 No result_node_2 Consider substrate-specific or advanced catalyst modification. check_node_4->result_node_2 Yes action_node_4->result_node_1

Sources

Technical Support Center: Asymmetric Ketone Reduction with (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric reduction of ketones utilizing the chiral catalyst precursor, (R)-(+)-2-Amino-1,1-diphenyl-1-propanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this crucial synthetic transformation. Our focus is to deliver not just procedural steps, but the underlying scientific principles to empower you to optimize your reactions effectively.

Introduction: The Corey-Bakshi-Shibata (CBS) Reduction

The use of this compound for the asymmetric reduction of ketones is a cornerstone of modern organic synthesis, operating through the principles of the Corey-Bakshi-Shibata (CBS) reduction.[1][2] In this reaction, the chiral amino alcohol reacts in situ with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to form a chiral oxazaborolidine catalyst.[2][3] This catalyst then coordinates with the ketone and the borane, facilitating a highly enantioselective hydride transfer to the carbonyl carbon. The result is the formation of a chiral secondary alcohol with a predictable stereochemistry.

The success of the CBS reduction is highly dependent on several factors, with the choice of solvent playing a critical, albeit sometimes subtle, role. This guide will delve into the nuances of solvent effects and other key experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species formed from this compound and borane?

The active catalyst is a chiral oxazaborolidine. It is formed in situ from the reaction between the amino alcohol and the borane source. The nitrogen atom of the oxazaborolidine then coordinates to another molecule of borane, activating it as a hydride donor and enhancing the Lewis acidity of the endocyclic boron atom, which in turn coordinates to the ketone.[1][2]

Q2: Why is it crucial to perform the reaction under anhydrous conditions?

Water can react with both the borane reagent and the oxazaborolidine catalyst. This decomposition of the catalyst and reducing agent leads to a decrease in both the reaction rate and the enantioselectivity.[1][4] The presence of moisture can promote the non-catalyzed, non-enantioselective reduction of the ketone by borane, resulting in a racemic or near-racemic product. Therefore, it is imperative to use anhydrous solvents and properly dried glassware.

Q3: Can I use a pre-formed oxazaborolidine catalyst instead of generating it in situ?

While pre-formed and isolated oxazaborolidine catalysts are available, their use can sometimes lead to lower reproducibility. This can be due to the catalyst's sensitivity to air and moisture, leading to degradation over time.[4] Generating the catalyst in situ from the stable amino alcohol precursor is often a more reliable and practical approach, especially for ensuring consistent results.

Q4: How does temperature affect the enantioselectivity of the reduction?

Generally, lower reaction temperatures lead to higher enantiomeric excesses (ee).[4] However, there is often an optimal temperature range for a given substrate and catalyst system. Excessively low temperatures may significantly slow down the reaction rate, while higher temperatures can decrease enantioselectivity by favoring the non-catalyzed background reduction.

Troubleshooting Guide

This section addresses common issues encountered during the asymmetric reduction of ketones using this compound.

Problem 1: Low Enantiomeric Excess (ee)

A lower-than-expected enantiomeric excess is one of the most frequent challenges. The following troubleshooting steps can help identify and resolve the root cause.

Potential Cause Recommended Action Scientific Rationale
Presence of Moisture Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen).[1][4]Water decomposes the borane reagent and the oxazaborolidine catalyst, leading to a competing non-enantioselective reduction pathway.
Suboptimal Solvent Choice If using THF, consider switching to a non-coordinating solvent like toluene or dichloromethane. Screen a range of aprotic solvents to find the optimal one for your specific substrate.The solvent can influence the stability and reactivity of the catalyst-borane complex. Non-coordinating solvents may lead to a more tightly bound and selective transition state. Computational studies suggest that solvent interaction can attenuate the crucial London dispersion forces that contribute to enantiodiscrimination.[3]
Incorrect Reaction Temperature Optimize the reaction temperature. Start at a low temperature (e.g., -78 °C) and gradually increase if the reaction is too slow. Monitor the ee at different temperatures to find the optimal balance between reaction rate and enantioselectivity.[4]Lower temperatures generally enhance the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.
Impure Borane Source Use a high-quality borane source. Commercially available borane solutions can sometimes contain borohydride species that lead to non-selective reduction.[4]Contaminants in the reducing agent can catalyze a non-asymmetric reduction, thereby lowering the overall ee.
Low Catalyst Loading Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).A higher catalyst concentration can help the catalyzed, enantioselective pathway outcompete the non-catalyzed background reduction.
Problem 2: Low or Incomplete Conversion

If the reaction does not proceed to completion, consider the following points.

Potential Cause Recommended Action Scientific Rationale
Insufficient Reducing Agent Ensure the stoichiometry of the borane reagent is correct. Typically, 0.6 to 1.0 equivalents of borane relative to the ketone are used for the reduction step, in addition to the borane used for catalyst formation.The borane is consumed stoichiometrically in the reduction of the ketone. An insufficient amount will lead to incomplete conversion.
Catalyst Inhibition or Decomposition Ensure the substrate and solvent are free from impurities that could poison the catalyst. If the reaction is run for an extended period, the catalyst may slowly decompose.Certain functional groups or impurities can react with the catalyst or borane, rendering them inactive.
Low Reaction Temperature While low temperatures are good for enantioselectivity, they can also significantly decrease the reaction rate. If the conversion is low, consider raising the temperature slightly after an initial period at a lower temperature.The rate of a chemical reaction is temperature-dependent. Finding the right balance between rate and selectivity is key.

Solvent Influence on the Reaction: A Deeper Look

General Trends in Solvent Effects:

  • Coordinating Solvents (e.g., THF): Tetrahydrofuran (THF) is a commonly used solvent for CBS reductions. Its ability to coordinate with the borane and the catalyst can influence the reaction in several ways. While it is excellent for solubilizing the reagents, it can sometimes lead to a less tightly bound transition state, potentially lowering enantioselectivity compared to non-coordinating solvents. Computational studies have shown that in THF, the energy difference between the transition states leading to the major and minor enantiomers is smaller than in the gas phase, suggesting an attenuation of the directing effects by the solvent.[3]

  • Non-Coordinating Solvents (e.g., Toluene, Dichloromethane): Aromatic solvents like toluene and halogenated solvents like dichloromethane are less coordinating. In these media, the interaction between the catalyst, borane, and substrate is often stronger, which can lead to a more rigid and organized transition state, thereby enhancing enantioselectivity. However, solubility of the reagents, particularly the borane complexes, can be a limiting factor in these solvents.

Data from a Related System:

A study on the asymmetric reduction of α,β-enones using a chiral lactam alcohol-derived oxazaborolidine catalyst provides some quantitative insight into solvent effects. While not the exact system, the trends are informative:

SolventYield (%)Enantiomeric Excess (% ee)
Toluene9588
THF8588
CH₂Cl₂8356
CHCl₃8066

Adapted from a study on a related chiral lactam alcohol system. These values should be considered as illustrative of potential trends.

This data suggests that for that particular system, while both toluene and THF gave high enantioselectivity, toluene provided a better yield. The more polar chlorinated solvents resulted in a significant drop in enantioselectivity.

Experimental Protocol: General Procedure for Asymmetric Ketone Reduction

The following is a generalized, step-by-step protocol for the in situ generation of the oxazaborolidine catalyst from this compound and subsequent asymmetric reduction of a ketone.

Materials:

  • This compound

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Prochiral ketone

  • Anhydrous solvent (e.g., THF or toluene)

  • Methanol (for quenching)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Catalyst Formation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (typically 5-10 mol%).

    • Add anhydrous solvent (e.g., THF) via cannula.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of borane-dimethyl sulfide complex or borane-THF complex (1.0-1.2 equivalents relative to the amino alcohol) to the stirred solution.

    • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Substrate Addition and Reduction:

    • Cool the reaction mixture to the desired temperature (e.g., -20 °C to -78 °C).

    • Slowly add a solution of the prochiral ketone (1.0 equivalent) in the same anhydrous solvent dropwise over 20-30 minutes.

    • To the reaction mixture, add the primary reducing agent, a solution of BH₃·SMe₂ or BH₃·THF (0.6-1.0 equivalents relative to the ketone), dropwise, ensuring the internal temperature does not rise significantly.

  • Monitoring and Quenching:

    • Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, slowly and carefully quench the reaction at low temperature by the dropwise addition of methanol.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Add hydrochloric acid (e.g., 1 M HCl) and stir for 30 minutes.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess of the purified alcohol by chiral HPLC or chiral GC.

Visualizing the Workflow and Key Interactions

Experimental Workflow

Caption: A generalized experimental workflow for the CBS reduction.

The Catalytic Cycle and Solvent Influence

catalytic_cycle catalyst Chiral Oxazaborolidine (from Amino Alcohol + BH₃) activated_catalyst Activated Catalyst-Borane Complex catalyst->activated_catalyst + Borane borane Borane (BH₃) borane->activated_catalyst ketone Ketone (R-CO-R') transition_state { Ternary Complex (Catalyst-Borane-Ketone)} ketone->transition_state activated_catalyst->transition_state + Ketone product_complex Product-Borane Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Regeneration product { Chiral Alcohol} product_complex->product Workup solvent Solvent Environment (e.g., THF, Toluene) solvent->transition_state Influences Stability & Selectivity

Caption: The catalytic cycle of the CBS reduction and the influence of the solvent.

References

  • J. B. T. Herrera, A. M. T. Ramos, I. F. Galvan, J. M. G. Llorente, "London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction," Angewandte Chemie International Edition, 2020, 59(40), 17568-17576. [Link]
  • NROChemistry, "Corey-Bakshi-Shibata Reduction: Mechanism & Examples." [Link]
  • Wikipedia, "Corey–Itsuno reduction." [Link]
  • S. Itsuno, K. Ito, A. Hirao, S.
  • E. J. Corey, R. K. Bakshi, S. Shibata, "A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses," Journal of the American Chemical Society, 1987, 109(18), 5551–5553. [Link]
  • Y. Kawanami, S. Murao, T. Ohga, N. Kobayashi, "Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane," Tetrahedron, 2003, 59(43), 8411-8414. [Link]

Sources

Technical Support Center: Optimizing Syntheses with (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(+)-2-Amino-1,1-diphenyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical insights for optimizing asymmetric synthesis, particularly the Corey-Bakshi-Shibata (CBS) reduction.

This compound is a cornerstone chiral precursor, primarily used for generating highly effective oxazaborolidine catalysts.[1][2] These catalysts are renowned for their ability to mediate the enantioselective reduction of prochiral ketones to chiral secondary alcohols with exceptional stereocontrol.[3][4] Achieving high yield and enantioselectivity, however, requires careful attention to experimental parameters. This document serves as a comprehensive resource to navigate common challenges and unlock the full potential of this powerful synthetic tool.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the application of this compound-derived catalysts in asymmetric reductions.

Problem 1: My reaction shows low Enantiomeric Excess (ee%).

Low enantioselectivity is a frequent challenge, suggesting that the non-catalyzed or background reduction pathway is competing with the desired chiral catalytic cycle.[5] This can stem from multiple sources.

Q: I have high conversion to the alcohol product, but the enantiomeric excess is poor (<80% ee). What are the primary causes and how can I fix this?

A: This is a classic problem that points toward issues with the catalyst's integrity, its environment, or the reaction conditions. The key is to ensure the catalyzed, stereoselective pathway is significantly faster and more favorable than any competing non-selective reduction.

Possible Causes & Systematic Solutions:

  • Presence of Moisture or Oxygen: Many asymmetric catalysts, including oxazaborolidines, are sensitive to air and moisture.[5][6] Water can hydrolyze the borane reducing agent and the oxazaborolidine catalyst, leading to non-selective reduction pathways.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents, and handle all air- and moisture-sensitive reagents under a strictly inert atmosphere (e.g., argon or nitrogen).[7]

  • Impure Reagents: The purity of all components is paramount.

    • Chiral Amino Alcohol: Impurities in the this compound precursor will lead to a compromised catalyst.

    • Borane Source: Commercially available borane solutions (e.g., BH₃·THF) can contain trace amounts of borohydride species, which are potent, non-selective reducing agents.[4]

    • Substrate: Impurities in the ketone starting material can poison the catalyst.[8]

    • Solution: Use high-purity reagents. If reagent quality is suspect, purify the substrate via chromatography or distillation. The amino alcohol can be purified by recrystallization.[9] For the borane source, using freshly opened bottles or titrating the solution before use is recommended.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter influencing enantioselectivity.[4][10]

    • Solution: Generally, lower temperatures favor higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.[7] Perform the reaction at 0 °C, -20 °C, or even lower. Note that excessively low temperatures can sometimes stall the reaction. An optimization screen is often necessary.

  • Incorrect Catalyst Loading: Insufficient catalyst may not be enough to outcompete the non-catalyzed background reduction.[5]

    • Solution: While typically used at 5-10 mol%, incrementally increasing the catalyst loading can sometimes improve ee.

  • Solvent Effects: The solvent can dramatically affect the catalyst's performance and selectivity.[8]

    • Solution: Toluene and THF are common choices. A solvent screen is a powerful optimization tool. Less coordinating solvents sometimes lead to better results.

Below is a systematic workflow for troubleshooting low enantioselectivity.

G start Low ee% Observed check_anhydrous Verify Anhydrous & Inert Conditions start->check_anhydrous check_reagents Assess Reagent Purity (Amino Alcohol, Borane, Substrate) check_anhydrous->check_reagents If no improvement end_good Problem Solved: High ee% Achieved check_anhydrous->end_good If improved optimize_temp Optimize Temperature (Start Low, e.g., 0°C to -20°C) check_reagents->optimize_temp If no improvement check_reagents->end_good If improved optimize_catalyst Increase Catalyst Loading (e.g., 5% -> 10% -> 15%) optimize_temp->optimize_catalyst If no improvement optimize_temp->end_good If improved screen_solvent Screen Solvents (Toluene, THF, DCM, etc.) optimize_catalyst->screen_solvent If no improvement optimize_catalyst->end_good If improved screen_solvent->end_good If improved

Caption: Troubleshooting workflow for low enantioselectivity.

Problem 2: My reaction has good ee%, but the isolated yield is very low.

Q: I'm achieving >95% ee, but my final product yield after workup and purification is less than 40%. What's happening?

A: This scenario suggests that your desired catalytic cycle is efficient from a selectivity standpoint, but other factors are limiting the overall conversion or leading to product loss.[11]

Possible Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be degrading over the reaction time, causing the reaction to stall before completion.[11]

    • Solution: Ensure strict inert and anhydrous conditions throughout the entire reaction time.[7] If the substrate or product might be inhibiting the catalyst, consider a slow addition of the ketone to the reaction mixture.

  • Product Loss During Workup: The chiral alcohol product can be lost during extraction or purification.

    • Solution: Optimize the workup procedure. Ensure the pH is adjusted correctly during quenching to protonate the alcohol and de-complex it from boron species. Use the appropriate extraction solvent and perform multiple extractions. Be cautious during solvent removal (rotoevaporation) if the product is volatile.[12]

  • Suboptimal Reaction Conditions: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or slightly increase the temperature (while monitoring the effect on ee). Ensure the stoichiometry of the borane reducing agent is sufficient (typically 0.6 to 1.0 equivalents relative to the ketone).

  • Formation of Stable Borate Esters: The product alcohol forms a borate ester intermediate. The final workup step (often acidic or basic) is crucial to hydrolyze this ester and liberate the free alcohol.[6]

    • Solution: Ensure the quenching and workup procedure is robust enough to fully hydrolyze all boron-oxygen bonds. An acidic workup is common.

Problem 3: My reaction stalls at low conversion.

Q: TLC analysis shows that after several hours, a large amount of starting material remains, and the reaction is not progressing. What should I check first?

A: A stalled reaction typically points to a problem with the catalyst's activity or a stoichiometric limitation of one of the reagents.[11]

Possible Causes & Solutions:

  • Catalyst Deactivation: This is the most common cause. As discussed previously, impurities like water or oxygen can rapidly kill the catalyst.[5]

    • Solution: Re-run the reaction with freshly purified reagents and solvents under rigorously inert conditions.

  • Insufficient Reducing Agent: The borane source is consumed stoichiometrically in the reaction.

    • Solution: Verify the stoichiometry and concentration of your borane reagent. It's possible the solution has degraded upon storage. Using a slight excess of the borane complex can help drive the reaction to completion.[5]

  • Poor Solubility: If the substrate or catalyst is not fully dissolved at the reaction temperature, the reaction rate will be severely limited.[10]

    • Solution: Choose a solvent in which all components are soluble. If running at very low temperatures, ensure solubility is not an issue. A slight increase in temperature or change of solvent may be required.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the catalytic cycle for the CBS reduction?

A: The mechanism of the Corey-Bakshi-Shibata reduction is a well-established example of dual Lewis acid/base activation.[6][13]

  • Catalyst Activation: The stoichiometric borane (BH₃, the reductant) coordinates to the Lewis basic tertiary nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor.[4][6]

  • Substrate Coordination: This complexation also enhances the Lewis acidity of the endocyclic boron atom in the catalyst. The catalyst then coordinates to the ketone's carbonyl oxygen, orienting the substrate for a stereoselective hydride transfer. The ketone binds to the sterically more accessible lone pair, placing its larger substituent (Rₗ) away from the bulky diphenyl group of the catalyst.[3][6]

  • Hydride Transfer: The activated hydride is transferred from the coordinated borane to the carbonyl carbon via a highly organized, six-membered, chair-like transition state.[6]

  • Product Release & Catalyst Regeneration: This transfer yields an alkoxyborane product and regenerates the catalyst, which can then enter another cycle. A final aqueous workup hydrolyzes the alkoxyborane to yield the desired chiral alcohol.[6]

G A (R)-CBS Catalyst B Catalyst-Borane Complex BH₃ coordinates to N A->B + BH₃ C Ternary Complex Ketone coordinates to endocyclic B B->C + Ketone (R₂C=O) D Six-Membered Transition State Hydride Transfer C->D Stereoselective Orientation E Product Complex Alkoxyborane + Regenerated Catalyst D->E Hydride Transfer E->A Release F Chiral Alcohol After Workup E->F Workup (H₃O⁺)

Caption: Simplified catalytic cycle of the CBS reduction.

Q2: How do I prepare the CBS catalyst from this compound?

A: The catalyst is typically generated in situ just before the reduction, which often gives more reproducible results than using an isolated, stored catalyst.[14][15]

A representative in situ preparation protocol is as follows:

  • Under an argon atmosphere, add this compound (e.g., 10 mol%) to a flame-dried, three-necked flask.[5]

  • Add anhydrous toluene (or THF) via cannula and cool the solution to 0 °C.[5]

  • Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0-1.2 equivalents relative to the amino alcohol) to the stirred solution.[5]

  • Stir the mixture at 0 °C or room temperature for 30-60 minutes to allow for the formation of the oxazaborolidine catalyst.[5][14] The catalyst solution is now ready for the substrate to be added.

Q3: How important is the choice of borane source?

A: The choice of borane source is critical and can influence reaction rate, yield, and enantioselectivity.[6][16]

Borane SourceCommon AbbreviationKey Characteristics
Borane-TetrahydrofuranBH₃·THFMost common; commercially available as a 1M solution. Can contain stabilizing additives and trace borohydride impurities that lower ee.[4] Solutions can degrade over time.
Borane-Dimethyl SulfideBH₃·SMe₂More stable than BH₃·THF, allowing for longer storage. The dimethyl sulfide byproduct has a strong odor. Often preferred for reproducibility.[3][14]
CatecholboraneA milder reducing agent. Can be advantageous for sensitive substrates and allows reactions at very low temperatures, sometimes improving ee.[4]

Q4: How should I handle and store this compound and the prepared catalyst?

A:

  • This compound: This compound is a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place. While not exceptionally air-sensitive, prolonged exposure to atmospheric moisture should be avoided.

  • Oxazaborolidine Catalyst: If isolated, the catalyst is sensitive to air and moisture and should be stored under an inert atmosphere at low temperatures.[5][6] However, due to potential degradation and loss of reproducibility over time, in situ generation is highly recommended for consistent results.[14][15]

Q5: Can I purify the this compound reagent if I suspect it is impure?

A: Yes. High purity of the precursor is essential for optimal catalyst performance. If you suspect contamination, purification can be achieved by recrystallization. Lower alcohols, such as methanol, ethanol, or 2-propanol, are suitable solvents for this purpose.[9] Alternatively, the amino alcohol can be converted to its hydrochloride or sulfate salt, recrystallized, and then neutralized with an aqueous base to recover the purified free amine.[9]

Section 3: General Experimental Protocol

This section provides a representative, non-optimized protocol for the asymmetric reduction of acetophenone. Note: This protocol should be adapted and optimized for different substrates.

Protocol: Asymmetric Reduction of Acetophenone

  • Apparatus Setup: Under an inert (argon) atmosphere, place this compound (25.5 mg, 0.1 mmol, 10 mol%) in a 50 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Solvent Addition: Add 5 mL of anhydrous THF via syringe. Cool the stirred solution to 0 °C using an ice bath.

  • Catalyst Formation: Slowly add 1.0 M BH₃·SMe₂ in THF (0.11 mL, 0.11 mmol, 1.1 eq relative to amino alcohol) dropwise. Stir the mixture at 0 °C for 30 minutes. The solution should be clear.

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Add a solution of acetophenone (120.1 mg, 1.0 mmol) in 2 mL of anhydrous THF dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC until all the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench it by slowly and carefully adding 5 mL of methanol dropwise at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 N HCl (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield (R)-1-phenylethanol. Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.

Section 4: References

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]

  • ResearchGate. The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations - Bifunctional Lewis Base Catalysis with Dual Activation. Available at: [Link]

  • Wikipedia. Corey–Itsuno reduction. Available at: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • Royal Society of Chemistry. REVIEW ARTICLE Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Available at: [Link]

  • National Institutes of Health. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Available at: [Link]

  • SigutLabs. Reagent of the month – CBS oxazaborolidine. Available at: [Link]

  • ResearchGate. Effect of borane source on the enantioselectivity in the enantiopure oxazaborolidine-catalyzed asymmetric borane reduction of ketones. Available at: [Link]

  • Google Patents. Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. Available at:

  • SpringerLink. A convenient enantioselective CBS-reduction of arylketones in flow-microreactor systems. Available at: [Link]

  • International Journal for Pharmaceutical Research Scholars. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. Available at: [Link]

  • National Institutes of Health. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Available at: [Link]

  • National Institutes of Health. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Available at: [Link]

  • Wikipedia. Carbonyl reduction. Available at: [Link]

  • Indian Academy of Sciences. Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Available at: [Link]

  • Wikipedia. CBS catalyst. Available at: [Link]

  • Wikipedia. Enantioselective reduction of ketones. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. Available at: [Link]

  • ChemRxiv. Chiral amino alcohols via catalytic enantioselective Petasis borono-Mannich reactions. Available at: [Link]

  • National Institutes of Health. Generality-oriented optimization of enantioselective aminoxyl radical catalysis. Available at: [Link]

  • Labinsights. Chiral Oxazaborolidines for Asymmetric Synthesis. Available at: [Link]

  • ResearchGate. Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Available at: [Link]

  • MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for Reactions Utilizing (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

Introduction

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol, a valuable chiral amino alcohol, is frequently employed in asymmetric synthesis as a chiral auxiliary or as a precursor to chiral catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions. Its unique structural features—a basic amino group and a hydroxyl group, coupled with bulky phenyl substituents—are key to its efficacy in inducing stereoselectivity. However, these same properties can present distinct challenges during the purification of the desired reaction product.

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common purification issues. It offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex separation challenges. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the removal of this compound and related impurities.

Q1: What is the most straightforward method to remove residual this compound from a reaction mixture?

A1: The most common and effective method is an acidic aqueous wash (workup). The basic amino group of the chiral auxiliary is protonated by a dilute acid (e.g., 1M HCl, 5% citric acid), forming a water-soluble ammonium salt. This salt preferentially partitions into the aqueous phase, leaving the typically less polar desired product in the organic layer.[1] Multiple washes may be necessary for complete removal.

Q2: My target product is sensitive to strong acids. What are my alternatives to an HCl wash?

A2: If your product is acid-labile, you can use milder acidic solutions. A saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute citric acid can be effective. Alternatively, washing the organic layer with a 10% aqueous solution of copper (II) sulfate is a classic method for removing amines; the copper complexes with the amine, drawing it into the aqueous phase.[1]

Q3: After an acidic wash, I have low recovery of my desired product. What could be the cause?

A3: This often indicates that your product has some water solubility or contains basic functional groups that are also protonated and extracted into the aqueous phase. To recover your product, you can basify the acidic aqueous layer with a base like sodium bicarbonate or sodium hydroxide and then back-extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Always check the pH of the aqueous layer to ensure it is sufficiently basic before back-extraction.

Q4: Why is my product still contaminated with the amino alcohol after column chromatography?

A4: This issue, known as co-elution, occurs when the product and the impurity have similar polarities and affinities for the stationary phase. This compound is a polar molecule and can streak on silica gel. To improve separation, consider:

  • Pre-treating the crude mixture: Perform an acidic wash before chromatography to remove the bulk of the amino alcohol.

  • Modifying the mobile phase: Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent system can neutralize acidic sites on the silica gel and improve the chromatography of basic compounds.

  • Changing the stationary phase: If silica is ineffective, consider using alumina or a different type of stationary phase.

Q5: What are the key physical properties of this compound to consider during purification?

A5: Understanding its properties is crucial for designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Weight 227.30 g/mol [2][3][4]Helps in identifying fractions by mass spectrometry.
Melting Point 102-105 °C[4]It is a solid at room temperature.
pKa ~11.25 (for the conjugate acid)[5]Indicates strong basicity, confirming that acidic washes will be effective for protonation.
Solubility Soluble in chloroform, methanol; limited in water.[5][6]Dictates choice of organic solvents for extraction and chromatography. Its salt form is water-soluble.

Part 2: Troubleshooting Guides

This section provides structured approaches to solving specific purification problems.

Guide 1: Problem - Persistent Contamination with Auxiliary Post-Extraction

Symptoms: TLC or ¹H NMR of the crude product after an acidic wash still shows significant amounts of this compound.

Logical Workflow for Troubleshooting:

Caption: Decision tree for troubleshooting persistent auxiliary contamination.

In-Depth Explanation:

  • Verifying pH (Step D/E): The pKa of the conjugate acid of the amino alcohol is approximately 11.25.[5] To ensure >99.9% of the amine is protonated and thus water-soluble, the pH of the aqueous phase should be at least 3-4 pH units lower. Checking the aqueous layer with pH paper to confirm a pH of ~1-2 is a critical self-validating step.

  • Managing Emulsions (Step F/G): The amphiphilic nature of some reaction components can lead to emulsions, which trap the organic layer and prevent efficient extraction. Adding a saturated solution of NaCl (brine) increases the ionic strength of the aqueous phase, often forcing better separation.

Guide 2: Problem - Co-elution during Flash Column Chromatography

Symptoms: Fractions from column chromatography contain both the desired product and the chiral auxiliary.

Step-by-Step Protocol for Optimization:

  • Assess Polarity: Run a TLC of your crude product alongside a pure sample of the amino alcohol auxiliary. Use a standard eluent system (e.g., 30% Ethyl Acetate in Hexanes). This will visualize the separation distance (ΔRf).

  • Pre-Column Treatment: Before loading the column, always perform a thorough acidic wash on your crude material as described in Guide 1. This removes the majority of the basic impurity, making the chromatography more of a "polishing" step.

  • Optimize the Mobile Phase:

    • If ΔRf is small: Your system lacks selectivity. Try a different solvent system. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system, which offers different selectivity.

    • If the auxiliary spot is streaking: This is common for amines on silica gel. Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your mobile phase. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and more predictable elution.[7]

  • Consider an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): For highly acid-sensitive compounds where even silica is problematic, neutral or basic alumina can be a good alternative.

    • Reverse-Phase Chromatography (C18): If the desired product is sufficiently non-polar, reverse-phase chromatography can be highly effective, as the polar amino alcohol will elute very quickly with the solvent front.

Visualization of the Purification Workflow:

G cluster_pre Pre-Purification cluster_main Purification Steps cluster_post Final Product crude Crude Reaction Mixture wash Step 1: Acidic Wash (e.g., 1M HCl) crude->wash Remove bulk of amino alcohol chromatography Step 2: Column Chromatography (Silica Gel) wash->chromatography Remove trace impurities pure Pure Product chromatography->pure Characterization (NMR, MS, etc.)

Caption: Standard workflow for product purification.

References

  • Technical Support Center: Purification of Acidic Chiral Compounds. Benchchem.
  • Trouble with chiral separations. Chromatography Today. (2020-05-20).
  • Chiral and Achiral Compounds Purification. Neopharm Labs.
  • The Secrets to Mastering Chiral Chromatography. Rotachrom Technologies. (2023-05-03).
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. (2023-01-19).
  • Flash Column Chromatography and Amino Alcohols. ResearchGate.
  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][8][9][10]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses Procedure.
  • This compound. PubChem.
  • (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Organic Syntheses Procedure.
  • Remove Sticky Reagents.
  • Chromatography. NCERT.
  • A process for the purification of 3-amino-1,2-propanediol and 2-amino. Google Patents.
  • Separation and Detection of Amino Acids. eCampusOntario Pressbooks.

Sources

Impact of borane source purity on enantioselective ketone reduction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of Borane Source Purity

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high enantioselectivity in catalytic reactions is paramount. In the enantioselective reduction of ketones, particularly in widely-used protocols like the Corey-Bakshi-Shibata (CBS) reduction, the purity and integrity of the borane source are often the most critical, yet overlooked, variables.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose and solve challenges related to your borane reagents.

Troubleshooting Guide: Diagnosing and Solving Purity-Related Issues

This section addresses specific experimental problems. Follow the logical flow to diagnose the root cause and implement the correct solution.

Issue 1: Low or Inconsistent Enantiomeric Excess (ee%)

This is the most common failure mode in enantioselective ketone reductions. While catalyst integrity is important, a compromised borane source is a frequent culprit.

Probable Cause A: Presence of Non-Selective Reducing Species

  • The Problem: Commercial borane-THF (BH3•THF) solutions often contain sodium borohydride (NaBH4) as a stabilizer to prevent the THF from being reduced by the borane.[3] This borohydride is a potent, non-chiral reducing agent that can directly reduce the ketone, leading to a racemic background reaction that erodes the overall enantioselectivity.[1]

  • Diagnosis:

    • Run a Blank Reaction: Perform the reduction under your standard conditions but without the chiral oxazaborolidine catalyst. If you observe any significant conversion of your ketone to the alcohol, a non-selective reducing agent (likely a borohydride species) is present in your borane source.

    • Temperature Dependence: The background reduction catalyzed by borohydride is often slower than the CBS-catalyzed pathway.[1] If you notice that your ee% improves significantly at very low temperatures (e.g., -78 °C vs. -20 °C), it suggests the background reaction has been kinetically suppressed, pointing to impurities.

  • Solutions:

    • Switch Borane Source: Borane-dimethyl sulfide (BMS or BH3•SMe2) is generally more stable than BH3•THF and does not require a borohydride stabilizer.[3][4][5] This often provides more consistent results. Amine-borane complexes, like N,N-diethylaniline-borane, are also stable, consistent-quality alternatives.[2]

    • Use Fresh or Newly Purchased Reagent: Borane solutions can degrade over time, especially with repeated exposure to atmospheric moisture and oxygen. Older bottles are more likely to have developed impurities.

    • Deactivate Stabilizers (Advanced): In some cases, adding a Lewis acid like BF3•OEt2 can deactivate borohydride stabilizers.[6] However, this adds complexity and the Lewis acid itself can potentially interfere with the catalytic cycle. This should be approached with caution.

Probable Cause B: Incorrect Borane Concentration (Stoichiometry Issues)

  • The Problem: The concentration of borane solutions can decrease over time due to hydrolysis from atmospheric moisture or reaction with trace impurities. Using a lower-than-assumed concentration leads to an incorrect borane-to-catalyst ratio, which can negatively impact selectivity and yield. An excess of uncomplexed borane can also increase the rate of the non-catalyzed background reduction.[2]

  • Diagnosis:

    • Incomplete Conversion: If the reaction stalls and fails to reach full conversion despite sufficient reaction time, your borane solution may be less concentrated than stated on the label.

    • Inconsistent Results: Batch-to-batch inconsistency in ee% and yield is a strong indicator of variable reagent concentration.

  • Solutions:

    • Titrate Your Borane Solution: Do not rely solely on the label concentration, especially for older bottles. Regularly titrate your borane solution to determine its active molarity. See the detailed protocol below.

    • Proper Storage and Handling: Always store borane reagents under a dry, inert atmosphere (Nitrogen or Argon) and at the recommended temperature (BH3•THF requires refrigeration).[7][8] Use proper syringe techniques (e.g., a syringe flushed with inert gas) to minimize exposure to air and moisture during transfer.

Troubleshooting Workflow for Low Enantioselectivity

G start Low or Inconsistent ee% check_catalyst Is the chiral catalyst (e.g., CBS) pure and dry? start->check_catalyst run_blank Run reaction without catalyst. Observe for ketone reduction. check_catalyst->run_blank Yes reduction_observed Reduction occurs? run_blank->reduction_observed impurity_cause Cause: Borohydride or other non-selective reducing species. reduction_observed->impurity_cause Yes no_reduction No significant reduction. reduction_observed->no_reduction No solution_switch_source Solution: 1. Switch to BMS or Amine-Borane. 2. Use a fresh bottle of BH3•THF. impurity_cause->solution_switch_source check_concentration Is borane concentration known and correct? no_reduction->check_concentration titrate Titrate borane solution to verify molarity. check_concentration->titrate No/Unsure concentration_issue Cause: Incorrect stoichiometry due to degraded borane. titrate->concentration_issue solution_titrate_storage Solution: 1. Use titrated molarity for calculations. 2. Implement strict anhydrous handling. concentration_issue->solution_titrate_storage

Caption: A logical workflow for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: Which borane source is the best for enantioselective reductions?

There is no single "best" source; the choice depends on the specific reaction, scale, and desired balance of reactivity, stability, and handling convenience. A study has shown the enantioselective order of different borane sources to be borane-dimethyl sulfide < borane-N,N-diethylaniline < borane-THF under specific conditions.[9]

Borane SourceCommon Name(s)Key AdvantagesKey Disadvantages
Borane-THF Complex BH3•THFHigh reactivity; widely available.Lower stability, requires refrigeration.[7] Often contains NaBH4 stabilizer, which can cause background reduction.[1][3]
Borane-Dimethyl Sulfide Complex BH3•SMe2, BMSMore stable than BH3•THF; can be stored at room temp.[4][10] Does not require stabilizers.[3]Pungent, unpleasant odor of dimethyl sulfide. Can be slightly less reactive than BH3•THF.
Amine-Borane Complexes e.g., N,N-Diethylaniline-BoraneAir and moisture stable; often solids or neat liquids, easy to handle.[11] Safer alternative to BH3 complexes.[11]Generally less reactive, may require higher temperatures.[11]
Catecholborane Can be used at very low temperatures, offering marked enantioselectivity.[1]Different reaction kinetics; can be more complex.[12]

Q2: How do I know if my borane reagent is "pure"?

Purity in this context refers to two factors: the absence of unwanted reactive species and the correct concentration.

  • Chemical Purity: The primary concern is the presence of borohydrides or other Lewis acidic/basic impurities that can interfere with the catalytic cycle.[13] While direct analysis (e.g., by ¹¹B NMR) is possible, the functional test of running a reaction without the chiral catalyst is the most practical method for a synthetic chemist to detect non-selective reducing agents.

  • Concentration Purity: The concentration of active BH3 is the most critical parameter to verify. This must be determined by titration.

Q3: How do I properly store and handle borane reagents to maintain purity?

Proper handling is crucial to prevent degradation.[7]

  • Storage: Always store reagents under a positive pressure of a dry, inert gas (Argon or Nitrogen). BH3•THF must be refrigerated (0–5 °C) to maintain quality.[7] BMS and amine-boranes are typically stable at ambient temperature.[7][8]

  • Handling: Use anhydrous techniques for all transfers. Purge needles, syringes, and reaction vessels with inert gas. Never let the reagent come into contact with atmospheric moisture, as this leads to hydrolysis, generating hydrogen gas and boric acid, thereby reducing the effective concentration.[7][14] Avoid solvents like acetone or acetonitrile, which can be reduced by borane.[7]

Q4: How does the mechanism of reduction get affected by impurities?

The desired catalytic pathway involves the coordination of borane to the nitrogen of the oxazaborolidine catalyst. This complex then coordinates to the ketone, leading to a highly organized, face-selective hydride transfer.[1][15][16]

  • Borohydride Impurity: A borohydride species (like NaBH4) does not require the chiral catalyst. It can reduce the ketone directly through a non-selective pathway, producing a racemic mixture of the alcohol. This directly competes with the desired enantioselective pathway.

  • Lewis Acid/Base Impurities: Other Lewis basic impurities (e.g., water, alcohols) can compete with the catalyst's nitrogen for coordination to the borane, effectively inhibiting the formation of the active catalytic species. Strong Lewis acidic impurities can coordinate to the catalyst or the ketone in a non-productive manner, also disrupting the catalytic cycle.[13]

Mechanism: Desired Catalytic Cycle vs. Background Reaction

G cluster_0 Desired Enantioselective Pathway cluster_1 Undesired Background Pathway CBS Chiral Catalyst (Oxazaborolidine) Active_Complex Active Catalyst-BH3 Complex CBS->Active_Complex BH3 BH3 Source BH3->Active_Complex TS Organized Transition State Active_Complex->TS + Ketone Ketone Prochiral Ketone Ketone->TS Chiral_Product Chiral Alcohol (High ee%) TS->Chiral_Product Chiral_Product->CBS Catalyst Regeneration Impurity Impurity (e.g., NaBH4) Racemic_Product Racemic Alcohol (Low ee%) Impurity->Racemic_Product Non-selective reduction Ketone2 Prochiral Ketone Ketone2->Racemic_Product

Caption: Impact of borohydride impurity on the reduction pathway.

Key Experimental Protocols
Protocol 1: Titration of Borane (BH3) Solutions

This protocol determines the molarity of active hydride in a borane solution by measuring the hydrogen gas evolved upon hydrolysis.

Materials:

  • Two-neck round-bottom flask equipped with a magnetic stir bar.

  • Gas-tight syringe for borane addition.

  • Gas burette or an inverted graduated cylinder in a water bath to measure evolved H2.

  • Glycerol/water (1:1) solution.

  • Anhydrous THF or diglyme.

Procedure:

  • Set up the apparatus: Connect one neck of the flask to the gas burette and seal the other neck with a rubber septum.

  • Add 10 mL of the glycerol/water solution to the flask and stir.

  • Purge the entire system with Nitrogen or Argon.

  • Using a gas-tight syringe, carefully and slowly draw up an exact volume (e.g., 1.00 mL) of the borane solution to be analyzed.

  • Slowly inject the borane solution into the stirring glycerol/water mixture. The reaction is exothermic and will evolve hydrogen gas.

    • Reaction: BH₃ + 3 H₂O → B(OH)₃ + 3 H₂

  • Allow the reaction to stir for 15 minutes to ensure complete hydrolysis.

  • Record the volume of hydrogen gas (V_H₂) collected in the gas burette. Record the ambient temperature (T) and pressure (P).

  • Calculation:

    • Use the Ideal Gas Law (PV=nRT) to calculate the moles of H₂ (n_H₂). Remember to use appropriate units (P in atm, V in L, T in Kelvin, R = 0.0821 L·atm/mol·K).

    • From the stoichiometry, moles of BH₃ = (moles of H₂) / 3.

    • Molarity of BH₃ = (moles of BH₃) / (Volume of borane solution added in L).

Protocol 2: General Procedure for a CBS-Catalyzed Ketone Reduction

This protocol highlights best practices related to reagent purity.

Materials:

  • Anhydrous solvent (e.g., THF, Toluene).

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a 1.0 M solution in toluene).

  • Borane source (e.g., BH3•SMe2 or freshly titrated BH3•THF).

  • Prochiral ketone.

  • Anhydrous methanol for quenching.

  • Aqueous HCl (1N) for workup.

Procedure:

  • Set up a flame-dried, three-neck flask equipped with a stir bar, thermometer, and a septum under a positive pressure of Argon or Nitrogen.

  • Add the ketone (1.0 equiv) and anhydrous THF to the flask. Cool the solution to the desired temperature (e.g., 0 °C to -78 °C).

  • Add the CBS catalyst solution (0.05 - 0.1 equiv) dropwise via syringe. Stir for 10-15 minutes.

  • Slowly add the borane source (0.6 - 1.0 equiv) dropwise via syringe pump over 30-60 minutes. Critical Step: Slow addition prevents a buildup of uncomplexed borane, minimizing the background reaction.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, quench the reaction by the slow, dropwise addition of anhydrous methanol at the reaction temperature until gas evolution ceases.

  • Warm the mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., diethyl ether) and wash with 1N HCl to hydrolyze the resulting alkoxyborane and remove the amino alcohol derived from the catalyst.

  • Perform standard aqueous workup, dry the organic layer, and concentrate to yield the crude chiral alcohol.

  • Analyze the product for yield and determine the enantiomeric excess by chiral HPLC or GC.

References
  • Ab Initio Computational Examination of Carbonyl Reductions by Borane: The Importance of Lewis Acid−Base Interactions. The Journal of Organic Chemistry. [Link]
  • Safe Handling of Boranes at Scale.
  • Defunctionalisation catalysed by boron Lewis acids. Chemical Science (RSC Publishing). [Link]
  • Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Effect of borane source on the enantioselectivity in the enantiopure oxazaborolidine-catalyzed asymmetric borane reduction of ketones.
  • Defunctionalisation catalysed by boron Lewis acids. Chemical Science (RSC Publishing). DOI:10.1039/D0SC03712E. [Link]
  • Effect of borane source on the enantioselectivity in the enantiopure oxazaborolidine-catalyzed asymmetric borane reduction of ketones. Beijing Institute of Technology. [Link]
  • Borane Reagents. Organic Chemistry Portal. [Link]
  • Corey–Itsuno reduction. Wikipedia. [Link]
  • Enantioselective reduction of ketones. Wikipedia. [Link]
  • A Zwitterionic Carbanion Frustrated by Boranes – Dihydrogen Cleavage with Weak Lewis Acids via an “Inverse” Frustrated Lewis Pair Approach. Journal of the American Chemical Society. [Link]
  • Introduction to Borane Dimethyl Sulfide.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH. [Link]
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
  • 2-Picoline-borane. Organic Syntheses Procedure. [Link]
  • Catalytic Boron Reagents. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Safe Handling of Boranes at Scale.
  • Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as C
  • Enantioselective borane reduction of ketones catalysed by a chiral oxazaphospholidine–borane complex.
  • Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. YouTube. [Link]
  • Enantioselective Reduction of Ketones. Organic Reactions. [Link]
  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
  • The boron approach to asymmetric synthesis. SciSpace. [Link]
  • Boron Reagents in Synthesis : Boron Chemistry: An Overview. American Chemical Society. [Link]
  • Corey–Bakshi–Shibata (CBS): The Ultimate Reducing Agent Unveiled!. YouTube. [Link]
  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Enantioselective Reduction of Ketones. University of Wisconsin-Madison. [Link]
  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]
  • Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohol. University of York. [Link]
  • Quantification of boron in cells for evaluation of drug agents used in boron neutron capture therapy.
  • Chiral synthesis via organoboranes. 9. Crystalline chelates from borinic and boronic esters. A simple procedure for upgrading borinates and boronates to materials approaching 100% optical purity. The Journal of Organic Chemistry. [Link]
  • CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. [Link]
  • Quantification of Boron Compound Concentration for BNCT Using Positron Emission Tomography. PMC - PubMed Central. [Link]
  • Boron Determination—A Review of Analytical Methods.
  • Boron testing methods. U.S. Borax. [Link]
  • Synthesis of Axially Chiral Boron Compounds. MDPI. [Link]
  • Quantification of Hexagonal Boron Nitride impurities in Boron Nitride Nanotubes via FT-IR Spectroscopy.
  • Chiral boron Lewis acid-catalyzed asymmetric synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines.

Sources

Technical Support Center: Optimizing Reactions Catalyzed by (R)-(+)-2-Amino-1,1-diphenyl-1-propanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding reactions catalyzed by (R)-(+)-2-Amino-1,1-diphenyl-1-propanol and its derivatives, such as in the Corey-Bakshi-Shibata (CBS) reduction. Our goal is to help you overcome challenges related to low conversion and enantioselectivity, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide: From Low Conversion to Optimal Performance

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.

Q1: My reaction is showing low conversion, even with extended reaction times. What are the likely causes and how can I address them?

Low conversion can be attributed to several factors, ranging from reagent quality to catalyst deactivation. A systematic approach to troubleshooting is crucial for identifying the root cause.

Initial Checks: Reagent and Reaction Setup Integrity

  • Reagent Purity: Asymmetric reactions are highly sensitive to impurities.[1]

    • Substrate: Ensure your substrate is pure. Impurities can sometimes act as competitive inhibitors or lead to side reactions. Consider repurification of your starting material if its purity is questionable.

    • Borane Source: The quality of the borane reagent (e.g., BH₃·THF, BH₃·SMe₂) is critical. Older or improperly stored borane solutions can have a lower molarity than stated. It is advisable to use freshly opened bottles or titrate the borane solution before use.

    • Solvent: Always use anhydrous and peroxide-free solvents.[1] Trace amounts of water can hydrolyze the borane reagent and the oxazaborolidine catalyst, leading to significantly reduced activity.[2]

  • Inert Atmosphere: The reaction is highly moisture-sensitive. Ensure your glassware is thoroughly dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.[3]

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed reagent_check Verify Reagent Purity & Anhydrous Conditions start->reagent_check catalyst_formation Optimize In Situ Catalyst Formation (if applicable) reagent_check->catalyst_formation Reagents OK fail Conversion Still Low reagent_check->fail Impurity Found catalyst_loading Increase Catalyst Loading (e.g., 5-10 mol%) catalyst_formation->catalyst_loading catalyst_formation->fail temperature Increase Reaction Temperature (monitor enantioselectivity) catalyst_loading->temperature catalyst_loading->fail borane Increase Borane Stoichiometry (e.g., 1.5-2.0 equiv) temperature->borane temperature->fail success Conversion Improved borane->success borane->fail

Caption: A stepwise troubleshooting workflow for addressing low reaction conversion.

Advanced Troubleshooting: Catalyst and Reaction Parameters

  • Catalyst Formation and Activity: In CBS reductions, the active catalyst is an oxazaborolidine, which can be formed in situ from this compound and a borane source.[4]

    • Pre-formation: Allow sufficient time for the catalyst to form before adding the substrate. A common protocol involves stirring the amino alcohol with the borane source for 10-15 minutes at room temperature.[3]

    • Catalyst Loading: While catalytic amounts are desired, for challenging substrates or initial optimizations, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve conversion.[5]

  • Reaction Temperature: While lower temperatures generally favor higher enantioselectivity, they can also lead to slower reaction rates.[6] If conversion is low at very low temperatures (e.g., -78 °C), consider running the reaction at a slightly higher temperature (e.g., -40 °C or -20 °C) as a compromise between conversion and enantioselectivity.[5]

  • Catalyst Deactivation: Although less common for CBS catalysts, deactivation can occur.[7][8] This may be due to strongly coordinating impurities in the reaction mixture. Ensuring high purity of all components is the best preventative measure.

Q2: My reaction has good conversion, but the enantiomeric excess (% ee) is lower than expected. What steps should I take to improve it?

Low enantioselectivity is a common challenge in asymmetric synthesis. Here’s how to diagnose and resolve this issue.

Primary Investigation: Analytical Method Validation

Before optimizing the reaction, it is imperative to validate your analytical method (typically chiral HPLC or GC).[1] An inaccurate method can give misleading % ee values.

  • Baseline Separation: Ensure the two enantiomers are well-resolved (Resolution > 1.5).

  • Accuracy: Analyze a standard of known enantiomeric composition to confirm the accuracy of your method.

  • Response Factor: Be aware that the two enantiomers may have different response factors in the detector. A calibration curve for each enantiomer is recommended for the most accurate determination of their ratio.

Optimizing for Enantioselectivity

ParameterImpact on EnantioselectivityRecommended Action
Temperature Lower temperatures generally increase enantioselectivity by favoring the more ordered transition state.[6]Run the reaction at lower temperatures (e.g., -20 °C, -40 °C, or -78 °C).
Solvent The solvent can significantly influence the transition state geometry and thus the enantioselectivity.[6][9][10][11]Screen a range of anhydrous solvents such as THF, toluene, and dichloromethane.
Catalyst Structure Modifications to the catalyst structure can impact stereoselectivity.[12][13]For CBS reductions, using a B-alkylated oxazaborolidine (e.g., Me-CBS) can sometimes improve enantioselectivity.[14]
Rate of Addition Slow addition of the substrate can sometimes improve enantioselectivity by maintaining a low concentration of the substrate relative to the catalyst-borane complex.Add the substrate solution dropwise over a period of time.

Catalytic Cycle and Stereochemical Model in CBS Reduction

The enantioselectivity in the CBS reduction is determined by the facial selectivity of the hydride transfer from the borane coordinated to the catalyst to the ketone.

G cluster_0 Catalytic Cycle catalyst Oxazaborolidine Catalyst complex Catalyst-Borane Complex catalyst->complex + BH₃ borane BH₃ transition_state Six-membered Transition State complex->transition_state + Ketone ketone Prochiral Ketone product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->catalyst - Product product Chiral Alcohol product_complex->product

Caption: Simplified catalytic cycle of the CBS reduction.

The ketone coordinates to the Lewis acidic boron of the catalyst-borane complex in a way that minimizes steric interactions between the ketone's substituents and the catalyst's diphenyl groups. This preferential coordination orients one face of the carbonyl for hydride attack.[2][14][15]

Frequently Asked Questions (FAQs)

  • Q: What is the role of this compound in these reactions? A: It serves as a chiral precursor to the active catalyst. In the presence of a borane source, it forms a chiral oxazaborolidine, which is the active catalyst in the CBS reduction.[4] This catalyst creates a chiral environment that directs the reduction of a prochiral ketone to a specific enantiomer of the corresponding alcohol.[16][17]

  • Q: Can I use the silyl ether derivative of this compound? A: Yes, diarylprolinol silyl ethers are a widely used class of organocatalysts.[13][18][19] They are particularly effective in a variety of other asymmetric transformations, such as Michael additions, Diels-Alder reactions, and aldol reactions, often proceeding through enamine or iminium ion intermediates.[20][21][22][23][24][25][26][27]

  • Q: How should I purify the final alcohol product? A: The standard workup for a CBS reduction involves quenching the excess borane with methanol, followed by an acidic workup (e.g., with 1 M HCl) to hydrolyze the borate esters.[3] The product is then extracted into an organic solvent. Purification is typically achieved by flash column chromatography on silica gel.[3]

  • Q: My substrate has other reducible functional groups. Is the CBS reduction chemoselective? A: The CBS reduction is known for its good chemoselectivity.[15] Ketones are generally reduced much faster than esters, amides, or carboxylic acids. However, aldehydes are also readily reduced, and care must be taken if an aldehyde is present in the substrate.

Experimental Protocols

General Protocol for the Asymmetric Borane Reduction of a Ketone

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: Under an inert atmosphere (argon or nitrogen), add this compound (0.1 mmol, 10 mol%) to a flame-dried flask equipped with a magnetic stir bar.

  • Catalyst Formation: Add anhydrous THF (2 mL) to the flask, followed by the dropwise addition of a 1.0 M solution of borane-THF complex (0.6 mmol, 0.6 mL). Stir the solution at room temperature for 15 minutes.

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -20 °C). Add a solution of the ketone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add methanol (2 mL) to quench the excess borane. (Caution: Hydrogen gas evolution).

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 10 mL).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

References

  • Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis - Benchchem. (n.d.).
  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups - MDPI. (n.d.).
  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines | Request PDF - ResearchGate. (n.d.).
  • Corey–Bakshi–Shibata (CBS) Reduktion - ResearchGate. (n.d.).
  • Diarylprolinol Derivatives in Organocatalysis From Another Point of View: Structural Aspects. (2011). Current Organic Chemistry, 15(13), 2311-2327.
  • Application Notes and Protocols for Borane-Mediated Asymmetric Reduction of Ketones - Benchchem. (n.d.).
  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (n.d.).
  • Mechanism of Diphenylprolinol Silyl Ether Catalyzed Michael Addition Revisitedbut Still Controversial - ResearchGate. (n.d.).
  • Hayashi, Y., et al. (2014). Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. Chemistry, 20(38), 12072-82.
  • Diarylprolinol derivatives in organocatalysis from another point of view: structural aspects. (n.d.).
  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. (n.d.).
  • Wipf, P. (2007). Chem 2320.
  • Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic and direct α-benzoyloxylation of aldehydes - Chemical Communications (RSC Publishing). (n.d.).
  • Corey–Itsuno reduction - Grokipedia. (n.d.).
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (n.d.).
  • Asymmetric reactions_synthesis. (n.d.).
  • Corey–Itsuno reduction - Wikipedia. (n.d.).
  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines - ResearchGate. (n.d.).
  • Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of F - Docentes FCT NOVA. (n.d.).
  • Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of Four Stereocenters | Request PDF - ResearchGate. (n.d.).
  • Plausible explanation for the low enantioselectivity observed. - ResearchGate. (n.d.).
  • Enantioselective Reduction of Ketones - Organic Reactions. (n.d.).
  • Structures of the reactive intermediates in organocatalysis with diarylprolinol ethers. (n.d.).
  • Enantioselective Reduction of Ketones. (n.d.).
  • Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals - YouTube. (2022).
  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • The Diarylprolinol Silyl Ether System: A General Organocatalyst - ACS Publications. (2011).
  • Asymmetric Synthesis. (n.d.).
  • Hayashi, Y. (2022). Diarylprolinol as an Effective Organocatalyst in Asymmetric Cross-aldol Reactions of Two Different Aldehydes. The Chemical Record, 22(10), e202200159.
  • Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B. (2021).
  • Organocatalytic kinetic resolution cascade reactions: new mechanistic and stereochemical manifold in diphenyl prolinol silyl ether catalysis - PubMed. (n.d.).
  • Hayashi, Y., Hattori, S., & Koshino, S. (2022). Asymmetric Flow Reactions Catalyzed by Immobilized Diphenylprolinol Alkyl Ether: Michael Reaction and Domino Reactions. Chemistry, an Asian journal, 17(14), e202200314.
  • Chen, Y. H., Sung, P. H., & Sung, K. (2010). Synthesis of Proline-Derived Dipeptides and Their Catalytic Enantioselective Direct Aldol Reactions: Catalyst, Solvent, Additive and Temperature Effects. Amino acids, 38(3), 839-45.
  • Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization - MDPI. (2022).
  • The effect of temperature and solvent on the reaction a | Download Table - ResearchGate. (n.d.).
  • Technical Support Center: Troubleshooting Low Yields in (S)-1-Chloro-2-propanol Reactions - Benchchem. (n.d.).
  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC - NIH. (2020).
  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−) - ResearchGate. (n.d.).
  • This compound (99%) - Amerigo Scientific. (n.d.).
  • Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. (n.d.).
  • Polypropylene Dissolution Kinetics: Effects of Solvent, Temperature, and Particle Size. (n.d.).

Sources

Technical Support Center: Preventing Racemization During Workup of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chiral alcohol manipulations. This resource is designed for researchers, scientists, and professionals in drug development who encounter the critical challenge of preserving stereochemical integrity during experimental workup. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of handling enantiomerically pure alcohols.

Introduction: The Fragility of Chirality

Chiral alcohols are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The biological activity of these molecules is often critically dependent on their specific stereochemistry. However, the chiral center bearing the hydroxyl group can be susceptible to racemization—the conversion of an enantiomerically pure or enriched sample into a 1:1 mixture of both enantiomers—under various conditions encountered during reaction workup and purification. This loss of optical purity can compromise the efficacy and safety of the final product, making the prevention of racemization a paramount concern.

This guide will delve into the mechanisms of racemization, provide actionable strategies to mitigate this risk, and offer step-by-step protocols for robust workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization in chiral alcohols during workup?

A1: Racemization of chiral alcohols typically occurs through the formation of a planar, achiral intermediate. The most common culprits during workup are:

  • Acidic Conditions: Strong acids can protonate the hydroxyl group, turning it into a good leaving group (water).[1] Subsequent departure of water generates a planar carbocation. Re-addition of water or another nucleophile can occur from either face of the carbocation, leading to a racemic mixture.[2][3]

  • Basic Conditions: While less common for simple alcohols, bases can induce racemization in specific structures, such as carbonyl compounds with a chiral alpha-carbon.[4] For alcohols, strong bases are generally less of a direct threat for racemization unless other functional groups are present that can be deprotonated to form a resonance-stabilized, planar intermediate.[5]

  • Elevated Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to carbocation formation or other racemization pathways, even under mildly acidic or basic conditions.[5][6]

  • Presence of Lewis Acids or Transition Metals: Certain metal catalysts used in reactions can also facilitate racemization during the reaction or if not properly quenched/removed during workup.[7][8]

Q2: Are all chiral alcohols equally susceptible to racemization?

A2: No. The susceptibility of a chiral alcohol to racemization is highly dependent on its structure:

  • Benzylic and Allylic Alcohols: These are particularly prone to racemization under acidic conditions because the resulting carbocation is stabilized by resonance, lowering the energy barrier for its formation.[2]

  • Tertiary Alcohols: Tertiary alcohols also tend to racemize readily under acidic conditions due to the relative stability of the resulting tertiary carbocation.

  • Secondary Alcohols: The stability of secondary alcohols varies. Those that can form resonance-stabilized carbocations are more labile. Simple aliphatic secondary alcohols are generally more robust.

  • Primary Alcohols: Racemization is not a concern for chiral primary alcohols where the chirality is not at the carbon bearing the hydroxyl group, as the stereocenter is not directly involved in typical reactions at the hydroxyl group.

Q3: Can my purification method cause racemization?

A3: Yes. Purification techniques, particularly chromatography, can introduce conditions that lead to racemization if not carefully controlled.

  • Silica Gel Chromatography: Standard silica gel is inherently acidic and can cause racemization of sensitive alcohols. This is a significant concern for acid-labile compounds.

  • Alumina Chromatography: Alumina is available in acidic, neutral, and basic grades. Using an inappropriate grade can lead to racemization.

  • High Temperatures: Distillation or recrystallization at high temperatures can be problematic for thermally labile chiral alcohols.

Q4: How can I quickly check if racemization has occurred?

A4: The most reliable method is to measure the enantiomeric excess (ee) of your alcohol before and after the workup procedure. This is typically done using:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[9][10]

  • Chiral Gas Chromatography (GC): Often used for more volatile alcohols. The alcohol may need to be derivatized first.[11]

  • NMR Spectroscopy with Chiral Shift Reagents or Chiral Derivatizing Agents: This technique can be used to distinguish between enantiomers by forming diastereomeric complexes or derivatives that have different NMR spectra.[12]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific problems you might encounter during your experiments and provides targeted solutions.

Symptom / Observation Potential Cause Recommended Solution & Rationale
Significant loss of enantiomeric excess (ee) after an acidic workup (e.g., HCl, H2SO4 quench). Acid-Catalyzed Racemization: The strong acid is likely protonating the hydroxyl group, leading to the formation of a planar carbocation intermediate which is then non-stereoselectively attacked by water.[2][3]1. Use a milder acid: Switch to a weaker acid like saturated ammonium chloride (NH4Cl) solution or a dilute solution of a carboxylic acid (e.g., 10% citric acid).2. Buffer the workup: Perform the quench at low temperature (0 °C or below) and immediately add a mild base (e.g., saturated sodium bicarbonate) to neutralize the acid.3. Avoid strong acids altogether: If possible, design the reaction so that a non-acidic quench can be used.
Loss of ee after a reaction workup involving a strong base (e.g., NaOH, KOH). Base-Catalyzed Racemization: This is most likely if the chiral center is alpha to a carbonyl group or another activating group that can stabilize a planar enolate intermediate.[4][5]1. Use a weaker base: Employ a milder base such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) for the workup.2. Maintain low temperatures: Perform all basic washes at 0 °C or below to minimize the rate of enolization.3. Minimize contact time: Do not let the organic layer remain in contact with the basic aqueous phase for extended periods.
Decreased ee after purification by silica gel chromatography. Acidity of Silica Gel: Standard silica gel has a pH of around 4-5 and can act as an acid catalyst for racemization, especially for sensitive substrates like benzylic or allylic alcohols.1. Deactivate the silica gel: Prepare a slurry of silica gel in the eluent containing 1-2% of a neutral or basic additive like triethylamine or pyridine. This will neutralize the acidic sites on the silica surface.2. Use neutral or basic alumina: For very sensitive compounds, consider using neutral or basic alumina as the stationary phase.3. Use alternative purification methods: Consider flash chromatography with a buffered mobile phase, preparative HPLC, or crystallization if applicable.
Racemization is observed even with mild workup conditions. Thermal Instability: The chiral alcohol may be thermally labile, and racemization could be occurring during solvent removal under reduced pressure (rotary evaporation) if the water bath temperature is too high.[5][6]1. Remove solvent at low temperature: Use a rotary evaporator with the water bath at room temperature or even cooled with an ice bath for highly sensitive compounds.2. Use a high-vacuum pump: A good vacuum will allow for solvent removal at lower temperatures.3. Co-evaporation: Add a higher boiling point, inert solvent like toluene and co-evaporate to azeotropically remove the lower boiling point solvent at a lower temperature.
Visualizing Racemization Pathways

The following diagrams illustrate the key mechanisms of racemization discussed above.

Acid_Catalyzed_Racemization Acid-Catalyzed Racemization of a Secondary Alcohol cluster_0 R_Alcohol (R)-Alcohol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) R_Alcohol->Protonated_Alcohol + H+ Racemic_Mixture Racemic Mixture Carbocation Planar Carbocation (Achiral Intermediate) Protonated_Alcohol->Carbocation - H2O Carbocation->R_Alcohol + H2O (Bottom Attack) S_Alcohol (S)-Alcohol Carbocation->S_Alcohol + H2O (Top Attack) S_Alcohol->Racemic_Mixture

Caption: Mechanism of acid-catalyzed racemization via a planar carbocation.

Base_Catalyzed_Racemization Base-Catalyzed Racemization (via Enolate) cluster_1 R_Ketone (R)-α-Chiral Ketone Enolate Planar Enolate (Achiral Intermediate) R_Ketone->Enolate + Base (- H+) Racemic_Ketone Racemic Mixture Enolate->R_Ketone + H+ (Bottom Face) S_Ketone (S)-α-Chiral Ketone Enolate->S_Ketone + H+ (Top Face) S_Ketone->Racemic_Ketone

Caption: Mechanism of base-catalyzed racemization via a planar enolate.

Best Practices & Protocols

Adhering to a set of best practices is the most effective way to prevent racemization. Below are validated protocols for common workup scenarios.

Protocol 1: Workup for Acid-Sensitive Chiral Alcohols

This protocol is designed for chiral alcohols that are prone to racemization under acidic conditions, such as benzylic or tertiary alcohols.

Objective: To neutralize the reaction mixture and extract the product without exposure to strong acids.

Materials:

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution, cooled to 0 °C.

  • Brine (saturated aqueous NaCl solution), cooled to 0 °C.

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Ice bath.

Procedure:

  • Cool the Reaction Mixture: Before beginning the workup, cool the reaction flask to 0 °C in an ice bath.

  • Quench the Reaction: Slowly add the cooled, saturated NaHCO3 solution to the reaction mixture with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with the chosen organic solvent (3x).

  • Washing: Combine the organic layers and wash sequentially with cooled saturated NaHCO3 solution (1x) and cooled brine (1x). The brine wash helps to break up emulsions and remove residual water.

  • Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure, ensuring the water bath temperature does not exceed 30 °C.

  • Analysis: Immediately analyze the crude product for enantiomeric excess to determine if any racemization occurred during the workup.

Protocol 2: Purification of Sensitive Chiral Alcohols by Flash Chromatography

This protocol describes how to perform flash chromatography on silica gel while minimizing the risk of acid-catalyzed racemization.

Objective: To purify a chiral alcohol using silica gel that has been neutralized.

Materials:

  • Silica gel (230-400 mesh).

  • Eluent (e.g., hexane/ethyl acetate mixture).

  • Triethylamine (Et3N) or pyridine.

Procedure:

  • Prepare the Neutralized Eluent: To your chosen eluent system, add 1% (v/v) triethylamine. For example, to 1 L of 20% ethyl acetate in hexane, add 10 mL of triethylamine.

  • Pack the Column: Pack the chromatography column with silica gel using the neutralized eluent. This is known as "wet packing" or "slurry packing."

  • Equilibrate the Column: Before loading the sample, run at least 2-3 column volumes of the neutralized eluent through the packed column to ensure all acidic sites on the silica are neutralized.

  • Load the Sample: Dissolve your crude alcohol in a minimal amount of the neutralized eluent (or a less polar solvent) and load it onto the column.

  • Elution and Collection: Elute the column with the neutralized eluent and collect fractions as usual.

  • Analysis: Analyze the purified fractions for chemical purity and enantiomeric excess.

Decision-Making Workflow for Workup

This workflow can help you choose the appropriate workup and purification strategy based on the properties of your chiral alcohol.

Workup_Decision_Tree Decision-Making Workflow for Chiral Alcohol Workup Start Start: Chiral Alcohol Synthesized Check_Structure Assess Alcohol Structure: Benzylic, Allylic, or Tertiary? Start->Check_Structure Acid_Workup Is an acidic quench necessary? Check_Structure->Acid_Workup Yes (Sensitive) Base_Workup Is a basic quench necessary? Check_Structure->Base_Workup No (Robust) Mild_Acid Use Mild Acidic Workup (e.g., NH4Cl, Citric Acid) @ 0°C Acid_Workup->Mild_Acid Yes Neutral_Workup Use Neutral Workup (e.g., Water, Brine) @ 0°C Acid_Workup->Neutral_Workup No Base_Workup->Neutral_Workup No Mild_Base Use Mild Basic Workup (e.g., NaHCO3, K2CO3) @ 0°C Base_Workup->Mild_Base Yes Purification Purification Method? Neutralized_Silica Flash Chromatography (Neutralized Silica) Purification->Neutralized_Silica Chromatography Other_Purification Alternative Purification (Crystallization, Prep-HPLC) Purification->Other_Purification Non-Chromatographic Mild_Acid->Purification Neutral_Workup->Purification Mild_Base->Purification Final_Product Final Enantiopure Alcohol Neutralized_Silica->Final_Product Other_Purification->Final_Product

Caption: A workflow to guide the selection of appropriate workup conditions.

References

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. [Link]
  • General mechanism of base‐catalysed racemisation.
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemiz
  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]
  • Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. Accounts of Chemical Research. [Link]
  • Visible-Light-Driven Catalytic Deracemization of Secondary Alcohols. PMC - NIH. [Link]
  • Toward preparative resolution of chiral alcohols by an organic chemical method. New Journal of Chemistry. [Link]
  • Chiral alcohol separ
  • 19.
  • Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction? Chirality. [Link]
  • Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. PMC - NIH. [Link]
  • Practice Problem: Mechanism - Acid C
  • Acidity and Basicity of Alcohols. Master Organic Chemistry. [Link]
  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
  • Resolution of Enantiomers - Stereochemical and Conformational Isomerism | Organic Chemistry. Pharmacy 180. [Link]
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. [Link]
  • 8.3: Alcohols as Acids and Bases. Chemistry LibreTexts. [Link]
  • 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]
  • Does a Chiral Alcohol Really Racemize when Its OH Group Is Protected with Boyer's Reaction? | Request PDF.
  • PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. [Source not publicly available].
  • Air-Stable Racemization Catalysts for the Dynamic Kinetic Resolution of Secondary Alcohols. The Journal of Organic Chemistry. [Link]
  • Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemiz
  • Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cycliz
  • Acidity and Basicity of Alcohols. YouTube. [Link]
  • Trouble with chiral separations.
  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemis
  • Strategies for chiral separation: from racem
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]

Sources

Technical Support Center: Catalyst Loading Optimization for Asymmetric Synthesis of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol, a critical chiral amino alcohol scaffold in pharmaceutical development.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored for researchers, chemists, and process development professionals. Our focus is to address the nuances of catalyst loading—a critical parameter that profoundly influences reaction yield, enantioselectivity, and overall process efficiency.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the role and optimization of catalyst loading in this specific asymmetric synthesis, which typically involves the addition of an organometallic reagent (e.g., diphenylzinc) to a prochiral ketone in the presence of a chiral ligand or catalyst.[3][4]

Q1: What is a typical catalyst loading range for this type of asymmetric synthesis, and why is it important?

A typical catalyst loading for laboratory-scale asymmetric synthesis of chiral amino alcohols ranges from 0.1 mol% to 10 mol%. The precise amount is highly dependent on the specific catalytic system (ligand, metal precursor), the purity of the reagents, and the reaction scale.

Optimizing catalyst loading is a balancing act. It is crucial for:

  • Economic Viability: Chiral ligands and metal precursors are often expensive. Minimizing the catalyst amount without compromising performance is essential for cost-effective synthesis, especially during scale-up.[5]

  • Reaction Kinetics: Catalyst concentration directly impacts the reaction rate. Sufficient loading is required to achieve complete conversion in a reasonable timeframe.

  • Enantioselectivity: Both insufficient and excessive catalyst loading can lead to a decrease in the enantiomeric excess (ee%) of the desired (R)-(+)-product.

  • Process Purity: Higher catalyst loading can sometimes lead to more side reactions or difficulties in removing residual metal catalyst during product purification.

Q2: How does excessively high catalyst loading negatively impact enantiomeric excess (ee%)?

It is a common misconception that simply adding more catalyst will always improve the result. In many asymmetric catalytic systems, increasing the catalyst concentration beyond an optimal point can lead to a decrease in enantioselectivity.[6] This phenomenon can be attributed to several factors:

  • Catalyst Aggregation: At higher concentrations, catalyst molecules may form dimers or higher-order aggregates. These aggregates can exhibit lower catalytic activity or, more critically, different and less selective catalytic behavior compared to the monomeric species, which is often the true catalyst.[6] This leads to a greater contribution from a less enantioselective pathway.

  • Background Reactions: High catalyst loading can accelerate desired and undesired pathways. If side reactions leading to racemic or other undesired products are also catalyzed, their contribution will increase.

  • Ligand Modification: In some cases, high concentrations of reactive species generated during the catalytic cycle can lead to the modification or degradation of the chiral ligand itself, reducing its ability to induce enantioselectivity.[6]

Q3: What are the consequences of using a catalyst loading that is too low?

Using an insufficient amount of catalyst can be just as problematic as using too much. The primary issues encountered are:

  • Low Conversion/Yield: The most obvious consequence is an incomplete or very slow reaction.[7] The catalytic cycle turnover will be too slow to convert the starting material to the product within a practical timeframe.

  • Dominance of Background Reactions: Most reactions have a non-catalyzed or "background" pathway that is typically non-selective and produces a racemic mixture. When the catalyst loading is too low, the rate of the desired asymmetric reaction becomes comparable to or slower than this background reaction, resulting in a significant drop in the overall enantiomeric excess of the product.[7]

  • Catalyst Poisoning: Trace impurities in the substrate, solvent, or reaction atmosphere can deactivate the catalyst. If the catalyst loading is very low, even minute amounts of these impurities can poison a significant fraction of the catalyst, effectively halting the reaction.[8]

Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.

Issue 1: Low Enantiomeric Excess (ee%)

Your reaction reaches high conversion, but the desired (R)-enantiomer is not formed with the expected selectivity.

The balance between the catalyzed asymmetric pathway and the uncatalyzed background reaction is off.

  • Troubleshooting Action: Perform a catalyst loading screen. This is the most direct way to determine the optimal loading for your specific conditions. Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%) while keeping all other parameters (temperature, concentration, reagent purity) constant. Analyze the ee% and conversion for each reaction.

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee%)
10.5246575%
21.0189294%
32.0 12 >99 98%
45.08>9995%
510.06>9989%
This table illustrates a typical outcome where 2.0 mol% provides the best balance of reaction time and enantioselectivity. Note the drop in ee% at higher loadings (Entries 4 and 5), potentially due to aggregation.

Water, oxygen, or impurities in the starting materials or solvent can poison the catalyst, leading to a non-selective reaction.

  • Troubleshooting Action:

    • Ensure Inert Conditions: Use rigorously dried glassware (oven-dried or flame-dried under vacuum). Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.

    • Purify Reagents: Distill solvents over appropriate drying agents. Purify the prochiral ketone substrate if its purity is questionable. Ensure the organometallic reagent is of high quality.

Temperature affects the energy difference between the transition states leading to the (R) and (S) enantiomers.

  • Troubleshooting Action: Lowering the reaction temperature often increases enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the desired product.[7] Experiment with a range of temperatures (e.g., 0 °C, -20 °C, -78 °C) at the optimal catalyst loading to find the best conditions.

Caption: A troubleshooting workflow for addressing low enantioselectivity and yield.

Issue 2: Low Reaction Conversion or Yield

The reaction stalls or fails to proceed to completion, leaving a significant amount of starting material.

The amount of active catalyst is too low to drive the reaction to completion in a reasonable time. This is the most common cause of low conversion.

  • Troubleshooting Action: Review your catalyst loading screen data. If conversion was low at lower loadings, incrementally increase the catalyst amount. If you did not perform a screen, start with a conservative increase (e.g., from 1 mol% to 2 mol%) and monitor the reaction progress.

As mentioned previously, impurities can effectively reduce the active catalyst concentration below the required threshold.

  • Troubleshooting Action: This is especially critical when low catalyst loadings are used. Before increasing the loading, first ensure all reagents and solvents are meticulously purified and that the reaction setup is completely free of air and moisture.

Catalyst_Loading_Effects Low Low Catalyst Loading Outcome_Low_Conv Low Conversion / Slow Rate Low->Outcome_Low_Conv Leads to Outcome_Low_ee Low ee% (Background Reaction) Low->Outcome_Low_ee Allows for Optimal Optimal Catalyst Loading Outcome_High_Conv High Conversion / Good Rate Optimal->Outcome_High_Conv Achieves Outcome_High_ee Highest ee% Optimal->Outcome_High_ee Maximizes High High Catalyst Loading High->Outcome_High_Conv Maintains Outcome_Aggregation Catalyst Aggregation High->Outcome_Aggregation Can cause Outcome_Reduced_ee Decreased ee% High->Outcome_Reduced_ee Leads to

Caption: Relationship between catalyst loading and key reaction outcomes.

Experimental Protocols
Protocol 1: Catalyst Loading Screening for Asymmetric Diphenylzinc Addition

This protocol outlines a general procedure for screening catalyst loading. Safety Note: Organozinc reagents can be pyrophoric. All manipulations must be performed under a strict inert atmosphere.

  • Preparation and Setup:

    • Place five appropriately sized reaction flasks, each with a magnetic stir bar, in a vacuum oven and dry at 120 °C overnight.

    • Backfill the flasks with argon and allow them to cool. Maintain a positive pressure of argon throughout the experiment using a manifold.

    • Prepare a stock solution of the chiral ligand (e.g., a chiral amino alcohol) in anhydrous toluene.

    • Prepare a stock solution of the prochiral ketone substrate in anhydrous toluene.

  • Reaction Execution (Example for 1 mmol scale):

    • Flask 1 (0.5 mol%): Add the calculated volume of the ligand stock solution (0.005 mmol).

    • Flask 2 (1.0 mol%): Add the calculated volume of the ligand stock solution (0.010 mmol).

    • Flask 3 (2.0 mol%): Add the calculated volume of the ligand stock solution (0.020 mmol).

    • Flask 4 (5.0 mol%): Add the calculated volume of the ligand stock solution (0.050 mmol).

    • Flask 5 (10.0 mol%): Add the calculated volume of the ligand stock solution (0.100 mmol).

    • To each flask, add the prochiral ketone stock solution (1.0 mmol).

    • Cool all flasks to the desired reaction temperature (e.g., 0 °C).

    • To each flask, add a solution of diphenylzinc (e.g., 1.2 mmol, 1.2 equivalents) in a hydrocarbon solvent dropwise via syringe.

    • Stir the reactions at the set temperature.

  • Monitoring and Analysis:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction in the highest-loaded flask is complete (or after a set time, e.g., 24 hours), quench all reactions by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Determine the conversion of the crude product by ¹H NMR or GC.

    • Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

  • Evaluation:

    • Plot conversion vs. time and ee% vs. catalyst loading to identify the optimal conditions that provide high conversion and high enantioselectivity in the shortest reasonable time.

References
  • Dosa, P. I. (1998). Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones. DSpace@MIT. [Link]
  • Pu, L. & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]
  • ResearchGate. (2018). In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why?[Link]
  • Soai, K. & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]
  • Gotor-Fernández, V., et al. (2011). Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. Molecules, 16(4), 3363-3387. [Link]
  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 798831. [Link]

Sources

Technical Support Center: Managing Moisture Sensitivity in Reactions with (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-(+)-2-Amino-1,1-diphenyl-1-propanol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral amino alcohol in their synthetic endeavors. While the compound itself is a stable solid, its most powerful applications—often as a chiral auxiliary or ligand—involve reagents that are extremely sensitive to moisture.[1][2] The presence of even trace amounts of water can lead to failed reactions, low yields, and inconsistent results.[3][4]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you master the anhydrous techniques necessary for success.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each entry details the problem, its probable cause related to moisture, and a robust, chemically-sound solution.

Problem 1: Reaction Failure - Low Yield or No Product Formation

You've set up a reaction, for example, the addition of an organometallic reagent to a ketone using a complex derived from this compound, but analysis (TLC, LC-MS) shows only starting material or a minimal amount of product.

  • Probable Cause: Deactivation of Moisture-Sensitive Reagents. The most common cause of failure in these reaction types is the quenching of highly reactive species by water. Organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), are strong bases and nucleophiles that react rapidly and irreversibly with protic sources, including water, to form inactive alkanes.[2] This consumes your reagent before it can participate in the desired transformation.

  • Solution: Implement Rigorous Anhydrous Techniques. Success hinges on creating a truly inert, anhydrous environment.[3] This involves the systematic removal of water from every component of your reaction.

    • Glassware Preparation: Water adsorbs onto the surface of glassware.[3] Visually dry glassware is insufficient.

      • Primary Method: Oven-dry all glassware (flasks, syringes, needles, cannulas) at >125°C for at least 4 hours, or preferably overnight.[5] Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (Argon or Nitrogen).[5]

      • Alternative Method: Flame-dry the assembled apparatus under vacuum.[6][7] Heat the glass with a heat gun or a gentle flame until all visible moisture is gone, then continue heating for another 1-2 minutes. Allow to cool under a positive pressure of inert gas.

    • Solvent Purification: Commercial anhydrous solvents are often sufficient, but for highly sensitive reactions, fresh purification is recommended.

      • THF/Diethyl Ether: Distill from sodium/benzophenone. The formation of a deep blue or purple color from the benzophenone ketyl radical is a reliable indicator that the solvent is anhydrous.[8]

      • Dichloromethane (DCM)/Toluene: Distill from calcium hydride (CaH₂).[9] There is no color indicator, so the procedure must be trusted.

      • Solvent Purification Systems (SPS): A safer and more convenient alternative to stills involves passing the solvent through columns of activated alumina and a supported copper catalyst.[10]

    • Inert Atmosphere Setup: The reaction must be shielded from the atmosphere.

      • A Schlenk line or a glovebox is essential for maintaining an inert atmosphere.[1][7] These tools allow for the manipulation of reagents without exposure to air and moisture.[1][7]

      • If using a Schlenk line, ensure the system is leak-tight. Perform at least three vacuum/inert gas backfill cycles on the reaction flask to remove atmospheric gases before adding reagents.[7]

Problem 2: Poor Stereoselectivity or Formation of Racemic Product

Your reaction works, but the desired enantiomer is formed with low enantiomeric excess (ee), or you obtain a nearly 1:1 mixture of enantiomers.

  • Probable Cause: Interference with the Chiral Complex. Water can interfere with the formation or stability of the chiral catalyst or complex. For instance, in an oxazaborolidine-catalyzed reduction (a common application for related amino alcohols), water can hydrolyze the boron-based catalyst, leading to a non-stereoselective background reaction.[11] This undermines the entire purpose of using the chiral amino alcohol.

  • Solution: Verify Reagent Purity and Ensure Anhydrous Conditions.

    • Re-verify Anhydrous Setup: Even small amounts of moisture can have a significant impact on stereoselectivity.[11] Double-check every step outlined in Problem 1 .

    • Dry the Amino Alcohol: While this compound is a solid, it can adsorb moisture from the air. Before use in a critical reaction, dry the solid in a vacuum oven at a temperature below its melting point (102-105°C) for several hours.[3]

    • Titrate Organometallic Reagents: The molarity of commercial organometallic reagents can decrease over time due to gradual reaction with atmospheric moisture upon repeated use. Titrate reagents like n-butyllithium or phenylmagnesium bromide before use to determine their exact concentration, ensuring accurate stoichiometry in your reaction.

Problem 3: Inconsistent Results and Poor Reproducibility

You have successfully performed the reaction once with high yield and selectivity, but subsequent attempts fail or give variable results.

  • Probable Cause: Inconsistent Moisture Contamination. The most likely culprit for poor reproducibility in moisture-sensitive reactions is a variable amount of water being introduced between different runs.[4] This can stem from differences in how glassware was dried, the age of a solvent bottle, or even ambient humidity on the day of the experiment.

  • Solution: Standardize Your Workflow with a Checklist. Develop a standardized, step-by-step protocol for all moisture-sensitive reactions and follow it meticulously for every experiment. This removes variability and ensures that conditions are as identical as possible each time.

    Workflow Visualization: Decision Tree for Troubleshooting Poor Yields

    TroubleshootingWorkflow start Low Yield or Failed Reaction q1 Was all glassware oven-dried (>4h @ 125°C) or flame-dried? start->q1 q2 Was the solvent freshly distilled or from a new, sealed bottle? q1->q2 Yes end_fail Moisture is likely source. Re-evaluate entire setup. q1->end_fail No q3 Was the reaction run under a positive pressure of inert gas (Ar/N2)? q2->q3 Yes q2->end_fail No q4 Was the (R)-(+)-amino alcohol dried under vacuum before use? q3->q4 Yes q3->end_fail No q5 Were liquid reagents transferred using proper syringe/cannula techniques? q4->q5 Yes q4->end_fail No end_success Root cause addressed. Standardize protocol. q5->end_success Yes q5->end_fail No

    A decision tree to systematically identify potential sources of moisture contamination.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound? The compound should be stored in a tightly closed container in a dry, well-ventilated place.[12] For long-term storage, or after opening, storing it inside a desiccator or a glovebox is recommended to protect it from atmospheric moisture.

Q2: What are the best methods for drying solvents for reactions involving this compound? The choice of drying method depends on the solvent and the stringency of the reaction.

Drying MethodTarget SolventsProsCons
Distillation from Na/Benzophenone Ethers (THF, Diethyl Ether)Provides a visual indicator (deep blue) of dryness.[8] Highly effective.Involves reactive alkali metals; requires careful setup and quenching.
Distillation from CaH₂ Halogenated solvents (DCM), Hydrocarbons (Toluene, Hexane), AcetonitrileEffective for a wide range of solvents.[9]No visual indicator of dryness. CaH₂ powder can be difficult to handle.
Activated Molecular Sieves (3Å or 4Å) Most solvents (e.g., THF, DCM, Methanol)Simple, safe, and effective for removing small amounts of water.[13]Slower than distillation; sieves must be activated (heated under vacuum) before use.[9]
Solvent Purification System (SPS) Common solvents (THF, DCM, Toluene, etc.)Very safe and convenient; provides high-purity, oxygen-free solvent on demand.[10]High initial equipment cost.

Q3: Which specific reagents commonly used with this amino alcohol are most sensitive to moisture? Any highly basic or nucleophilic organometallic reagent is extremely sensitive. This includes:

  • Organolithium Reagents: n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), tert-Butyllithium (t-BuLi).

  • Grignard Reagents: Phenylmagnesium bromide (PhMgBr), Ethylmagnesium chloride (EtMgCl).

  • Metal Hydrides: Lithium aluminum hydride (LiAlH₄), Sodium hydride (NaH).[14]

  • Boranes: Borane-THF complex (BH₃·THF), 9-BBN.

Q4: Can I use a nitrogen balloon instead of a Schlenk line? A nitrogen balloon is a common technique for maintaining a positive pressure of inert gas in a flask.[6][15][16] It is suitable for many reactions. However, for extremely moisture-sensitive reactions, a Schlenk line provides superior control. A Schlenk line allows for vacuum/backfill cycles to thoroughly remove atmospheric gases, which is more rigorous than simply flushing with a balloon.[7] Additionally, balloons can be permeable to air over long reaction times.

Section 3: Key Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

This protocol describes the standard procedure for setting up a reaction vessel to be free of atmospheric air and moisture.

  • Assemble Dry Glassware: Assemble your oven- or flame-dried reaction flask (with a stir bar) and condenser while still warm. Use a light coating of grease on glass joints.

  • Connect to Schlenk Line: Securely connect the flask to the Schlenk line via a flexible hose.

  • Perform Purge Cycles:

    • Close the gas inlet on the flask's stopcock and open the vacuum line. Evacuate the flask for 2-3 minutes.

    • Close the vacuum line and slowly open the inert gas (Argon or Nitrogen) line to backfill the flask. You should hear the gas flow stop when the pressure is equalized.

    • Repeat this vacuum/backfill cycle a minimum of three times to ensure the complete removal of air.[7]

  • Maintain Positive Pressure: After the final backfill, leave the inert gas line open and connect the Schlenk line to an oil bubbler to maintain a slight positive pressure. A slow bubble rate (1 bubble every 5-10 seconds) indicates a sealed system.

  • Add Reagents: Solids can be added under a strong counterflow of inert gas. Liquids should be added via a gas-tight, oven-dried syringe through a rubber septum.[5][16]

Workflow Visualization: Inert Atmosphere Reaction Setup

InertAtmosphere cluster_0 Preparation cluster_1 Inerting the System cluster_2 Reaction Execution A Oven/Flame-Dry All Glassware B Assemble Apparatus While Hot A->B C Connect to Schlenk Line B->C D Cycle 1: Evacuate (Vacuum) C->D E Cycle 1: Backfill (Inert Gas) D->E F Repeat Cycle 3x E->F G Maintain Positive Pressure (via Bubbler) F->G H Add Reagents via Syringe/Cannula G->H

Sources

Technical Support Center: Synthesis of Oxazaborolidines from (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of chiral oxazaborolidines derived from (R)-(+)-2-Amino-1,1-diphenyl-1-propanol. This resource is designed for researchers, scientists, and drug development professionals who utilize these powerful catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, for enantioselective reductions.[1][2] While the synthesis is generally robust, success hinges on understanding and controlling the reaction landscape to avoid common side reactions that can diminish yield, purity, and catalytic efficacy.

This guide provides in-depth, field-proven insights in a troubleshooting format to help you diagnose and resolve issues encountered during your experiments.

The Primary Reaction Pathway: What Success Looks Like

The goal is the condensation of the chiral amino alcohol with a borane source to form the five-membered oxazaborolidine ring. This reaction involves the interaction of borane with both the hydroxyl and amino groups of the starting material, liberating two equivalents of hydrogen gas in the process.[1][3]

Caption: Figure 1: The desired reaction pathway for oxazaborolidine synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each entry is designed to help you identify the problem, understand its chemical origin, and implement a robust solution.

FAQ 1: Stalled Reaction & Formation of an Unwanted Stable Adduct

Question: My reaction seems to have stopped, and I've isolated a stable white solid that isn't my target oxazaborolidine. What is it, and how can I prevent its formation?

Answer: This is the most frequent side reaction and typically points to the formation of a stable borane-amine adduct .

  • Causality: The nitrogen atom on your amino alcohol is a Lewis base, and the borane (BH₃) is a potent Lewis acid.[4] Their initial interaction is a rapid and exothermic acid-base reaction to form a stable N-B bond.[5] While this adduct is an intermediate on the path to the oxazaborolidine, if conditions are not right, it can be isolated as the primary product, preventing the final ring-closing step (cyclization) which involves reaction with the hydroxyl group and elimination of H₂.

  • Diagnosis: The borane-amine adduct can be readily identified by ¹¹B NMR spectroscopy, which will show a characteristic quartet for the NBH₃ moiety.[5] This is distinct from the broader signal expected for the B-O and B-N bonds in the final oxazaborolidine ring.

  • Solution & Prevention:

    • Stoichiometry is Critical: The key is using at least two equivalents of the borane source . The first equivalent forms the amine adduct, and the second is required to react with the alcohol and drive the cyclization.[1][3]

    • Thermal Push: The conversion of the intermediate adduct to the final product requires overcoming an energy barrier and is often facilitated by gentle heating (e.g., 30-40 °C in THF).[1][3] This provides the activation energy needed for the hydroxyl group to react and for hydrogen gas to be liberated.

    • Monitor Gas Evolution: The formation of the oxazaborolidine from the amino alcohol and two equivalents of BH₃ should produce two equivalents of H₂ gas.[1] Visually monitoring for bubbling (or using a gas burette for quantitative analysis) is an excellent indicator that the reaction is proceeding past the stable adduct stage.

Figure 2: Competing Pathways cluster_legend Legend A Amino Alcohol + BH₃ B Borane-Amine Adduct (Stable Intermediate) A->B Fast Lewis Acid-Base Reaction C Desired Oxazaborolidine B->C Requires Heat & Additional BH₃ (Rate-Limiting Step) key1 Desired Path key2 Side Reaction Path key3 Problematic Intermediate

Caption: Figure 2: Desired cyclization vs. stalling at the borane-amine adduct.

FAQ 2: Low Yields and Poor Catalytic Performance

Question: My synthesis gives a low yield, and when I use the resulting catalyst in a CBS reduction, the enantioselectivity is much lower than expected. What's causing this degradation?

Answer: This issue is almost always caused by hydrolysis due to the presence of water.

  • Causality: Oxazaborolidines, and the borane reagents used to make them, are highly sensitive to moisture.[6][7] The B-N and B-O bonds in the heterocyclic ring are susceptible to cleavage by water, which hydrolyzes the catalyst back to the starting this compound and boric acid byproducts. Even trace amounts of water can significantly impact the reaction. A compromised catalyst will naturally lead to poor performance in subsequent asymmetric reductions.[6]

  • Diagnosis:

    • Reaction Monitoring: Check a crude sample of your product by TLC or ¹H NMR. The presence of a significant amount of the starting amino alcohol is a clear sign of hydrolysis.

    • Performance Test: The ultimate test is the catalyst's performance. A drop in enantiomeric excess (ee%) in a standard ketone reduction is a strong indicator that the catalyst has been compromised by moisture.

  • Solution & Prevention:

    • Rigorous Anhydrous Technique: There is no substitute for meticulous experimental setup.

      • Glassware: All glassware must be oven-dried (e.g., at 120 °C for at least 4 hours) or flame-dried under vacuum and allowed to cool under an inert atmosphere.

      • Solvents: Use freshly distilled, anhydrous solvents. THF, a common solvent for this reaction, should be dried over sodium/benzophenone. Packaged anhydrous solvents should be used immediately after opening.

      • Inert Atmosphere: The entire reaction, from setup to workup, must be conducted under a positive pressure of an inert gas like argon or nitrogen.

    • Reagent Handling: The borane source (e.g., BH₃·THF or BH₃·SMe₂) is also moisture-sensitive and should be handled carefully with syringes under an inert atmosphere.

FAQ 3: Complex Product Mixture and Analytical Challenges

Question: My crude ¹H and ¹¹B NMR spectra are very broad and complex, and TLC shows multiple spots that are difficult to separate. I don't seem to be getting a clean, single product.

Answer: This suggests the formation of oligomeric species or alternative boron-containing adducts , such as boroxines or borazines.

  • Causality: While less common than adduct formation or hydrolysis, these side reactions can occur under non-optimal conditions.

    • Boroxine Formation: If using a boronic acid instead of a borane source, there's a known competing pathway where the boronic acid self-condenses to form a cyclic trimer called a boroxine. This boroxine can then form adducts with the amino alcohol, leading to a complex mixture.[8]

    • Borazine Formation: At elevated temperatures, intermediates can sometimes trimerize to form highly stable, six-membered B₃N₃ rings known as borazines.[9]

    • Oligomerization: Improper stoichiometry or the presence of bifunctional impurities can lead to the formation of linear or cyclic oligomers instead of the desired five-membered monomeric ring.

  • Diagnosis: This is primarily an analytical challenge. Broad, unresolved signals in the ¹¹B NMR are a key indicator of multiple boron environments. Mass spectrometry may also show ions corresponding to dimers or trimers of the expected product.

  • Solution & Prevention:

    • Adhere to Proven Protocols: Use well-established procedures from literature, paying close attention to the recommended borane source (BH₃·THF and BH₃·SMe₂ are most common), temperature, and reaction time.[1][3][10]

    • Control Temperature: Avoid excessive heating, as this can promote the formation of thermally stable side products like borazines.[9]

    • Purification: While challenging, the desired monomeric oxazaborolidine can sometimes be purified from these mixtures by sublimation under high vacuum or by very careful column chromatography on silica gel.[1]

Protocols and Data

Troubleshooting Summary Table
ParameterRecommended ConditionPotential Side Reaction if Deviated
Borane Stoichiometry ≥ 2.0 equivalents< 2.0 equiv: Stalling at stable borane-amine adduct.
Water Content Strictly anhydrous (<50 ppm)Hydrolysis of product back to starting amino alcohol.
Temperature 30-40 °C (for THF)Too Low: Slow or incomplete cyclization. Too High: Formation of borazines or other degradation products.
Atmosphere Inert (Argon or Nitrogen)Hydrolysis and oxidation of borane reagents.
Boron Source BH₃·THF or BH₃·SMe₂Boronic Acids: Potential for boroxine-amine adduct formation.
Best-Practice Experimental Protocol for Synthesis

This protocol is designed to minimize the side reactions discussed above.

  • Preparation (Anhydrous Setup):

    • Place a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum in an oven at 120 °C for at least 4 hours.

    • Assemble the glassware hot and allow it to cool to room temperature under a positive flow of inert gas.

  • Reagent Addition:

    • In the cooled flask, dissolve this compound (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration).

    • Via syringe, slowly add a 1.0 M solution of borane-THF complex (BH₃·THF, 2.0-2.2 equiv) to the stirred solution at 0 °C (ice bath).

    • Note: A white precipitate of the borane-amine adduct may form initially.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Slowly heat the reaction mixture to 35 °C in a water bath.

    • Stir at this temperature for 6-8 hours. Vigorous gas (H₂) evolution should be observed during the initial heating phase.

    • Monitor the reaction's progress by TLC, checking for the consumption of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the solvent and any excess BH₃·THF under reduced pressure. Caution: Handle the vacuum pump exhaust appropriately as it may contain borane.

    • The resulting crude oxazaborolidine can often be used directly in subsequent reactions. For higher purity, the product can be sublimed under high vacuum.

Troubleshooting Workflow

Figure 3: Troubleshooting Workflow start Start Synthesis check_reaction Reaction Stalled or Low Conversion? start->check_reaction check_yield Reaction Complete but Yield is Low? check_reaction->check_yield No adduct Issue: Borane-Amine Adduct Solution: 1. Use >2 eq. BH₃ 2. Heat to 35-40 °C check_reaction->adduct Yes check_purity Product is an Impure Mixture? check_yield->check_purity No hydrolysis Issue: Hydrolysis Solution: 1. Use oven-dried glassware 2. Use anhydrous solvent 3. Maintain inert atmosphere check_yield->hydrolysis Yes success Successful Synthesis check_purity->success No oligomers Issue: Oligomers/Side Products Solution: 1. Verify reagent purity 2. Strict temperature control 3. Use BH₃·THF source check_purity->oligomers Yes

Sources

Validation & Comparative

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Spotlight on (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern asymmetric synthesis, the strategic selection of a chiral catalyst or auxiliary is a critical determinant of success. Chiral amino alcohols stand as a cornerstone of this field, valued for their ready availability from the chiral pool, structural modularity, and profound efficacy in a vast array of stereoselective transformations.[1][2][3] This guide provides an in-depth comparative analysis of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol, a highly effective chiral ligand, against other prominent chiral amino alcohols. Through the lens of a benchmark catalytic reaction, supported by experimental data, detailed protocols, and mechanistic visualizations, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Privileged Scaffold: An Introduction to Chiral Amino Alcohols

Chiral 1,2-amino alcohols are bifunctional molecules whose power lies in the synergistic action of their amino and hydroxyl groups.[1] These moieties can coordinate to metal centers or substrates, creating a rigid and well-defined chiral environment. This constrained transition state geometry is the cornerstone of their ability to direct the stereochemical outcome of a reaction, enabling the synthesis of single-enantiomer pharmaceuticals and fine chemicals.[1][4][5]

This compound, derived from (R)-alanine, is a prominent member of this class. Its bulky diphenylmethyl group provides significant steric hindrance, which is often instrumental in achieving high levels of enantioselectivity. This guide will compare its performance against three other widely utilized chiral amino alcohols, each representing a distinct structural class:

  • (1R,2S)-(-)-Norephedrine: A classic and cost-effective amino alcohol derived from the Ephedra alkaloids.[6][7]

  • (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol: Derived from valine, this ligand allows for an assessment of the impact of a bulkier alkyl substituent adjacent to the stereogenic center bearing the amino group.[8][9][10]

  • Cinchonidine: A representative Cinchona alkaloid, which, along with its pseudoenantiomer cinchonine, is a powerhouse in both metal-catalyzed and organocatalytic asymmetric reactions.[11][12][13][14]

Performance Benchmark: The Enantioselective Addition of Diethylzinc to Aldehydes

A quintessential test for the efficacy of chiral amino alcohols is the catalytic enantioselective addition of diethylzinc to prochiral aldehydes.[15][16][17][18][19][20] This reaction is a robust method for forming chiral secondary alcohols, which are valuable intermediates in organic synthesis. The performance of our selected amino alcohols in the addition of diethylzinc to benzaldehyde is summarized below.

Chiral Amino AlcoholCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Product Configuration
This compound 2Toluene02>9597(R)
(1R,2S)-(-)-Norephedrine 5Toluene2524~9085(R)
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol 2Toluene02>9598(S)
Cinchonidine 10Toluene048~8560(S)

Note: The data presented are representative values compiled from various sources and are intended for comparative purposes. Actual results may vary based on specific experimental conditions.

From this data, it is evident that the diphenyl-substituted amino alcohols derived from alanine and valine provide significantly higher enantioselectivity in this transformation compared to norephedrine and cinchonidine. The choice between the (R)-alanine and (S)-valine-derived ligands allows for access to either enantiomer of the product alcohol in high optical purity.

This protocol describes a general procedure for the reaction, catalyzed by a chiral amino alcohol.

Materials:

  • Chiral amino alcohol (e.g., this compound, 0.02 mmol)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes, 2.2 mmol)

  • Benzaldehyde (freshly distilled, 1.0 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral amino alcohol (0.02 mmol).

  • Add anhydrous toluene (2 mL) and stir to dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.2 mL, 2.2 mmol) dropwise to the stirred solution of the ligand.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral zinc-alkoxide catalyst.

  • Add freshly distilled benzaldehyde (0.102 mL, 1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at 0 °C for the time specified in the comparative table (e.g., 2 hours).

  • Upon completion (monitored by TLC), quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

cluster_prep Catalyst Formation & Reaction Setup cluster_workup Workup & Purification A Charge flask with chiral amino alcohol B Add anhydrous toluene A->B C Cool to 0 °C B->C D Add Diethylzinc solution C->D E Stir for 30 min (Catalyst forms) D->E F Add Benzaldehyde E->F G Stir at 0 °C for 2h F->G H Quench with aq. NH4Cl G->H I Extract with Diethyl Ether H->I J Dry organic layers (MgSO4) I->J K Concentrate in vacuo J->K L Purify by Chromatography K->L M Analyze ee% (Chiral HPLC/GC) L->M

Caption: A typical workflow for the chiral amino alcohol-catalyzed addition of diethylzinc to benzaldehyde.

Mechanistic Rationale for Stereoselectivity

The high enantioselectivity observed with ligands like this compound is a direct consequence of a well-organized, dimeric transition state. The reaction proceeds through the formation of a chiral zinc alkoxide complex. Two molecules of this complex then assemble into a dimeric structure that coordinates with the aldehyde. The steric bulk of the diphenyl groups on the ligand effectively shields one face of the aldehyde's carbonyl group, allowing the ethyl group from the diethylzinc to attack preferentially from the less hindered face.

cluster_TS Proposed Transition State cluster_legend Key Aldehyde Ph-CHO Catalyst Chiral Zn-Alkoxide Dimer Aldehyde->Catalyst Coordination Product (R)-1-Phenyl-1-propanol Catalyst->Product Et addition to Re face k1 Ph-CHO = Benzaldehyde k2 Et = Ethyl group k3 Re face = Less hindered face

Caption: Conceptual diagram of the stereodirecting transition state.

The superior performance of the diphenyl-substituted amino alcohols can be attributed to the rigid chiral pocket created by the bulky phenyl groups. In contrast, the smaller phenyl and methyl groups of norephedrine create a less sterically demanding environment, leading to lower enantioselectivity. Cinchonidine, while a potent catalyst in many other reactions, is less effective here, likely due to a less favorable transition state geometry for this specific transformation.

Broader Applications in Asymmetric Synthesis

While the diethylzinc addition is an excellent benchmark, the utility of these chiral amino alcohols extends to a wide range of other important asymmetric transformations.

Reaction TypeThis compound(1R,2S)-(-)-Norephedrine(S)-Valinol-derived Amino AlcoholCinchonidine
CBS Reduction ExcellentGoodExcellentN/A
Asymmetric Alkylation GoodGoodGoodExcellent (as PTC)
Henry Reaction ModerateGoodModerateExcellent
Michael Addition ModerateModerateModerateExcellent

This broader comparison highlights the complementary nature of these catalysts. While this compound and its valinol-derived counterpart excel in reactions requiring a bulky, well-defined chiral pocket, such as CBS reductions and certain alkylations, Cinchona alkaloids like cinchonidine are often the catalysts of choice for a wider range of reactions, including Michael and Henry reactions, frequently acting as potent organocatalysts.[14][21][22][23]

cluster_selection Catalyst Selection Logic Reaction Target Asymmetric Reaction CBS CBS Reduction / Diethylzinc Addition Reaction->CBS Sterically demanding transition state? Henry Henry / Michael / Phase-Transfer Rxn Reaction->Henry Organocatalytic / PTC mechanism? Catalyst1 (R)-2-Amino-1,1-diphenyl-1-propanol or (S)-Valinol-derived CBS->Catalyst1 Catalyst2 Cinchonidine / Norephedrine derivative Henry->Catalyst2

Caption: Logical workflow for selecting a chiral amino alcohol catalyst based on reaction type.

Conclusion

This compound is a highly effective chiral ligand, particularly for asymmetric transformations that benefit from a sterically demanding and rigid chiral environment, such as the enantioselective addition of organozinc reagents to aldehydes and the Corey-Bakshi-Shibata reduction of ketones. Its performance in these areas often surpasses that of more traditional catalysts like norephedrine.

However, no single catalyst is a panacea for all asymmetric challenges. For a broader range of applications, particularly in the realm of organocatalysis, Cinchona alkaloids like cinchonidine offer unparalleled versatility and power. The selection of an optimal chiral amino alcohol is therefore a nuanced decision, contingent upon the specific reaction, substrate, and desired stereochemical outcome. This guide has aimed to provide the foundational data and mechanistic understanding to empower chemists to navigate this selection process with confidence, ultimately accelerating the development of innovative and life-changing molecules.

References

  • BenchChem. (2025). Mechanism of action of amino alcohol compounds in synthesis.
  • ResearchGate. (n.d.). Enantioselective addition of diethylzinc to aromatic aldehydes with new chiral amino alcohols as ligands.
  • ACS Publications. (n.d.). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids.
  • Macmillan Group. (2003).
  • Royal Society of Chemistry. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.
  • Dovepress. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions.
  • Bentham Science. (2022). The Use of Cinchona Alkaloid Derivatives as Chiral Ligands and Organocatalysts in Asymmetric Catalysis. Mini-Reviews in Organic Chemistry, 19(2), 146-165.
  • BenchChem. (2025). indanol and Other Chiral Amino Alcohols in Asymmetric Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.
  • DSpace. (n.d.). Highly Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Novel Chiral tert-Amino Alcohols.
  • ResearchGate. (n.d.). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution.
  • BenchChem. (2025). A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark.
  • ScienceDirect. (n.d.). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes.
  • ACS Publications. (n.d.). Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. Organic Letters.
  • PolyU Electronic Theses. (1998).
  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.
  • ACS Publications. (n.d.). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry.
  • Westlake University. (2023).
  • Globe Thesis. (2010).
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol and (S)-(-)-2-Amino-1,1-diphenyl-1-propanol.
  • Santa Cruz Biotechnology. (n.d.). (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol.
  • PubChem. (n.d.). (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol.
  • Sigma-Aldrich. (2012). Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol.
  • Sigma-Aldrich. (n.d.). (1R,2S)-(-)-Norephedrine 99 492-41-1.
  • TCI Chemicals. (n.d.). (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol.
  • ResearchGate. (2025). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone.
  • TCI Chemicals. (n.d.). (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol 78603-95-9.
  • NIH. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
  • Chemsavers. (n.d.). (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, 98% 1g.
  • Semantic Scholar. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Royal Society of Chemistry. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15, 7316-7323.
  • Royal Society of Chemistry. (2021).
  • Diva-portal.org. (n.d.).
  • Semantic Scholar. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
  • MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

Sources

A Comparative Guide to the Catalytic Applications of (R)-(+)- and (S)-(-)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries and catalysts are indispensable tools in this endeavor, enabling the selective synthesis of a desired enantiomer. Among these, the enantiomers of 2-amino-1,1-diphenyl-1-propanol stand out for their versatility and efficacy. This guide provides an in-depth, objective comparison of the catalytic performance of (R)-(+)-2-amino-1,1-diphenyl-1-propanol and its enantiomer, (S)-(-)-2-amino-1,1-diphenyl-1-propanol, supported by experimental data and detailed protocols.

Introduction to Chiral Amino Alcohols in Asymmetric Catalysis

This compound and (S)-(-)-2-amino-1,1-diphenyl-1-propanol are chiral amino alcohols that have found widespread application in two primary areas of asymmetric synthesis: as precursors to Corey-Bakshi-Shibata (CBS) catalysts for the enantioselective reduction of prochiral ketones, and as chiral auxiliaries for the diastereoselective alkylation of enolates. Their rigid diphenylmethyl carbinol structure provides a well-defined chiral environment, leading to high levels of stereochemical control in a variety of chemical transformations. The choice between the (R) and (S) enantiomer is dictated by the desired absolute configuration of the final product, as each enantiomer directs the reaction to produce the opposite stereoisomer.

Enantioselective Reduction of Prochiral Ketones: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] This reaction utilizes a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral amino alcohol, such as (R)- or (S)-2-amino-1,1-diphenyl-1-propanol, and a borane source. The predictability and high enantioselectivity, often exceeding 95% enantiomeric excess (e.e.), make the CBS reduction a valuable tool in organic synthesis.[1]

Mechanism of Stereochemical Control

The mechanism of the CBS reduction involves the formation of a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate. This ternary complex facilitates the stereoselective transfer of a hydride from the borane to the ketone carbonyl. The chirality of the amino alcohol dictates the facial selectivity of the hydride attack, thus determining the absolute configuration of the resulting alcohol.

The (R)-enantiomer of the amino alcohol leads to the formation of an (R)-configured oxazaborolidine catalyst, which preferentially delivers the hydride to one face of the ketone. Conversely, the (S)-enantiomer generates the (S)-catalyst, which directs the hydride to the opposite face, yielding the enantiomeric alcohol product. This predictable relationship is a key advantage of the CBS reduction.

CBS_Mechanism_Comparison cluster_R (R)-Catalyst Pathway cluster_S (S)-Catalyst Pathway R_Ketone Prochiral Ketone R_Transition Transition State A R_Ketone->R_Transition R_Catalyst (R)-CBS Catalyst R_Catalyst->R_Transition R_Product (S)-Alcohol R_Transition->R_Product Hydride attack on Re face S_Ketone Prochiral Ketone S_Transition Transition State B S_Ketone->S_Transition S_Catalyst (S)-CBS Catalyst S_Catalyst->S_Transition S_Product (R)-Alcohol S_Transition->S_Product Hydride attack on Si face

Stereochemical pathways in the CBS reduction.
Performance Comparison: Reduction of a Prostaglandin Precursor

A clear demonstration of the opposing stereochemical influence of the (R)- and (S)-catalysts is found in the synthesis of prostaglandins. In a key step, the reduction of a prochiral ketone precursor was carried out using the CBS methodology with catalysts derived from both enantiomers of a chiral amino alcohol similar to the topic compounds. The results, as reported by E. J. Corey and coworkers, are summarized below.[3]

Catalyst PrecursorSubstrateProduct Ratio (S:R)Diastereomeric Excess (d.e.)
(S)-Amino Alcohol DerivativeProstaglandin Ketone Precursor90:1080%
(R)-Amino Alcohol DerivativeProstaglandin Ketone Precursor9:9182%

This data unequivocally shows that the choice of the chiral amino alcohol enantiomer directly controls the stereochemical outcome of the reduction, affording the desired diastereomer in high excess.

Experimental Protocol: Enantioselective Reduction of Acetophenone

The following is a general protocol for the CBS reduction of acetophenone, a common model substrate.

CBS_Protocol start Start step1 Dissolve (R)- or (S)-2-amino-1,1-diphenyl-1-propanol in dry THF under inert atmosphere. start->step1 step2 Add borane-THF complex dropwise at 0 °C and stir for 30 min to form the oxazaborolidine catalyst. step1->step2 step3 Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C). step2->step3 step4 Slowly add a solution of acetophenone in dry THF to the catalyst solution. step3->step4 step5 Monitor the reaction by TLC or GC until completion. step4->step5 step6 Quench the reaction by the slow addition of methanol. step5->step6 step7 Perform an aqueous workup and extract the product with an organic solvent. step6->step7 step8 Purify the chiral 1-phenylethanol by column chromatography. step7->step8 end End step8->end

Workflow for the CBS reduction of acetophenone.

Materials:

  • This compound or (S)-(-)-2-Amino-1,1-diphenyl-1-propanol

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard workup and purification reagents

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral amino alcohol (0.1 eq).

  • Add anhydrous THF and cool the solution to 0 °C.

  • Slowly add the borane-THF solution (1.1 eq) and stir for 30 minutes at 0 °C.

  • Cool the mixture to the desired reaction temperature (e.g., -20 °C).

  • In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF.

  • Slowly add the acetophenone solution to the catalyst solution over 30 minutes.

  • Stir the reaction at the same temperature until the starting material is consumed, as monitored by TLC or GC.

  • Carefully quench the reaction by the slow addition of methanol at low temperature.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting chiral 1-phenylethanol by flash column chromatography.

Expected Outcome:

  • Using the (R)-catalyst will yield (S)-1-phenylethanol .

  • Using the (S)-catalyst will yield (R)-1-phenylethanol .

High yields and enantiomeric excesses (>90%) are typically observed for this reaction.

Diastereoselective Alkylation of Ketone Enolates

(R)-(+)- and (S)-(-)-2-Amino-1,1-diphenyl-1-propanol can also be employed as chiral auxiliaries to direct the diastereoselective alkylation of ketone enolates. In this approach, the chiral amino alcohol is first condensed with a ketone to form a chiral imine or enamine. The resulting chiral intermediate then directs the approach of an electrophile to one of the two diastereotopic faces of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the imine or enamine removes the chiral auxiliary and reveals the enantioenriched alkylated ketone.

Mechanism of Diastereoselective Alkylation

The stereochemical outcome of the alkylation is controlled by the conformation of the chiral imine or enamine intermediate. The bulky diphenylmethyl group of the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the less sterically hindered face. The absolute configuration of the amino alcohol determines which face is shielded, thus controlling the stereochemistry of the newly formed stereocenter.

Alkylation_Mechanism cluster_Alkylation Diastereoselective Alkylation with (R)-Auxiliary Ketone Prochiral Ketone Imine Chiral Imine Intermediate Ketone->Imine Auxiliary (R)-Amino Alcohol Auxiliary Auxiliary->Imine Enolate Chiral Enolate (less hindered face exposed) Imine->Enolate Deprotonation Alkylated_Imine Alkylated Imine Enolate->Alkylated_Imine Attack from less hindered face Electrophile Electrophile (R-X) Electrophile->Alkylated_Imine Product Enantioenriched Ketone Alkylated_Imine->Product Hydrolysis

Mechanism of diastereoselective alkylation.
Performance Data: Diastereoselective Alkylation of a Propiophenone Derivative
Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)
Chiral Amino Alcohol DerivativeBenzyl Bromide>95:5

This result highlights the effectiveness of chiral amino alcohols in controlling the stereochemistry of enolate alkylations. The choice of the (R)- or (S)-enantiomer of 2-amino-1,1-diphenyl-1-propanol would be expected to provide access to the opposite enantiomer of the α-alkylated ketone product.

Experimental Protocol: Diastereoselective Alkylation of a Ketone

The following is a general protocol for the diastereoselective alkylation of a ketone using a chiral amino alcohol auxiliary.

Alkylation_Protocol start Start step1 Condense the ketone with (R)- or (S)-2-amino-1,1-diphenyl-1-propanol to form the chiral imine. start->step1 step2 Treat the imine with a strong base (e.g., LDA) at low temperature to form the chiral enolate. step1->step2 step3 Add the alkylating agent (e.g., an alkyl halide) to the enolate solution. step2->step3 step4 Allow the reaction to proceed until completion, monitoring by TLC or GC. step3->step4 step5 Quench the reaction with a proton source (e.g., water or saturated ammonium chloride). step4->step5 step6 Hydrolyze the resulting alkylated imine under acidic conditions to release the chiral auxiliary and the enantioenriched ketone. step5->step6 step7 Separate the chiral auxiliary from the product by extraction. step6->step7 step8 Purify the enantioenriched ketone by column chromatography. step7->step8 end End step8->end

Workflow for diastereoselective alkylation.

Materials:

  • A prochiral ketone (e.g., cyclohexanone)

  • This compound or (S)-(-)-2-Amino-1,1-diphenyl-1-propanol

  • A strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • An alkylating agent (e.g., benzyl bromide)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Aqueous acid (for hydrolysis)

  • Standard workup and purification reagents

Procedure:

  • Imine Formation: In a round-bottom flask, combine the ketone (1.0 eq) and the chiral amino alcohol (1.0 eq) in a suitable solvent such as toluene. Use a Dean-Stark apparatus to remove water azeotropically and drive the reaction to completion.

  • Enolate Formation: To a solution of the purified chiral imine in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA (1.1 eq) dropwise. Stir the mixture for 1-2 hours at this temperature.

  • Alkylation: Slowly add the alkylating agent (1.2 eq) to the enolate solution at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Workup and Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the organic layer and concentrate. The crude alkylated imine can then be hydrolyzed by stirring with aqueous acid (e.g., 2 M HCl) to yield the α-alkylated ketone and the protonated chiral auxiliary.

  • Purification: Neutralize the aqueous layer and extract the chiral auxiliary. The organic layer containing the product can be washed, dried, and concentrated. Purify the enantioenriched ketone by flash column chromatography.

Expected Outcome:

  • The use of This compound will lead to one enantiomer of the α-alkylated ketone.

  • The use of (S)-(-)-2-amino-1,1-diphenyl-1-propanol will lead to the opposite enantiomer.

High diastereoselectivities are expected for this type of transformation.

Conclusion

Both this compound and (S)-(-)-2-amino-1,1-diphenyl-1-propanol are highly effective chiral reagents for asymmetric synthesis. Their primary value lies in their ability to predictably control the stereochemical outcome of two important classes of reactions: the enantioselective reduction of ketones and the diastereoselective alkylation of enolates. The choice between the (R) and (S) enantiomer is straightforward and depends entirely on the desired absolute configuration of the target molecule. The high levels of stereoselectivity, coupled with the reliability of these methods, make these amino alcohols essential tools for the modern synthetic chemist.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
  • Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR.
  • ResearchGate. (n.d.). Scheme 4. CBS Reduction of Acetophenone using (R)-CBS or (S)-CBS.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine.
  • Wikipedia. (n.d.). Corey–Itsuno reduction.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules, 23(9), 2339. [Link]
  • Effect of substituents on enantioselectivity in chiral oxazaborolidine mediated asymmetric ketone reduction reaction. (2012). Journal of Saudi Chemical Society, 16(3), 287-294. [Link]
  • Corey, E. J., Bakshi, R. K., Shibata, S., Chen, C. P., & Singh, V. K. (1987). A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]
  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.
  • Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. (2023). RSC Advances, 13(20), 13635-13644. [Link]
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
  • Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. (2021). Molecules, 26(16), 4945. [Link]

Sources

The Evolving Role of the "Chiral Auxiliary" in Ketone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Chiral Auxiliaries for Asymmetric Ketone Reduction

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern organic chemistry. These chiral alcohols are vital building blocks for a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Asymmetric reduction of prochiral ketones stands out as one of the most direct and efficient methods to access these molecules. While traditional stoichiometric chiral auxiliaries have proven invaluable in many asymmetric transformations, the landscape of ketone reduction is dominated by sophisticated chiral reagents and catalytic systems that offer distinct advantages.

This guide provides a comparative analysis of key alternative strategies to the classic auxiliary model for asymmetric ketone reduction. We will delve into the mechanisms, performance data, and experimental protocols of leading methods, offering the field-proven insights necessary to make informed decisions in your synthetic planning.

Traditionally, a chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is cleaved and recovered.[4][5][6] An ideal auxiliary is readily available in both enantiomeric forms, easily attached and removed, provides high stereocontrol, and can be recycled efficiently.[7]

However, for the reduction of ketones, the concept has expanded. Instead of covalent attachment to the ketone itself, chirality is often introduced through one of the following approaches:

  • Chirally Modified Reagents: The reducing agent itself (e.g., a metal hydride) is modified by a chiral ligand.

  • Chiral Catalysts: A catalytic amount of a chiral molecule creates a chiral environment, activating the ketone and/or the reducing agent to facilitate enantioselective hydride transfer.

These methods circumvent the need for extra synthetic steps to attach and cleave an auxiliary from the substrate, offering greater atom economy and efficiency. This guide will focus on these powerful alternatives.

Performance Comparison of Leading Alternative Strategies

The choice of a chiral system is highly dependent on the ketone substrate, desired efficiency, and scalability. Below is a comparison of several effective methodologies, with performance data for the reduction of representative ketones like acetophenone and its derivatives.

Chiral System/MethodologyAuxiliary/Ligand TypeReducing AgentSubstrate ExampleYield (%)ee (%)Key Advantages & Insights
CBS Catalytic Reduction Oxazaborolidine (from Proline)Borane (BH₃)AcetophenoneHigh91-98[8]Broad substrate scope, predictable stereochemistry, high enantioselectivity. Catalyst can be generated in situ.[8][9][10]
Chirally Modified Borohydrides α,α-Diphenyl β-Amino AlcoholsBorane (BH₃)Aromatic KetonesGood~90[11]Stoichiometric but uses readily available amino alcohols. The reagent is prepared from the auxiliary and borane.[11]
Diterpene-Derived Dioxaborolane 2α,3α-dihydroxycativic acidBorane-DMSα-Tetralone89-99[12]96[12]Utilizes a novel auxiliary derived from a natural product. Shows excellent enantioselectivity for cyclic aryl ketones.[12]
Chiral Alkoxyaluminium Halides exo-Bornan-2-olSelf (hydride transfer)Phenyl Alkyl KetonesGood10-84Reagent accessibility is high. The degree of asymmetric induction is highly sensitive to the steric bulk of the ketone's alkyl group.[13]
Asymmetric Transfer Hydrogenation (ATH) Chiral Amino Alcohols / DiaminesIsopropanol / Formic AcidAcetophenone>99up to 83[1]Avoids pyrophoric borane reagents, using safer hydrogen sources. Often catalyzed by Ruthenium or Rhodium complexes.[1][14]

Mechanistic Deep Dive: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a preeminent method for the catalytic enantioselective reduction of ketones.[9] Its success and predictability are grounded in a well-understood mechanism involving a rigid, chair-like transition state.

The process begins with the coordination of the borane (BH₃) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This crucial step activates the borane as a hydride donor while increasing the Lewis acidity of the endocyclic boron atom. The ketone's carbonyl oxygen then coordinates to this now more electrophilic boron atom. This coordination orients the ketone in a highly specific manner to minimize steric interactions. The larger substituent (RL) of the ketone preferentially occupies a pseudo-equatorial position to avoid clashing with the catalyst's bulky group, while the smaller substituent (RS) takes the pseudo-axial position. Hydride is then delivered from the coordinated borane to the re-face of the ketone, leading to the predictable formation of the (R)-alcohol (when using the common (S)-proline-derived catalyst).[8]

G cluster_0 CBS Reduction Mechanism catalyst Oxazaborolidine Catalyst activated_complex Activated Catalyst-Borane Complex catalyst->activated_complex Coordination borane BH₃•THF borane->activated_complex ketone Prochiral Ketone (R-CO-R') transition_state Six-Membered Chair-like Transition State ketone->transition_state Coordination activated_complex->transition_state product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Regeneration alcohol Chiral Alcohol product_complex->alcohol Release

Caption: The catalytic cycle of the CBS reduction.

Experimental Protocols

A reliable and reproducible protocol is paramount for success. Below is a detailed procedure for the asymmetric reduction of acetophenone using an in situ generated oxazaborolidine catalyst, a practical approach that avoids the isolation and storage of the potentially sensitive catalyst.[8][10]

Protocol: In Situ Asymmetric Reduction of Acetophenone

Materials:

  • (S)-5-(Diphenylhydroxymethyl)pyrrolidin-2-one (chiral lactam alcohol)

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

Procedure:

  • Catalyst Generation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral lactam alcohol (0.1 mmol, 10 mol%).

  • Add anhydrous THF (2.0 mL) to dissolve the lactam alcohol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1.0 M solution of BH₃•THF (0.1 mL, 0.1 mmol) dropwise to the stirred solution.

  • Allow the mixture to stir at room temperature for 10 minutes. The in situ generation of the oxazaborolidine catalyst is now complete.

  • Ketone Reduction: Cool the catalyst solution back to 0 °C.

  • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (1.0 mL).

  • Add the acetophenone solution dropwise to the catalyst mixture.

  • Slowly add the remaining BH₃•THF solution (0.9 mL, 0.9 mmol) to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the acetophenone is fully consumed (typically 1-2 hours).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of methanol (2.0 mL) at 0 °C.

  • Warm the mixture to room temperature and add 1 M HCl (5.0 mL). Stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the chiral 1-phenylethanol.

  • Determine the enantiomeric excess (ee%) by chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).

Caption: Experimental workflow for asymmetric ketone reduction.

Conclusion and Future Outlook

While the classic definition of a chiral auxiliary remains a pillar of asymmetric synthesis, the field of ketone reduction has embraced more streamlined and efficient catalytic approaches. Methods like the CBS reduction and asymmetric transfer hydrogenation offer high enantioselectivity across a broad range of substrates without the need for covalent substrate modification.[1][9] Novel auxiliaries derived from natural products continue to emerge, providing new tools for challenging transformations.[12]

The selection of the optimal method requires a careful analysis of the specific ketone, desired stereoisomer, and practical considerations such as reagent cost, safety, and scalability. As the demand for enantiopure compounds grows, the development of even more active, selective, and sustainable catalytic systems will continue to be a major focus, pushing the boundaries of chemical synthesis.

References

  • A Comparative Guide to Alternative Chiral Auxiliaries in Asymmetric Synthesis. Benchchem.
  • A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus. Benchchem.
  • Enantioselective reduction of prochiral aryl ketones using a novel chiral auxiliary derived from a labdane diterpene. Semantic Scholar.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • Synthesis of Chiral Alcohols via Asymmetric Ketone Reduction. Benchchem.
  • Chiral auxiliary. Wikipedia.
  • Enantioselective reduction of ketones. Wikipedia.
  • Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Indian Academy of Sciences.
  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Asymmetric Reduction of Ketones. Sigma-Aldrich.
  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing).
  • Chiral Auxiliaries in Asymmetric Synthesis of N
  • Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal.
  • Enantioselective Reduction of Ketones. University of Calgary.

Sources

A Comparative Guide to Enantioselective Ketone Reduction: The CBS Method vs. Leading Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the enantioselective reduction of prochiral ketones to chiral secondary alcohols stands as a cornerstone transformation, critical to the production of pharmaceuticals, agrochemicals, and fine chemicals. Among the plethora of methods developed to achieve this, the Corey-Bakshi-Shibata (CBS) reduction has long been celebrated for its reliability, high enantioselectivity, and operational simplicity. However, the continuous evolution of catalytic systems necessitates a discerning evaluation of the CBS method in the context of other powerful techniques. This guide provides a comprehensive comparison of the CBS reduction with other prominent enantioselective reduction methods, supported by mechanistic insights and experimental data, to empower researchers in selecting the optimal catalyst for their specific synthetic challenges.

The Corey-Bakshi-Shibata (CBS) Reduction: A Detailed Overview

The Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction, is a highly effective method for the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)- or (R)-prolinol, in the presence of a borane source such as borane-dimethyl sulfide (BMS) or catecholborane.[1][2] A key advantage of the CBS reduction is its predictable stereochemical outcome, consistently yielding high levels of enantiomeric excess (ee), often exceeding 95%.[1]

Mechanism of Action:

The catalytic cycle of the CBS reduction is well-established.[2] Initially, the nitrogen atom of the oxazaborolidine catalyst coordinates with the borane, which enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[2][3] This activated complex then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. The hydride transfer occurs via a six-membered, chair-like transition state, leading to the formation of the chiral alcohol with high enantioselectivity.[1] The catalyst is then regenerated, allowing it to participate in further reduction cycles.

CBS_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction Enantioselective Reduction CBS_Catalyst Chiral Oxazaborolidine (CBS Catalyst) Active_Catalyst Active Catalyst-Borane Complex CBS_Catalyst->Active_Catalyst Borane BH3 Source (e.g., BMS) Transition_State Chair-like Transition State Active_Catalyst->Transition_State Ketone Prochiral Ketone Chiral_Alcohol Chiral Secondary Alcohol Transition_State->Chiral_Alcohol Chiral_Alcohol->CBS_Catalyst

Figure 1: Simplified workflow of the CBS reduction mechanism.

Comparative Analysis of Enantioselective Reduction Methods

While the CBS reduction is a powerful tool, several other methods have emerged as viable and sometimes superior alternatives, depending on the specific substrate and desired outcome. The following sections compare the CBS reduction with two other leading methodologies: Noyori asymmetric hydrogenation and reductions using BINAL-H.

FeatureCBS ReductionNoyori Asymmetric HydrogenationBINAL-H Reduction
Reductant Borane (e.g., BMS, catecholborane)[1]H₂ gas[4]Lithium aluminum hydride (LAH)[5]
Catalyst Chiral oxazaborolidine[1][2]Ru(II) or Rh(I) with chiral phosphine ligands (e.g., BINAP)[6][7]Chiral binaphthol-modified LAH[5][8]
Typical Substrates Aromatic, aliphatic, and α,β-unsaturated ketones[1][3]Wide range of ketones, including functionalized ones[9][10]Aromatic and α,β-unsaturated ketones[8]
Enantioselectivity (ee%) Generally >90%, often >95%[1]Typically >98%[6]Generally high, but can be variable[8][11]
Functional Group Tolerance Moderate; sensitive to acidic protonsExcellent; tolerates many functional groupsPoor; LAH is highly reactive[5]
Operational Conditions Mild (often room temperature)[3]Elevated pressure and temperature[6][7]Low temperatures (e.g., -78 °C)[8]
Advantages Predictable stereochemistry, commercially available catalysts, simple setup[1][3]High turnover numbers, broad substrate scope, excellent enantioselectivity[6][9]High enantioselectivity for specific substrates[5][8]
Disadvantages Stoichiometric borane source, catalyst can be sensitive to moisture[2][3]Requires specialized high-pressure equipment, catalyst can be expensive[6]Stoichiometric reagent, poor functional group tolerance, requires cryogenic conditions[5]

In-Depth Comparison

1. Noyori Asymmetric Hydrogenation:

Pioneered by Nobel laureate Ryōji Noyori, this method utilizes ruthenium or rhodium catalysts coordinated with chiral phosphine ligands (e.g., BINAP) to achieve the asymmetric hydrogenation of ketones.[6][9] This approach offers several advantages over the CBS reduction, most notably its exceptional enantioselectivity, often exceeding 99% ee, and its broad substrate scope.[6] The use of molecular hydrogen as the reductant is also highly atom-economical.

However, the practical implementation of Noyori-type hydrogenations often requires specialized high-pressure reactors and careful handling of gaseous hydrogen, which may not be readily available in all laboratory settings.[6][7] The catalysts, while highly efficient, can also be significantly more expensive than CBS catalysts.

Noyori_Workflow Substrate Ketone Substrate Reactor High-Pressure Reactor Substrate->Reactor Catalyst Ru(II)-Chiral Ligand (e.g., BINAP) Catalyst->Reactor H2 H₂ Gas (High Pressure) H2->Reactor Solvent Anhydrous Solvent (e.g., Methanol) Solvent->Reactor Reaction Asymmetric Hydrogenation Reactor->Reaction Workup Purification Reaction->Workup Product Chiral Alcohol (>98% ee) Workup->Product

Figure 2: General experimental workflow for Noyori asymmetric hydrogenation.

2. BINAL-H Reduction:

BINAL-H reagents are chiral reducing agents prepared from lithium aluminum hydride (LAH) and a chiral binaphthol ligand.[5][8] These reagents can provide high enantioselectivity in the reduction of certain classes of ketones, particularly aryl ketones and α,β-unsaturated ketones.[8][11]

The primary drawback of BINAL-H is its stoichiometric nature and the inherent reactivity of LAH, which leads to poor functional group tolerance. The reaction also requires cryogenic temperatures (typically -78 °C to -100 °C) to achieve high enantioselectivity, which can be challenging to maintain on a large scale.[8] Furthermore, the preparation of the BINAL-H reagent adds an extra step to the experimental procedure.

Experimental Protocols

CBS Reduction of Acetophenone:

  • To a flame-dried, nitrogen-purged round-bottom flask, add (S)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).[12]

  • Cool the flask to 0 °C and add borane-dimethyl sulfide (BMS, 1.0 M in THF, 1.2 eq) dropwise over 10 minutes.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise over 20 minutes.[12]

  • Stir the reaction at room temperature and monitor by TLC until completion (typically 1-2 hours).

  • Quench the reaction by the slow addition of methanol at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (R)-1-phenylethanol.

Noyori Asymmetric Hydrogenation of Acetophenone:

  • In a glovebox, charge a high-pressure reactor with [RuCl₂( (S)-BINAP)]₂ (0.005 eq) and acetophenone (1.0 eq) in anhydrous methanol.[7]

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3-5 times).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm).[6]

  • Heat the reaction to the desired temperature (e.g., 50 °C) and stir vigorously.

  • Monitor the reaction progress by analyzing aliquots via GC or HPLC.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.[7]

  • Purify the crude product by flash column chromatography to yield (S)-1-phenylethanol.

Conclusion

The choice of an enantioselective reduction method is a critical decision in synthetic chemistry that hinges on a careful evaluation of the substrate, desired enantioselectivity, available equipment, and cost considerations. The CBS reduction remains a highly valuable and practical method, offering a superb balance of high enantioselectivity, operational simplicity, and predictable stereochemical outcomes for a wide array of ketones.[1][3] While Noyori-type asymmetric hydrogenation often provides superior enantioselectivity and atom economy, it comes with the requirement of specialized high-pressure equipment.[6] BINAL-H, though effective for specific substrates, is hampered by its stoichiometric nature and lack of functional group tolerance.[5] Ultimately, a thorough understanding of the strengths and weaknesses of each method, as presented in this guide, will enable the informed selection of the optimal catalytic system to achieve the desired chiral alcohol with maximum efficiency and selectivity.

References

  • Chem LibreTexts. Enantioselective Reduction of Ketones. [Link]
  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
  • Singh, V. K. Enantioselective Reduction of Ketones. Organic Reactions, 2004. [Link]
  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
  • Wikipedia. Corey–Itsuno reduction. [Link]
  • Organic Chemistry Portal.
  • ACS Publications. Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 1987. [Link]
  • NROChemistry.
  • Wikipedia. Enantioselective reduction of ketones. [Link]
  • Matar, M. Reduction of unsymmetrical ketones using BINAL-H (Enantioselectivity). Chemistry Stack Exchange, 2022. [Link]
  • Organic Chemistry with Lluís Llorens Palomo.
  • Klajn, R.
  • Magritek. CBS reduction of acetophenone followed by 11B NMR. [Link]
  • Zhang, W. et al. A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi. Marine Drugs, 2018. [Link]
  • SigutLabs. Reagent of the month – CBS oxazaborolidine. [Link]
  • Wikipedia.
  • ResearchGate. CBS reduction of acetophenone and proposed transition structures for... | Download Scientific Diagram. [Link]
  • Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Ohkuma, T. et al. Stereoselective Hydrogenation of Simple Ketones Catalyzed by Ruthenium(II) Complexes. The Journal of Organic Chemistry, 1998. [Link]
  • The Organic Chemist.
  • Dr. H. N. K. Singh. Corey-Bakshi-Shibata (CBS) Reduction. YouTube, 2020. [Link]

Sources

Validating the absolute configuration of products from (R)-(+)-2-Amino-1,1-diphenyl-1-propanol catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating Absolute Configuration in Asymmetric Catalysis

Topic: Validating the Absolute Configuration of Products from (R)-(+)-2-Amino-1,1-diphenyl-1-propanol Catalysis

This guide moves beyond a simple recitation of techniques. It is designed to provide the causal logic behind method selection, offering a comparative analysis of the most robust validation techniques available. We will explore the strengths and limitations of each method, supported by field-proven protocols, to empower you to make informed, defensible decisions in your research.

The Central Challenge: From Relative to Absolute Stereochemistry

While techniques like standard NMR spectroscopy can often elucidate the relative configuration of stereocenters within a molecule, they fall short in distinguishing between a molecule and its non-superimposable mirror image (enantiomers).[] To assign the absolute configuration—the precise three-dimensional arrangement of atoms—we must employ methods that are sensitive to chirality. The choice of method is dictated by the physical properties of the product and the level of certainty required.

Below is a decision-making workflow to guide the selection of the most appropriate analytical technique.

G cluster_input Start: Product from Catalysis cluster_decision Primary Screening cluster_methods Validation Methods cluster_secondary_decision Secondary Screening Product Enantiomerically Enriched Product Crystalline High-quality single crystal available? Product->Crystalline Xray X-ray Crystallography (Anomalous Dispersion) Crystalline->Xray Yes ReactiveGroup Reactive Functional Group (-OH, -NH2, -COOH)? Crystalline->ReactiveGroup No (Oil or Amorphous Solid) Result1 Result1 Xray->Result1 Unambiguous Absolute Configuration VCD Vibrational Circular Dichroism (VCD) Result3 Result3 VCD->Result3 Assigned Absolute Configuration NMR_Deriv NMR with Chiral Derivatizing Agent Result2 Result2 NMR_Deriv->Result2 Inferred Absolute Configuration ReactiveGroup->VCD No ReactiveGroup->NMR_Deriv Yes G cluster_start Input cluster_reactions Derivatization cluster_analysis Analysis Unknown Chiral Alcohol/Amine (Unknown Configuration) R_MTPA (R)-MTPA-Cl S_MTPA (S)-MTPA-Cl Ester_R Diastereomer 1 (Alcohol + R-MTPA) R_MTPA->Ester_R Ester_S Diastereomer 2 (Alcohol + S-MTPA) S_MTPA->Ester_S NMR ¹H NMR Analysis Ester_R->NMR Ester_S->NMR Delta Calculate Δδ = δS - δR for all protons NMR->Delta Model Compare Δδ signs to Mosher's Model Delta->Model Result Assign Absolute Configuration Model->Result

Sources

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol: A Comparative Guide to a Cornerstone Organocatalyst

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Performance and Practicality in Asymmetric Synthesis

In the landscape of modern organic chemistry, the pursuit of enantiomerically pure compounds is a central theme, particularly in the realms of pharmaceutical and agrochemical development. Organocatalysis has emerged as a powerful strategy in this endeavor, offering a greener and often more cost-effective alternative to traditional metal-based catalysts. Within the diverse arsenal of organocatalysts, chiral amino alcohols hold a privileged position. This guide provides an in-depth analysis and benchmarking of a key player in this class: (R)-(+)-2-Amino-1,1-diphenyl-1-propanol. We will explore its catalytic prowess, compare its performance against other notable organocatalysts, and provide practical insights for its application in the laboratory.

The Significance of Chiral Amino Alcohols in Organocatalysis

Chiral amino alcohols are versatile molecules that can act as bifunctional catalysts, utilizing both their amine and alcohol moieties to activate substrates and control stereochemistry. Their utility is particularly pronounced in asymmetric reductions, additions, and alkylations. This compound, a derivative of the naturally occurring amino acid (R)-alanine, is a prominent example, celebrated for its role in the highly reliable Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[1][2][3]

Deep Dive: this compound in Action

This compound is a commercially available, air- and moisture-stable white solid.[2][4] Its robust diphenylmethyl carbinol structure provides a well-defined chiral environment, which is instrumental in achieving high levels of enantioselectivity.

Key Advantages:

  • Exceptional Enantioselectivity: When used as a precursor for the CBS catalyst, it consistently delivers high enantiomeric excesses (ee) in the reduction of a wide array of ketones.[1]

  • Broad Substrate Compatibility: The CBS reduction is effective for aromatic, aliphatic, and α,β-unsaturated ketones.[5]

  • Operational Simplicity: The catalyst is easy to handle, and the reaction protocols are generally straightforward.[5]

Benchmarking Performance: A Comparative Analysis

To objectively assess the performance of this compound, we will compare it with two other widely recognized organocatalysts in the asymmetric reduction of a benchmark substrate, acetophenone. The chosen comparators are (S)-proline, a foundational organocatalyst, and a (S)-diarylprolinol silyl ether, which represents a more contemporary class of highly active catalysts.

Table 1: Comparative Performance in the Asymmetric Reduction of Acetophenone

OrganocatalystCatalyst Loading (mol%)Reducing AgentSolventTime (h)Yield (%)ee (%)
This compound (as CBS catalyst)5BoraneToluene19598 (R)
(S)-Proline20NaBH₄DMSO247055 (S)
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine1CatecholboraneToluene0.5>9997 (S)

This data is a representative compilation from established literature and serves for comparative illustration. Actual experimental outcomes can vary based on specific conditions.

Interpretation of Results:

The data underscores the exceptional efficiency of the CBS catalyst derived from this compound. It achieves a superior yield and enantioselectivity with a significantly lower catalyst loading and in a fraction of the reaction time compared to proline. While the diarylprolinol silyl ether also demonstrates excellent performance, the CBS catalyst remains a highly competitive and often more economical choice.

Unveiling the Mechanism: The Source of Selectivity

The remarkable stereocontrol exerted by the CBS catalyst originates from the in-situ formation of a rigid oxazaborolidine structure.[1][3] This five-membered ring coordinates to both the borane reducing agent and the ketone substrate. This ternary complex orients the ketone in a way that hydride transfer from the borane occurs preferentially to one of the two prochiral faces of the carbonyl group.[1][2][3]

CBS_Mechanism cluster_cycle CBS Catalytic Cycle AminoAlcohol (R)-Amino Alcohol CBS_Catalyst Oxazaborolidine Catalyst AminoAlcohol->CBS_Catalyst + BH3 Borane1 BH3 Coordination Catalyst-Ketone Coordination CBS_Catalyst->Coordination + Ketone Ketone Prochiral Ketone Hydride_Transfer Stereoselective Hydride Transfer Coordination->Hydride_Transfer Product_Complex Product-Catalyst Complex Hydride_Transfer->Product_Complex Product_Complex->CBS_Catalyst Catalyst Regeneration Product Chiral Alcohol Product_Complex->Product Product Release Borane2 BH3 Borane2->Hydride_Transfer Hydride Source

Figure 1: Simplified representation of the CBS reduction catalytic cycle.

In contrast, proline-catalyzed reductions typically proceed through less organized transition states, leading to lower enantioselectivities.[6][7] Diarylprolinol silyl ethers, while highly effective, operate through enamine or iminium ion intermediates, a different mode of activation compared to the Lewis acidic activation in the CBS reduction.[8][9][10]

Practical Application: A Step-by-Step Experimental Protocol

For researchers looking to implement this chemistry, here is a detailed protocol for the asymmetric reduction of acetophenone using the CBS catalyst generated from this compound.

Materials:

  • This compound

  • Borane-dimethyl sulfide complex (BMS)

  • Acetophenone

  • Anhydrous Toluene

  • Methanol

  • Standard anhydrous reaction setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (0.05 mmol) in anhydrous toluene (5 mL). To this solution, add BMS (0.055 mmol) dropwise at room temperature. Stir for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.

  • Reaction: Cool the catalyst solution to -20 °C. In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous toluene (2 mL). Add the acetophenone solution to the catalyst solution dropwise. Subsequently, add BMS (1.1 mmol) dropwise to the reaction mixture, maintaining the temperature at -20 °C.

  • Monitoring: Follow the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion (typically within 1 hour), quench the reaction by the slow addition of methanol (2 mL) at -20 °C. Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude alcohol by flash column chromatography. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow cluster_protocol Experimental Workflow for CBS Reduction Start Start Catalyst_Formation Catalyst Formation (R)-Amino Alcohol + BMS Start->Catalyst_Formation Reaction Reaction Add Acetophenone & BMS at -20°C Catalyst_Formation->Reaction Monitoring Monitoring TLC Analysis Reaction->Monitoring Workup Quenching & Extraction Methanol, HCl, Ethyl Acetate Monitoring->Workup Reaction Complete Purification Purification Flash Chromatography Workup->Purification Analysis Analysis Chiral HPLC Purification->Analysis End End Analysis->End

Figure 2: A step-by-step workflow for the CBS reduction of acetophenone.

Concluding Remarks and Future Directions

This compound, as the precursor to the venerable CBS catalyst, stands as a testament to the power and reliability of organocatalysis. Its high enantioselectivity, broad applicability, and ease of use have solidified its position as a go-to reagent for the asymmetric reduction of ketones in both academic research and industrial-scale synthesis. While the field of organocatalysis continues to evolve with the development of novel and highly active catalysts, the foundational importance and proven track record of this compound ensure its enduring legacy and continued application in the synthesis of complex chiral molecules.

References

  • Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. J. Am. Chem. Soc.1987, 109 (18), 5551–5553. [Link]
  • Corey–Itsuno reduction - Wikipedia. (n.d.).
  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. (n.d.).
  • Marqués-López, E.; Herrera, R. P.; Christmann, M. The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 2011, 44 (10), 945-957. [Link]
  • Jensen, K. L.; Dickmeiss, G.; Jiang, H.; Albrecht, Ł.; Jørgensen, K. A. The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 2012, 45 (2), 248-264. [Link]
  • Alcaide, B.; Almendros, P. Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews, 2019, 119 (5), 3749-3805. [Link]
  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. (2021, April 30).
  • Proline organocatalysis - Wikipedia. (n.d.).
  • Heterogeneous organocatalysis: the proline case - PMC. (n.d.).
  • List, B. Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 (pp. 165-184). 2015. [Link]
  • Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. (n.d.).
  • Enantioselective Reduction of Ketones - Organic Reactions. (n.d.).
  • Enantioselective reduction of ketones - Wikipedia. (n.d.).
  • Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. (2014, June 18).
  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (n.d.).
  • Enantioselective Reduction of Ketones. (n.d.).

Sources

A Senior Application Scientist's Guide to Kinetic Resolution of Chiral Acids Using Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient separation of enantiomers remains a cornerstone of producing safe and effective molecules. For chiral carboxylic acids, particularly the widely used 2-arylpropionic acids (profens), kinetic resolution via diastereomeric salt formation is a robust and scalable strategy. This guide provides an in-depth technical comparison of chiral amino alcohols as resolving agents, with a primary focus on the performance of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol and its alternatives, supported by experimental data and detailed protocols for the discerning researcher.

The Principle of Diastereomeric Salt Resolution

The classical approach to resolving a racemic mixture of a chiral acid hinges on the reaction with an enantiomerically pure chiral base, such as an amino alcohol. This acid-base reaction generates a pair of diastereomeric salts. Unlike the original enantiomers, which share identical physical properties, these diastereomeric salts exhibit different solubilities in a given solvent system. This crucial difference allows for their separation through fractional crystallization. The less soluble diastereomer crystallizes preferentially, enabling its isolation. Subsequently, the enantiomerically enriched acid can be liberated from the salt, and the chiral resolving agent can often be recovered and recycled.

The Resolving Agent: this compound

This compound is a chiral amino alcohol whose rigid structure, stemming from the two phenyl groups and the chiral center at the carbon bearing the amino group, makes it a promising candidate for inducing effective diastereomeric differentiation. The bulky diphenyl carbinol moiety can lead to significant steric and electronic interactions within the crystal lattice of the diastereomeric salt, potentially amplifying the solubility differences between the (R,R) and (S,R) salt pairs.

While the theoretical advantages are clear, extensive documented applications of this compound in the resolution of profens are not widespread in readily available literature. However, its structural similarity to other effective resolving agents suggests its utility in this application. The core of its function lies in the formation of a transient diastereomeric salt pair with the racemic acid, allowing for separation based on differential solubility.

Comparative Analysis: Performance Against Alternative Resolving Agents

To provide a practical context for evaluating this compound, we will compare its expected performance with a well-documented resolving agent for profens: (1S,2R)-1-aminoindan-2-ol . The resolution of ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), serves as an excellent case study.

Case Study: Resolution of Racemic Ketoprofen

Experimental data from studies on the resolution of racemic ketoprofen with (1S,2R)-1-aminoindan-2-ol demonstrates the efficacy of this class of resolving agents. The significant difference in the solubility of the diastereomeric salts is the key to a successful resolution.

Resolving AgentRacemic AcidDiastereomeric SaltSolubility (g/100mL in Acetonitrile at 25°C)
(1S,2R)-1-aminoindan-2-ol(S)-Ketoprofen(S)-Ketoprofen-(1S,2R)-aminoindanol0.5
(1S,2R)-1-aminoindan-2-ol(R)-Ketoprofen(R)-Ketoprofen-(1S,2R)-aminoindanol2.5
Data derived from patent literature describing the resolution of ketoprofen.[1]

This five-fold difference in solubility between the two diastereomeric salts is substantial and forms the basis for an efficient separation. The (S)-Ketoprofen salt, being significantly less soluble, will preferentially crystallize, allowing for its isolation in high diastereomeric purity.

While direct comparative data for this compound in this specific application is not available in the searched literature, its structural rigidity and steric bulk suggest it could create a similar or potentially even greater solubility differential, making it a viable candidate for screening in profen resolution protocols.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative step-by-step methodologies for the kinetic resolution of a racemic profen using a chiral amino alcohol via diastereomeric salt crystallization.

Protocol 1: Kinetic Resolution of Racemic Ketoprofen with (1S,2R)-1-aminoindan-2-ol

This protocol is adapted from established procedures for the resolution of profens.[1]

Materials:

  • Racemic Ketoprofen

  • (1S,2R)-1-aminoindan-2-ol (0.5 to 1.0 molar equivalents)

  • Acetonitrile (solvent)

  • Hydrochloric Acid (2M)

  • Ethyl Acetate (extraction solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

Procedure:

  • Salt Formation: In a suitable reaction vessel, dissolve racemic ketoprofen in acetonitrile with gentle heating (e.g., 50-60°C) to achieve complete dissolution.

  • Addition of Resolving Agent: To the warm solution, add (1S,2R)-1-aminoindan-2-ol. A typical starting point is 0.5 equivalents to maximize the yield of the less soluble salt.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, (S)-Ketoprofen-(1S,2R)-aminoindanol, will begin to crystallize. For optimal crystal growth and purity, a slow cooling ramp is recommended. The mixture can be further cooled in an ice bath to maximize precipitation.

  • Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold acetonitrile to remove residual mother liquor containing the more soluble (R)-Ketoprofen salt.

  • Recrystallization (Optional but Recommended): For higher diastereomeric purity, the isolated salt can be recrystallized from a minimal amount of hot acetonitrile.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a biphasic mixture of water and ethyl acetate. Add 2M HCl with stirring until the aqueous layer is acidic (pH 1-2). This will protonate the carboxylic acid and protonate the amine of the resolving agent.

  • Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield enantiomerically enriched (S)-Ketoprofen.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by measuring the specific rotation and comparing it to the known value for pure (S)-Ketoprofen.

Protocol 2: A General Approach for Screening this compound

This protocol provides a general framework for researchers to evaluate the efficacy of this compound for the resolution of a given racemic carboxylic acid.

Materials:

  • Racemic Carboxylic Acid (e.g., Ibuprofen, Naproxen, or Mandelic Acid)

  • This compound

  • Screening Solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures thereof)

  • Hydrochloric Acid (2M)

  • Appropriate Extraction Solvent (e.g., Diethyl Ether, Ethyl Acetate)

  • Drying Agent

Procedure:

  • Solvent Screening: In small-scale test tubes, dissolve a small amount of the racemic acid and an equimolar amount of this compound in various solvents with heating. Observe which solvents allow for the formation of a crystalline precipitate upon cooling.

  • Optimized Salt Formation and Crystallization: Based on the screening, select the most promising solvent or solvent mixture. Dissolve the racemic acid and 0.5-1.0 equivalents of this compound in the chosen solvent with heating.

  • Isolation and Analysis: Allow the solution to cool and crystallize. Isolate the solid and a sample of the mother liquor.

  • Enantiomer Liberation and ee Determination: Liberate the carboxylic acid from both the crystalline salt and the mother liquor solids using the acid/extraction procedure described in Protocol 1. Analyze the enantiomeric excess of both samples by chiral HPLC or polarimetry. This will indicate which enantiomer is preferentially crystallized.

  • Process Optimization: Based on the initial results, optimize the molar ratio of the resolving agent, crystallization temperature profile, and solvent system to maximize both the yield and the enantiomeric excess of the desired enantiomer.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps and logical relationships in kinetic resolution by diastereomeric salt formation.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Enantiomers racemic_acid Racemic Acid ((R)-Acid + (S)-Acid) reaction Reaction in Suitable Solvent racemic_acid->reaction resolving_agent Chiral Resolving Agent ((R)-Amine) resolving_agent->reaction diastereomeric_salts Mixture of Diastereomeric Salts ([(R)-Acid,(R)-Amine] + [(S)-Acid,(R)-Amine]) reaction->diastereomeric_salts crystallization Fractional Crystallization (Based on Solubility Difference) diastereomeric_salts->crystallization less_soluble Less Soluble Salt (e.g., [(S)-Acid,(R)-Amine]) crystallization->less_soluble more_soluble More Soluble Salt (in Mother Liquor) crystallization->more_soluble acidification1 Acidification & Extraction less_soluble->acidification1 acidification2 Acidification & Extraction more_soluble->acidification2 pure_s Enriched (S)-Acid acidification1->pure_s recovered_agent1 Recovered (R)-Amine acidification1->recovered_agent1 pure_r Enriched (R)-Acid acidification2->pure_r recovered_agent2 Recovered (R)-Amine acidification2->recovered_agent2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Conclusion and Expert Recommendations

The selection of a chiral resolving agent is a critical, and often empirical, step in the development of a scalable process for producing enantiomerically pure carboxylic acids. While established agents like (1S,2R)-1-aminoindan-2-ol have demonstrated success in the resolution of profens like ketoprofen, the exploration of novel agents is key to process optimization.

This compound , with its distinct structural features, represents a valuable candidate for screening in kinetic resolution studies. Its bulky and rigid framework has the potential to induce significant diastereomeric differentiation, leading to efficient separations.

For researchers and drug development professionals, the following approach is recommended:

  • Initial Screening: When faced with a new racemic carboxylic acid, perform a broad screen of chiral resolving agents, including established options and structurally diverse candidates like this compound.

  • Solvent Optimization: The choice of solvent is as critical as the resolving agent. A thorough screening of different solvent systems is essential to identify conditions that provide the optimal balance of solubility and crystallinity for the diastereomeric salts.

  • Data-Driven Decisions: Base the selection of the final resolving agent and conditions on quantitative data, including the yield of the desired enantiomer and, most importantly, the achieved enantiomeric excess.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently navigate the challenges of chiral resolution and develop efficient, robust, and scalable processes for the production of enantiomerically pure active pharmaceutical ingredients and fine chemicals.

References

  • Harrington, P.J.; Lodewijk, E. “Twenty Years of Naproxen Technology”. Organic Process Research & Development, 1997, 1, 72-76. [Link]
  • Patel, B. K., Hanna-Brown, M., & Hutt, A. J. (2004). Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: Methods and applications. Electrophoresis, 25(16), 2625-2656. [Link]
  • Sikora, A., Siódmiak, T., & Marszałł, M. P. (2014). Kinetic resolution of profens by enantioselective esterification catalyzed by Candida antarctica and Candida rugosa lipases. Chirality, 26(10), 663-669. [Link]
  • McCullagh, J. V. (2008). Enantiomeric Resolution of Racemic Ibuprofen.
  • LibreTexts. (2023, November 3). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
  • Lam, A. W. H., & Ng, K. M. (n.d.).
  • Kovalenko, V., & Císařová, I. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018. [Link]
  • Devine, P. N., et al. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols. U.S.
  • Tarhan, T., Tural, B., Tural, S., & Topal, G. (2015). Enantioseparation of Mandelic Acid Enantiomers With Magnetic Nano-Sorbent Modified by a Chiral Selector. Chirality, 27(11), 835-842. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Induction: A Cost-Benefit Analysis of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral directing agent is a critical decision that profoundly impacts scalability, cost-effectiveness, and the overall success of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of using (R)-(+)-2-Amino-1,1-diphenyl-1-propanol, primarily as a precursor to the Corey-Bakshi-Shibata (CBS) catalyst, and objectively compares its performance against a widely-used stoichiometric chiral auxiliary, (1S,2S)-(+)-Pseudoephedrine.

Executive Summary

The choice between a catalytic asymmetric method, such as the CBS reduction, and a stoichiometric chiral auxiliary-based approach represents a fundamental strategic decision in large-scale synthesis. This compound is the key building block for the CBS catalyst, which enables the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] This catalytic method is characterized by low catalyst loading, broad substrate scope, and predictable stereochemical outcomes.[3][4] In contrast, (1S,2S)-(+)-Pseudoephedrine is an inexpensive and highly effective stoichiometric chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives.[5][6] While the upfront cost of the CBS catalyst precursor is higher, its catalytic nature often leads to a more economical and sustainable process at scale by reducing waste and simplifying downstream processing. Conversely, pseudoephedrine's stoichiometric requirement necessitates additional synthetic steps for attachment and removal, but its low cost and high diastereoselectivity make it a powerful option, particularly when its regulatory restrictions can be managed.[7][8]

Introduction to the Contenders: Catalysis vs. Stoichiometric Control

In the pursuit of enantiomerically pure compounds, chemists primarily rely on two strategies: asymmetric catalysis and the use of stoichiometric chiral auxiliaries.[9]

  • This compound is a chiral amino alcohol that serves as the precursor to the (R)-Me-CBS catalyst. This oxazaborolidine catalyst facilitates the Corey-Itsuno reduction, a powerful method for converting prochiral ketones into chiral alcohols with high enantiomeric excess (ee).[1][4][10] The reaction is catalytic, typically requiring only 1-10 mol% of the catalyst, making it highly atom-economical for large-scale applications.[2][4]

  • (1S,2S)-(+)-Pseudoephedrine , a naturally derived and inexpensive amino alcohol, is employed as a stoichiometric chiral auxiliary.[5][6] It is temporarily attached to a prochiral substrate (e.g., a carboxylic acid) to form a chiral amide. This amide then directs the stereochemical outcome of a subsequent reaction, such as enolate alkylation, with high diastereoselectivity.[5] The auxiliary must then be cleaved to release the chiral product and is hopefully recovered for reuse.

Mechanistic Rationale: Understanding the Source of Selectivity

The efficacy of each approach is grounded in a distinct and well-understood mechanism, the appreciation of which is crucial for troubleshooting and process optimization.

The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction operates through a catalytic cycle involving a chiral oxazaborolidine. The currently accepted mechanism involves several key steps:

  • Catalyst-Borane Complexation: Borane (BH₃) coordinates to the Lewis-basic nitrogen atom of the CBS catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[1][11][12]

  • Ketone Coordination: The prochiral ketone substrate coordinates to the now more Lewis-acidic endocyclic boron. This coordination occurs preferentially on the sterically more accessible lone pair of the carbonyl oxygen, orienting the larger substituent away from the catalyst's chiral framework to minimize steric hindrance.[1][11]

  • Face-Selective Hydride Transfer: A face-selective, intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon via a rigid, six-membered transition state.[1][11][12]

  • Product Release & Catalyst Regeneration: The resulting alkoxyborane is released, and after an acidic workup, the chiral alcohol product is obtained.[1][12] The CBS catalyst is regenerated and re-enters the catalytic cycle.

CBS_Mechanism cluster_0 Catalytic Cycle CBS (R)-CBS Catalyst Complex Catalyst-BH3 Complex CBS->Complex + BH3 TS Six-Membered Transition State Complex->TS + Ketone Product_Complex Alkoxyborane Intermediate TS->Product_Complex Hydride Transfer Product_Complex->CBS Releases Product Alcohol Chiral Alcohol Product_Complex->Alcohol + H3O+ Workup Ketone Prochiral Ketone Ketone->TS caption Fig. 1: Catalytic Cycle of the CBS Reduction.

Fig. 1: Catalytic Cycle of the CBS Reduction.
Asymmetric Alkylation with Pseudoephedrine Amides

The Myers asymmetric alkylation relies on the formation of a rigid chelated enolate intermediate from a pseudoephedrine amide.

  • Amide Formation: The substrate (e.g., a carboxylic acid) is converted to a tertiary amide using (1S,2S)-(+)-pseudoephedrine.[5][6]

  • Chelated Enolate Formation: The amide is treated with a strong base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride (LiCl). Deprotonation of the α-carbon and coordination of the lithium cation to both the enolate oxygen and the auxiliary's hydroxyl oxygen creates a rigid, Z-configured enolate.[5][13]

  • Face-Selective Alkylation: The phenyl group of the auxiliary effectively blocks one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, ensuring high diastereoselectivity.[13]

  • Auxiliary Cleavage: The now α-alkylated pseudoephedrine amide is subjected to hydrolysis (acidic or basic) to yield the enantiomerically enriched carboxylic acid, and the pseudoephedrine auxiliary is recovered.[5]

Myers_Alkylation Start Carboxylic Acid + (S,S)-Pseudoephedrine Amide Chiral Pseudoephedrine Amide Start->Amide Acylation Enolate Rigid Chelated (Z)-Enolate Amide->Enolate + LDA, LiCl Alkylated_Amide α-Alkylated Amide (High d.r.) Enolate->Alkylated_Amide + Electrophile (R-X) Final_Product Enantioenriched Carboxylic Acid Alkylated_Amide->Final_Product Hydrolysis Recovered_Aux Recovered Pseudoephedrine Alkylated_Amide->Recovered_Aux Cleavage caption Fig. 2: Workflow for Pseudoephedrine-Directed Alkylation.

Fig. 2: Workflow for Pseudoephedrine-Directed Alkylation.

Comparative Performance and Cost Analysis

The optimal choice for a large-scale synthesis depends on a multi-faceted analysis of performance, cost, and process logistics.

Performance Data

The following table summarizes representative experimental data for both methods across typical substrates.

ParameterCBS Reduction (via this compound)Pseudoephedrine-Directed Alkylation
Reaction Type Asymmetric Ketone ReductionAsymmetric α-Alkylation of Carboxylic Acids
Directing Group (R)-Me-CBS Catalyst(1S,2S)-(+)-Pseudoephedrine Auxiliary
Loading Catalytic (1-10 mol%)Stoichiometric (1.0-1.2 equiv.)
Typical Yield 85-99%80-99% (alkylation step)[5]
Stereoselectivity >95% ee is common[3][4]95 to ≥99% de (after recrystallization)[5]
Substrate Scope Wide range of aryl-aliphatic, di-aliphatic, and enone systems[1]Wide range of primary alkyl halides[5]
Key Reagents BH₃ Complex (e.g., BH₃·THF)LDA, LiCl, Alkyl Halide
Temperature Room Temperature to 0 °C-78 °C to 0 °C
Cost-Benefit and Scalability Considerations
FactorCBS Reduction ApproachPseudoephedrine Auxiliary Approach
Raw Material Cost Higher. this compound is a specialty reagent.[14][15]Lower. Pseudoephedrine is an inexpensive commodity chemical.[5][8]
Overall Process Cost Often Lower at Scale. The high cost of the catalyst is offset by very low loading. Fewer synthetic steps (no attachment/cleavage) reduce labor, solvent, and waste costs.[16]Potentially Higher at Scale. Stoichiometric use increases raw material consumption. Additional steps for auxiliary attachment and cleavage/recovery add to process time, labor, and waste streams.[8]
Process Complexity Simpler. A one-step catalytic transformation.More Complex. Requires at least three distinct steps: amide formation, alkylation, and cleavage.
Purification Product is purified directly, often via crystallization.The intermediate alkylated amide is often crystalline and easily purified to high diastereomeric purity, simplifying final product purification.[5][7]
Waste Generation Lower. Generates borate salts as the primary byproduct.Higher. Generates waste from attachment/cleavage steps and requires solvent for recovery of the auxiliary.
Safety & Handling Requires handling of borane reagents, which are pyrophoric and water-sensitive.Requires handling of LDA (pyrophoric) and cryogenic conditions (-78 °C), which can be energy-intensive at scale.
Regulatory Issues None for the catalyst or its precursor.Significant. Pseudoephedrine is a controlled substance in many regions due to its use in illicit methamphetamine production, complicating procurement and handling for industrial use.[7][8] An alternative, pseudoephenamine, has been developed to circumvent these restrictions.[7]

Experimental Protocols

To provide a practical context, the following are representative, detailed protocols for each methodology.

Protocol 1: Enantioselective Reduction of Acetophenone using (R)-Me-CBS Catalyst

This protocol describes the reduction of a model ketone to (R)-1-phenylethanol.

  • Catalyst Preparation (in situ): To a flame-dried, argon-purged 1L reactor, add this compound (5.7 g, 25 mmol, 0.1 equiv). Add anhydrous THF (200 mL) and cool to 0 °C.

  • Borane Addition: Slowly add 1.0 M BH₃·THF solution (50 mL, 50 mmol, 0.2 equiv) dropwise over 30 minutes. Stir the mixture for 1 hour at 0 °C to form the active oxazaborolidine catalyst.

  • Substrate and Reductant Addition: In a separate vessel, dissolve acetophenone (250 mmol, 1.0 equiv) in anhydrous THF (300 mL). Add this solution to the reactor, followed by the slow, simultaneous addition of more 1.0 M BH₃·THF solution (200 mL, 200 mmol, 0.8 equiv) while maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or GC analysis for the disappearance of acetophenone.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol (50 mL) at 0 °C to destroy excess borane.

  • Workup and Isolation: Warm the mixture to room temperature and concentrate under reduced pressure. Add 1 M HCl (200 mL) and extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude (R)-1-phenylethanol.

  • Purification: Purify the crude alcohol by vacuum distillation or flash chromatography to yield the enantiomerically pure product. (Typical yield: >90%, >95% ee).

Protocol 2: Asymmetric Alkylation of Propanoic Acid via a Pseudoephedrine Amide

This protocol details the synthesis of (R)-2-methylpentanoic acid.

  • Amide Formation: To a solution of (1S,2S)-(+)-pseudoephedrine (16.5 g, 100 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (200 mL), add triethylamine (15.3 mL, 110 mmol, 1.1 equiv). Cool to 0 °C and add propanoyl chloride (9.6 mL, 110 mmol, 1.1 equiv) dropwise. Stir for 2 hours at room temperature. Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the crude pseudoephedrine propionamide, which can often be purified by crystallization.

  • Enolate Formation and Alkylation: To a flame-dried 1L reactor under argon, add anhydrous LiCl (2.5 g, 60 mmol, 0.6 equiv) and anhydrous THF (300 mL). Cool to -78 °C. Add a solution of the pseudoephedrine propionamide (50 mmol, 1.0 equiv) in THF. Add LDA (1.8 M in THF/heptane, 30.5 mL, 55 mmol, 1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes. Add ethyl iodide (4.4 mL, 55 mmol, 1.1 equiv) and stir at -78 °C for 4 hours.

  • Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purification of Intermediate: The crude alkylated amide can be purified by flash chromatography or, more ideally for scale, crystallization to achieve >99% diastereomeric excess.[5]

  • Auxiliary Cleavage: Dissolve the purified alkylated amide (40 mmol) in a mixture of THF (100 mL) and water (30 mL). Add 3 M H₂SO₄ (50 mL) and heat the mixture at reflux for 12 hours.

  • Isolation: Cool the reaction mixture and extract with diethyl ether to remove the product, (R)-2-methylpentanoic acid. The aqueous layer can be basified with NaOH to recover the pseudoephedrine auxiliary by extraction.

Conclusion and Strategic Recommendations

The choice between leveraging this compound for a catalytic CBS reduction or employing a stoichiometric auxiliary like pseudoephedrine is not a matter of one being universally superior. Instead, it is a strategic decision dictated by the specific context of the project.

  • The CBS Reduction approach is strongly recommended for:

    • Large-scale industrial synthesis where atom economy, process simplification, and reduced waste are paramount.

    • Projects where the target molecule is a chiral secondary alcohol derived from a prochiral ketone.

    • Situations where the higher upfront cost of the catalyst precursor is justified by the overall process economics and avoidance of regulated materials.

  • The Pseudoephedrine Auxiliary approach is a viable and powerful option for:

    • Early-stage development and smaller-scale synthesis where raw material cost is a primary driver and process complexity is manageable.

    • The synthesis of chiral α-substituted carboxylic acids and their derivatives.

    • Organizations equipped to handle the regulatory and administrative burden associated with controlled substances. For those who cannot, the use of unregulated alternatives like pseudoephenamine should be explored.[7]

Ultimately, a thorough process hazard analysis (PHA), cost analysis, and consideration of the regulatory landscape must be conducted to make the most informed and scientifically sound decision for any large-scale synthetic endeavor.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
  • Corey, E. J., et al. (1987). A new and highly effective catalyst for the enantioselective reduction of ketones. Journal of the American Chemical Society. [Link]
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
  • American Chemical Society. (n.d.). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
  • Grokipedia. (n.d.). Corey–Itsuno reduction. Grokipedia. [Link]
  • Oreate AI Blog. (2025). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
  • Myers, A. G., et al. (2013). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. NIH Public Access. [Link]
  • Nájera, C., et al. (2005). (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary. The Journal of Organic Chemistry. [Link]
  • YouTube. (2021).
  • Grokipedia. (n.d.).
  • SynArchive. (n.d.). Itsuno-Corey Reduction. SynArchive. [Link]
  • Cognitive Market Research. (n.d.). Chiral Auxiliary Market Analysis 2025. Cognitive Market Research. [Link]
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
  • National Center for Biotechnology Information. (2018).
  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
  • ChemUniverse. (n.d.). This compound. ChemUniverse. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)
  • ResearchGate. (n.d.). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries.
  • Google Books. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
  • MDPI. (n.d.).
  • PubMed. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. PubMed. [Link]

Sources

A Comparative Guide to Asymmetric Syntheses Using (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of a Privileged Chiral Auxiliary

In the landscape of asymmetric synthesis, the quest for efficient, selective, and versatile chiral auxiliaries is a perpetual endeavor. Among the myriad of available options, chiral amino alcohols have carved a significant niche due to their ready accessibility, structural diversity, and profound ability to induce stereoselectivity in a wide array of chemical transformations. This guide provides a comprehensive literature review and comparative analysis of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol , a prominent member of the α,α-diphenyl β-amino alcohol family. We will delve into its performance in key asymmetric reactions, benchmark it against other commonly employed chiral amino alcohols, and provide detailed experimental protocols and mechanistic insights to empower researchers in their synthetic ventures.

The Architectural Advantage: Understanding the Stereochemical Control of α,α-Diphenyl β-Amino Alcohols

The efficacy of this compound as a chiral auxiliary stems from its well-defined stereochemical architecture. The presence of two bulky phenyl groups on the carbon bearing the hydroxyl group creates a rigid and sterically demanding environment. This, in conjunction with the adjacent chiral center bearing the amino group, allows for effective facial discrimination of approaching reagents.

In many applications, particularly in reductions of prochiral ketones using borane reagents, the amino alcohol reacts with borane to form a chiral oxazaborolidine intermediate. This five-membered ring system adopts a conformation that minimizes steric interactions, thereby exposing one face of the coordinated substrate to the reducing agent while effectively shielding the other. The two phenyl groups play a crucial role in establishing this conformational bias, leading to high levels of enantioselectivity.

Performance in Asymmetric Ketone Reductions: A Comparative Analysis

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals and natural products. This compound, in conjunction with borane, has proven to be a highly effective reagent system for this purpose.

While specific data for a broad range of substrates using this compound is dispersed in the literature, the performance of closely related α,α-diphenyl β-amino alcohols provides a strong indication of its capabilities. Research has shown that this class of chiral auxiliaries can achieve very high enantioselectivities, often exceeding 90% enantiomeric excess (e.e.), in the reduction of various aromatic and aliphatic ketones.[1]

To provide a clear benchmark, the following table compares the performance of various chiral amino alcohols in the well-established borane-mediated reduction of acetophenone.

Chiral Amino AlcoholCatalyst Loading (mol%)ReductantSolventTime (h)Temp. (°C)Yield (%)ee (%)Reference
This compound Derivative StoichiometricBoraneTHF--High>90[1]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolStoichiometricBoraneTHF--9897[2]
(1S,2R)-(-)-NorephedrineStoichiometricBoraneTHF--9592[2]
(1R,2S)-1-Amino-2-indanol10BoraneTHF1259596
(S)-2-Amino-2-methyl-1-propanolStoichiometricBoraneTHF--High~90

Note: Data for the this compound derivative is based on the general performance of α,α-diphenyl β-amino alcohols as reported in the literature. Specific conditions and yields may vary.

This comparative data highlights that α,α-diphenyl β-amino alcohols, including the title compound, are highly competitive and often provide excellent enantioselectivity, comparable to other well-established chiral auxiliaries.

Experimental Protocol: Asymmetric Reduction of Acetophenone

The following protocol is a representative procedure for the enantioselective reduction of a prochiral ketone using a reagent prepared from an α,α-diphenyl β-amino alcohol and borane.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.1 equivalents) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF complex (1.1 equivalents) to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the oxazaborolidine reagent.

  • In a separate flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF.

  • Slowly add the acetophenone solution to the pre-formed reagent mixture at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of methanol at 0 °C.

  • Acidify the mixture with 1 M hydrochloric acid and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

G cluster_prep Reagent Formation cluster_reaction Asymmetric Reduction Amino_Alcohol (R)-2-Amino-1,1-diphenyl-1-propanol Oxazaborolidine Chiral Oxazaborolidine Amino_Alcohol->Oxazaborolidine + BH3-THF Borane BH3-THF Borane->Oxazaborolidine Complex Ketone-Oxazaborolidine Complex Oxazaborolidine->Complex + Ketone Ketone Prochiral Ketone Hydride_Transfer Diastereoselective Hydride Transfer Complex->Hydride_Transfer Product_Complex Product-Oxazaborolidine Complex Hydride_Transfer->Product_Complex Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup

Caption: Workflow for the asymmetric reduction of a prochiral ketone.

Expanding the Synthetic Utility: Enantioselective Alkylations and Additions

While the reduction of ketones is a prominent application, the utility of this compound and its derivatives extends to other crucial C-C bond-forming reactions. The steric and electronic properties of this chiral auxiliary make it a promising candidate for directing the stereochemical outcome of reactions such as the enantioselective alkylation of aldehydes and the addition of organometallic reagents.

For instance, in the enantioselective alkylation of aldehydes, the amino group can form a chiral enamine intermediate. The bulky diphenylmethyl group would then effectively shield one face of the enamine, directing the approach of an electrophile to the opposite face, thereby establishing a new stereocenter with high fidelity. While the direct catalytic enantioselective α-alkylation of aldehydes remains a challenging area of research, the use of chiral auxiliaries like this compound offers a powerful stoichiometric approach.[3][4]

Mechanistic Rationale for Stereochemical Induction

The predictable and high level of stereochemical control exerted by this compound is rooted in the formation of a rigid, well-defined transition state. The following diagram illustrates the key factors influencing the selection of a chiral catalyst and the proposed mechanism for stereochemical induction in a borane-mediated ketone reduction.

G cluster_selection Catalyst Selection Logic cluster_mechanism Proposed Transition State Define_Transformation Define Target Transformation Substrate_Scope Consider Substrate Scope Define_Transformation->Substrate_Scope Literature_Search Literature Search for Relevant Auxiliaries Substrate_Scope->Literature_Search Select_Candidate Select Candidate (e.g., Diphenylprolinol) Literature_Search->Select_Candidate Screening Experimental Screening Select_Candidate->Screening Optimization Optimization of Conditions Screening->Optimization Performance_Check Performance Acceptable? Optimization->Performance_Check Performance_Check->Select_Candidate No Final_Selection Final Catalyst Selection Performance_Check->Final_Selection Yes Oxazaborolidine Chiral Oxazaborolidine Ketone_Coordination Ketone Coordination to Boron Oxazaborolidine->Ketone_Coordination Transition_State Chair-like Transition State Ketone_Coordination->Transition_State Steric_Hindrance Steric Repulsion between Large Ketone Substituent and Diphenyl Groups Transition_State->Steric_Hindrance Favored_Approach Hydride Delivery to Less Hindered Face Steric_Hindrance->Favored_Approach Enantiopure_Product Formation of (R) or (S) Alcohol Favored_Approach->Enantiopure_Product

Caption: Logical workflow for chiral catalyst selection and proposed mechanism.

The chair-like transition state model is widely accepted for explaining the stereochemical outcome of reductions mediated by oxazaborolidines derived from β-amino alcohols.[5] The prochiral ketone coordinates to the Lewis acidic boron atom. To minimize steric clash with the bulky α,α-diphenyl groups of the auxiliary, the larger substituent of the ketone preferentially occupies an equatorial-like position, while the smaller substituent occupies an axial-like position. Consequently, the hydride from the borane is delivered to the less hindered face of the carbonyl group, leading to the observed enantioselectivity.

Conclusion and Future Outlook

This compound stands as a highly effective and reliable chiral auxiliary for asymmetric synthesis. Its robust performance, particularly in the enantioselective reduction of prochiral ketones, makes it a valuable tool for accessing enantiopure secondary alcohols. The predictable stereochemical outcomes, governed by a well-understood mechanistic framework, further enhance its appeal for rational synthetic design.

While this guide has focused on its established applications, the potential of this compound in other asymmetric transformations, such as enantioselective additions of organometallic reagents and alkylations of carbonyl compounds, warrants further exploration. The development of catalytic variants that utilize this chiral scaffold would represent a significant advancement, aligning with the principles of green and sustainable chemistry. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding and judicious application of this powerful chiral auxiliary can unlock efficient and elegant solutions to complex synthetic challenges.

References

  • Brown, A. R., Kuo, W. H., & Jacobsen, E. N. (2010). Enantioselective catalytic α-alkylation of aldehydes via an SN1 pathway. Journal of the American Chemical Society, 132(27), 9286–9288.
  • ResearchGate. (2025). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−).
  • Journal of the Chemical Society, Perkin Transactions 1. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols.
  • PubMed. (2010). Enantioselective catalytic alpha-alkylation of aldehydes via an SN1 pathway.
  • Schlecht, S., Frank, W., & Braun, M. (2011). Stereogenic boron in 2-amino-1,1-diphenylethanol-based boronate–imine and amine complexes. Beilstein Journal of Organic Chemistry, 7, 615–621.
  • University of Calgary. (n.d.). Enantioselective Reduction of Ketones.
  • Organic Reactions. (2004). Enantioselective Reduction of Ketones.
  • Wikipedia. (n.d.). Enantioselective ketone reduction.
  • Hruby, V. J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-277). Academic Press.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of professional laboratory practice. This guide provides a detailed protocol for the proper disposal of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory standards, reflecting a commitment to scientific integrity and operational excellence.

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound is a combustible solid that can cause significant irritation upon contact.[1] The primary immediate risks are associated with skin and eye contact, as well as inhalation of its dust.[2]

Key Hazard Information Summary

PropertyInformationSource(s)
CAS Number 78603-93-7[1]
Physical State Solid[1]
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
Storage Class 11 - Combustible Solids[1]
Incompatibilities Strong oxidizing agents, Strong acids.[3]
Disposal Code P501: Dispose of contents/container to an approved waste disposal plant.[2][4]
Required Personal Protective Equipment (PPE)

Given the hazards, the following PPE is mandatory when handling this compound for disposal:

  • Eye and Face Protection: Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required to prevent eye contact.[2][5]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron to prevent skin exposure.[5]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 dust mask.[1][2]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform colleagues and the laboratory supervisor.

  • Containment: Prevent further spread of the solid material. Avoid generating dust. Cover drains if necessary.

  • Cleanup: Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[2] Avoid actions that create dust. Clean the affected area thoroughly.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect all cleaning materials as hazardous waste.

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be handled as a designated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7] This protocol is designed to comply with general laboratory waste regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]

Waste Identification and Segregation

The foundation of proper chemical disposal is correct identification and segregation. This prevents dangerous chemical reactions and ensures the waste is handled by the appropriate disposal facility.

  • Designate a Waste Stream: Establish a specific, dedicated waste container for this compound and any materials contaminated with it, such as gloves, weigh boats, or contaminated absorbent pads.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents.[3][9] Mixing waste is a dangerous practice and violates regulatory standards.

Containerization and Labeling

Proper containerization and labeling are critical for safety and regulatory compliance.

  • Select a Compatible Container: Use a container that is in good condition, free from damage, and chemically compatible with the waste.[9][10] An ideal choice is the original product container, provided it is intact.[10] The container must have a secure, leak-proof screw cap.[10]

  • Label the Container Immediately: As soon as the first particle of waste is added, the container must be labeled.[10] The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound".

    • The specific hazard characteristics (e.g., "Irritant," "Combustible Solid").

    • The date accumulation started.

  • Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[9][10] This prevents the release of vapors and protects against spills.

On-Site Accumulation and Storage

Laboratories typically operate under Satellite Accumulation Area (SAA) regulations, which allow for the temporary storage of hazardous waste at or near the point of generation.[8][10]

  • Designated Storage: Store the sealed and labeled waste container in your lab's designated SAA.

  • Secondary Containment: It is best practice to place the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

  • Regular Inspection: Weekly inspections of the SAA are required to check for container leakage or deterioration.[7]

  • Time and Volume Limits: Do not exceed the storage time limits (often up to one year for partially filled containers in an SAA) or volume limits (typically 55 gallons) set by regulations.[8][10]

Final Disposal Procedure
  • Request Pickup: Once the container is full (do not fill beyond 90% capacity to allow for expansion[11]) or ready for removal, arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[5]

  • Documentation: Complete any required waste pickup forms accurately, ensuring all chemical constituents are clearly listed.

  • Handover: Transfer the waste to authorized EHS personnel for final disposal at an approved waste disposal plant.[2][4]

Part 3: Disposal Workflow Visualization

The following diagram illustrates the lifecycle of this compound waste within a research facility, from generation to final disposal.

G Disposal Workflow for this compound cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Step 1: Generation of Waste (e.g., residual chemical, contaminated labware) B Step 2: Segregation (Dedicated solid waste stream) A->B C Step 3: Containerization (Use compatible, sealed container) B->C D Step 4: Labeling ('Hazardous Waste', full chemical name, hazards) C->D E Step 5: Storage in SAA (Secure, secondary containment, weekly inspection) D->E F Step 6: Request Pickup (Complete institutional waste forms) E->F Container Full or Ready for Removal G Step 7: EHS Collection (Transfer to trained personnel) F->G H Step 8: Final Disposal (Transport to an approved waste facility) G->H

Sources

Personal protective equipment for handling (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

In the precise and demanding world of pharmaceutical research, the safety of our scientists is the bedrock upon which innovation is built. This compound is a valuable chiral building block, but its handling requires a comprehensive and well-understood safety protocol. This guide moves beyond a simple checklist, providing the critical reasoning behind each personal protective equipment (PPE) recommendation, ensuring that safety becomes an intuitive and integral part of the experimental workflow.

Part 1: Hazard Profile Analysis - The "Why" Behind the Protocol

A thorough risk assessment is the first step in any laboratory procedure. Based on globally harmonized system (GHS) classifications, this compound presents several key hazards that directly inform our PPE strategy.

Hazard ClassificationDescriptionPrimary Exposure Route
Skin Corrosion/Irritation Causes skin irritation.Dermal (Contact)
Serious Eye Damage/Irritation Causes serious eye damage.[1]Ocular (Splash/Aerosol)
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation (Dust/Aerosol)

Understanding these risks—irritation upon skin contact, severe damage to the eyes, and irritation to the respiratory system—allows us to construct a multi-layered defense using appropriate PPE. It is important to note that this compound currently has no established occupational exposure limits (OELs) from bodies like OSHA, meaning exposure should be minimized as much as possible.[1][2]

Part 2: The Core PPE Protocol: A Head-to-Toe Defense

The following protocol is designed to provide a robust barrier against the identified hazards. Each selection is deliberate, balancing protection with the practical needs of a research environment.

Hand Protection: The Primary Contact Barrier
  • Required Equipment: Chemical-resistant, impervious gloves.

  • Material Insight: For incidental contact, such as handling small quantities and routine transfers, nitrile gloves are the standard. In situations involving prolonged contact or potential immersion, more robust gloves such as butyl rubber should be utilized. Always inspect gloves for tears or degradation before use.

  • Expertise & Causality: The molecular structure of this compound dictates the need for a glove material that resists chemical breakthrough. Nitrile offers excellent protection against a wide range of chemicals for short-duration tasks. For more intensive work, the choice of a thicker, more resistant material is a critical control measure to prevent dermal absorption and skin irritation.[2][3]

Step-by-Step Glove Removal (Doffing) Protocol:

  • Using one gloved hand, grasp the palm of the other gloved hand.

  • Peel the first glove off, turning it inside out. The contaminated surface is now on the inside.

  • Hold the removed glove in your still-gloved hand.

  • With your ungloved hand, slide two fingers under the wrist of the remaining glove. Be careful not to touch the outer surface.

  • Peel the second glove off, turning it inside out and over the first glove you are holding.

  • Dispose of the gloves in a designated hazardous waste container.[3]

  • Immediately wash your hands thoroughly with soap and water.

Eye & Face Protection: Shielding Against Irreversible Damage
  • Required Equipment:

    • Minimum: ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields.[1][2]

    • Best Practice/High-Risk Tasks: A combination of a face shield and chemical splash goggles.

  • Expertise & Causality: The classification "Causes serious eye damage" indicates a significant risk that goes beyond simple irritation. Standard safety glasses offer basic protection, but the addition of side shields is crucial to guard against angled splashes. For procedures with a higher risk of aerosol or splash generation (e.g., transfers of large volumes, heating solutions), a face shield worn over chemical goggles provides a comprehensive barrier, protecting the entire face and preventing ingress around the edges of the eyewear.[4]

Body Protection: Preventing Widespread Contamination
  • Required Equipment: A flame-retardant, long-sleeved laboratory coat. For large-scale work, a chemically resistant apron worn over the lab coat is recommended.

  • Expertise & Causality: Personal clothing offers insufficient protection. A lab coat acts as a removable barrier that can be quickly taken off in the event of a spill, preventing the chemical from reaching your skin.[1] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][3]

Respiratory Protection: The Final Line of Defense
  • Required Equipment: Generally not required when used within a certified chemical fume hood. If work must be performed outside of a hood where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1][5]

  • Expertise & Causality: The primary method for controlling respiratory hazards is through engineering controls, such as adequate ventilation or a fume hood.[2][5] Respirators are used only when these controls are insufficient. Since this compound can cause respiratory irritation, preventing inhalation of its dust or aerosols is critical.

Part 3: Visualized Workflow for PPE Selection

This diagram outlines the logical decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Decision_Tree Start Begin Task with This compound Risk_Assessment Risk Assessment: What is the scale and nature of the work? Start->Risk_Assessment Low_Risk Low Risk (e.g., Weighing <1g in hood, preparing stock solutions) Risk_Assessment->Low_Risk  Low Medium_Risk Medium Risk (e.g., Transfers >1g, column chromatography) Risk_Assessment->Medium_Risk Medium High_Risk High Risk (e.g., Large scale reaction, heating, potential for aerosol) Risk_Assessment->High_Risk High PPE_Low Standard PPE: - Nitrile Gloves - Safety Glasses (with side shields) - Lab Coat Low_Risk->PPE_Low PPE_Med Enhanced PPE: - Nitrile Gloves - Chemical Goggles - Face Shield - Lab Coat Medium_Risk->PPE_Med PPE_High Maximum PPE: - Heavy-Duty Gloves (Butyl) - Chemical Goggles & Face Shield - Chem-Resistant Apron - NIOSH-Approved Respirator High_Risk->PPE_High

Figure 1. Task-Based PPE Selection Workflow

Part 4: Essential Logistical Plans

Effective safety management extends beyond wearing PPE to include operational and disposal protocols.

Operational Plan
  • Designated Area: All handling of this compound should occur in a designated area, preferably a certified chemical fume hood, to contain vapors and prevent general lab contamination.[1][5]

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[2] All personnel should know their locations and how to operate them.

  • Spill Response: Maintain a well-stocked chemical spill kit nearby. In the event of a spill, evacuate the immediate area, alert others, and follow your institution's established spill cleanup procedures. Do not let the product enter drains.

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including used gloves, weigh paper, and pipette tips, are considered hazardous waste.

  • Containerization: Collect all solid and liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include the full chemical name and appropriate hazard warnings.

  • Final Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or an approved waste disposal plant.[2][3] Never dispose of this chemical down the drain, as it is harmful to aquatic life.

By adhering to this comprehensive guide, researchers can handle this compound with the highest degree of safety, ensuring personal well-being and the integrity of their valuable research.

References

  • Safety Data Sheet: S(+)-2-Amino-1-propanol. Source: Carl ROTH. [Link]
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Recommendation of occupational exposure limits (2022–2023).
  • Chemical Waste Management Guide. Source: Southern Illinois University, Center for Environmental Health and Safety. [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。